9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQLBGNYBPWAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596859 | |
| Record name | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135906-03-5 | |
| Record name | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride (CAS 135906-03-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, with the CAS number 135906-03-5, is a bicyclic amine of significant interest in medicinal chemistry and pharmaceutical development. It is most notably recognized as a key intermediate in the synthesis of Granisetron, a potent and selective 5-HT₃ receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and its role in the mechanism of action of 5-HT₃ receptor antagonists.
Physicochemical Properties
The compound is typically available as a white to off-white solid and is known for its solubility in water and other polar solvents, a characteristic enhanced by its dihydrochloride salt form.[2][3] This property is advantageous for its use in various chemical reactions and biological assays. The bicyclic structure imparts a rigid conformation that is crucial for its interaction with biological targets.
Table 1: Physicochemical Data for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and its Dihydrochloride Salt
| Property | Value | CAS Number | Source(s) |
| Dihydrochloride Salt | 135906-03-5 | ||
| Molecular Formula | C₉H₂₀Cl₂N₂ | 135906-03-5 | [4] |
| Molecular Weight | 227.17 g/mol | 135906-03-5 | [4] |
| Physical Form | Solid | 135906-03-5 | [5] |
| Boiling Point | 294.6 °C at 760 mmHg | 135906-03-5 | [2] |
| Solubility | Soluble in water and alcohol. | 135906-03-5 | [2][3] |
| Free Base (endo-isomer) | 76272-56-5 | ||
| Molecular Formula | C₉H₁₈N₂ | 76272-56-5 | [6] |
| Molecular Weight | 154.25 g/mol | 76272-56-5 | [6] |
| Physical Form | Colorless or slightly yellowish transparent liquid | 76272-56-5 | [7] |
| Density | 0.968 g/cm³ | 76272-56-5 | [7] |
| Boiling Point | 115-119 °C at 18 mmHg | 76272-56-5 | [7] |
| Melting Point | 72.1 °C | 76272-56-5 | [7] |
| Flash Point | 67.3 °C | 76272-56-5 | [7] |
| Refractive Index | 1.517 | 76272-56-5 | [7] |
Synthesis and Manufacturing
The synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a critical step in the production of Granisetron. A common synthetic route involves the reduction of an oxime precursor.
Experimental Protocol: Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
This protocol is based on the hydrogenation of N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime.
Materials:
-
N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime
-
Ethanol
-
Raney Nickel
-
Ammonium acetate
-
Dilute Hydrochloric Acid
-
Ethyl Acetate
-
Potassium Carbonate (K₂CO₃)
Procedure:
-
Dissolve N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime (e.g., 3.25 g, 0.02 mole) in ethanol in a suitable hydrogenation reactor.
-
Add Raney Nickel as the catalyst and ammonium acetate.
-
Pressurize the reactor with hydrogen (e.g., to 300 p.s.i.) and heat to 50°C for 24 hours.
-
After the reaction is complete, cool the mixture and carefully filter off the catalyst.
-
Evaporate the filtrate in vacuo.
-
Dissolve the residue in dilute hydrochloric acid and then basify the solution.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, dry with anhydrous potassium carbonate (K₂CO₃), filter, and evaporate in vacuo to yield the final product.
The crude product can often be used in the subsequent synthesis of Granisetron without further purification. The dihydrochloride salt can be prepared by treating the free base with hydrochloric acid in a suitable solvent.
Biological Activity and Mechanism of Action
As a precursor to Granisetron, the biological significance of this compound is intrinsically linked to the pharmacology of 5-HT₃ receptor antagonists. While specific binding affinity data for this intermediate is not widely published, its structural contribution to the high affinity and selectivity of Granisetron for the 5-HT₃ receptor is paramount.
The 5-HT₃ receptor is a ligand-gated ion channel.[1] In the context of chemotherapy-induced nausea and vomiting, cytotoxic drugs can damage enterochromaffin cells in the gastrointestinal tract, leading to a release of serotonin (5-hydroxytryptamine, 5-HT). This serotonin then activates 5-HT₃ receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem.[1]
Granisetron, and by extension the class of drugs it belongs to, acts as a competitive antagonist at these 5-HT₃ receptors, blocking the binding of serotonin and thereby inhibiting the initiation of the vomiting reflex.[1]
Analytical Methods
The quality control of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is crucial, particularly in distinguishing between the desired endo isomer and the exo isomer, which is considered an impurity. The European Pharmacopoeia provides methods for the analysis of "Granisetron impurity E," which corresponds to this compound.
Experimental Protocol: Thin-Layer Chromatography (TLC)
This method is adapted from the European Pharmacopoeia for the identification and control of Impurity E in Granisetron.
Materials:
-
TLC silica gel F₂₅₄ plate
-
Solvent mixture: Water, Acetonitrile (20:80 V/V)
-
Mobile phase: Concentrated ammonia, 2-propanol, ethyl acetate (6.5:30:50 V/V/V)
-
Iodine vapor chamber
Procedure:
-
Test Solution: Dissolve approximately 0.25 g of the substance to be examined in the solvent mixture and dilute to 5 mL.
-
Reference Solution: Prepare a suitable concentration of Granisetron impurity E CRS in the solvent mixture.
-
Application: Apply 2 µL of each solution to the TLC plate.
-
Development: Develop the plate over half of its length using the mobile phase.
-
Drying: Dry the plate in air.
-
Detection: Expose the plate to iodine vapor for 30 minutes and observe the spots.
Conclusion
This compound is a compound of considerable importance in the pharmaceutical industry due to its essential role in the synthesis of Granisetron. Its well-defined structure and physicochemical properties make it a valuable building block for this selective 5-HT₃ receptor antagonist. A thorough understanding of its synthesis, analytical characterization, and the biological context in which it is utilized is crucial for researchers and professionals involved in the development of antiemetic therapies and related fields of medicinal chemistry.
References
- 1. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CAS 135906-03-5: Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]… [cymitquimica.com]
- 4. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride | C9H20Cl2N2 | CID 18956997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Granisetron impurity E CRS | LGC Standards [lgcstandards.com]
- 6. Granisetron impurity E EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 7. innospk.com [innospk.com]
physical and chemical properties of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent therapeutics. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological relevance. The information is presented to support further research and development involving this versatile molecule.
Chemical and Physical Properties
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine exists as two main stereoisomers, endo and exo, which exhibit distinct physical properties. The general properties of the compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₈N₂ |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
| CAS Numbers | 76272-56-5 (endo), 76272-41-8 (exo) |
| Canonical SMILES | CN1C2CCCC1CC(C2)N |
| InChI | InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3 |
Stereoisomer-Specific Properties
The orientation of the amine group relative to the bicyclic ring system defines the endo and exo isomers, leading to differences in their physical characteristics.
Table 1: Physical Properties of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
| Property | Value | Citation(s) |
| Appearance | Colorless or slightly yellowish transparent liquid | [1] |
| Melting Point | 72.1 °C | [1] |
| Boiling Point | 115-119 °C at 18 mmHg | [1] |
| Density | 0.968 g/cm³ | [1] |
| Refractive Index | 1.517 | [1] |
| Flash Point | 67.3 °C | [1] |
Table 2: Physical Properties of exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
| Property | Value | Citation(s) |
| Physical Form | Oil or Solid | [2][3] |
| pKa (Predicted) | 11.09 ± 0.40 | [2] |
Solubility
Qualitative solubility data is available for the endo isomer and its dihydrochloride salt.
Table 3: Solubility Profile
| Form | Solvents | Citation(s) |
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | Acetone, DMSO, Ethyl Acetate, Methanol | [4] |
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Dihydrochloride | Water, Alcohol solvents | [5] |
Experimental Protocols
Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
A common synthetic route to the endo isomer involves the reduction of an oxime precursor.[6] A representative protocol is as follows:
-
Oxime Formation: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent. The mixture is heated to reflux to form 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime.
-
Reduction: The resulting oxime (e.g., 3.25 g, 0.02 mole) is dissolved in ethanol.[6]
-
Raney nickel is added as the catalyst, along with ammonium acetate.[6]
-
The mixture is hydrogenated under pressure (e.g., 300 p.s.i.) at an elevated temperature (e.g., 50°C) for a specified period (e.g., 24 hours).[6]
-
Work-up: The reaction mixture is filtered to remove the catalyst. The filtrate is evaporated under reduced pressure. The residue is dissolved in dilute hydrochloric acid, followed by basification and extraction with an organic solvent like ethyl acetate.[6]
-
The combined organic layers are dried over an anhydrous salt (e.g., K₂CO₃), filtered, and concentrated in vacuo to yield the product.[6]
Characterization Protocols
A validated HPLC method can be employed to separate the exo and endo isomers.[7][8]
-
Column: Inertsil C8[7]
-
Mobile Phase: 0.3% trifluoroacetic acid in water and an organic modifier (e.g., acetonitrile) in a gradient elution.[7]
-
Detection: UV detection at an appropriate wavelength.
-
Resolution: This method has been shown to achieve a resolution of greater than 4 between the two isomers.[7]
Potentiometric titration is a standard and accurate method for pKa determination.
-
Sample Preparation: A precise amount of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is dissolved in deionized water to a known concentration.
-
Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
The shake-flask method is a conventional approach to determine thermodynamic solubility.
-
Sample Preparation: An excess amount of solid 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is added to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a sealed flask.
-
Equilibration: The flasks are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as HPLC with UV detection, against a standard calibration curve.
Spectroscopic Data
While detailed spectra are not publicly available, mass spectrometric fragmentation patterns for the 9-methyl-9-azabicyclo[3.3.1]nonane framework have been studied. The fragmentation is influenced by the stereochemistry of the substituents. A key feature is the absence of the typical detachment of a substituent from the α-position to the nitrogen, which is attributed to steric factors of the bicyclic system.
Biological Relevance and Signaling Pathways
The primary significance of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine in drug development is its role as a crucial precursor for the synthesis of Granisetron.[1][9] Granisetron is a potent and selective serotonin 5-HT₃ receptor antagonist.[9]
Role in Granisetron Synthesis
The endo isomer of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is condensed with 1-methyl-1H-indazole-3-carboxylic acid or its activated derivative to form the amide bond, yielding Granisetron.[9]
5-HT₃ Receptor Antagonism Signaling Pathway
The 5-HT₃ receptor is a ligand-gated ion channel. Its activation by serotonin (5-HT) leads to the influx of cations, causing neuronal depolarization. In the context of chemotherapy-induced nausea and vomiting, serotonin is released from enterochromaffin cells in the gut, activating 5-HT₃ receptors on vagal afferent nerves, which then transmit signals to the vomiting center in the brainstem.
Granisetron, synthesized from 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, competitively blocks these 5-HT₃ receptors, thereby inhibiting the initiation of the vomiting reflex.
Visualizations
Caption: Chemical structure of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
Caption: Representative synthetic workflow.
Caption: Relationship to Granisetron and the 5-HT₃ receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. data.epo.org [data.epo.org]
- 3. calpaclab.com [calpaclab.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. gassnova.no [gassnova.no]
- 6. prepchem.com [prepchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure Elucidation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. This bicyclic amine is a key intermediate and a known impurity, designated as Granisetron EP Impurity E, in the synthesis of the 5-HT3 antagonist Granisetron. This guide consolidates available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents relevant biological signaling pathways. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers in drug discovery and development.
Introduction
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a saturated heterocyclic compound featuring a bicyclic core with a nitrogen atom at the bridgehead. The presence of an amine group at the 3-position and a methyl group on the nitrogen atom at the 9-position gives rise to endo and exo diastereomers, which can influence its chemical reactivity and biological activity. Its structural similarity to tropane alkaloids has made it and its derivatives subjects of interest in medicinal chemistry. The accurate structural elucidation of this compound is critical for quality control in the synthesis of pharmacologically active agents like Granisetron and for the exploration of new chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₁₈N₂ |
| Molecular Weight | 154.25 g/mol |
| CAS Number | 76272-56-5 (endo), 141650-55-7 (exo) |
| Synonyms | Granisetron EP Impurity E, Granatamine |
| Stereochemistry | Exists as endo and exo diastereomers |
Spectroscopic Data for Structure Elucidation
While complete raw spectral data is often proprietary and provided with the purchase of a certified reference standard, the expected spectroscopic characteristics for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine are summarized below based on its known structure. This data is critical for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, allowing for the determination of its carbon skeleton, the number and environment of protons, and the stereochemical relationship between different parts of the molecule.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.8 - 3.2 | m | 1H | H-3 |
| ~2.5 - 2.8 | m | 2H | H-1, H-5 |
| ~2.3 | s | 3H | N-CH₃ |
| ~1.2 - 2.2 | m | 12H | Bicyclic protons |
| (broad) | s | 2H | NH₂ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~50 - 60 | C-1, C-5 |
| ~45 - 55 | C-3 |
| ~40 - 50 | N-CH₃ |
| ~20 - 40 | Other C atoms |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 4: Mass Spectrometry Data
| Technique | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions |
| Electrospray Ionization (ESI) | 155.1548 | Loss of NH₃, fragmentation of the bicyclic system |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 - 3400 | N-H stretch (amine) |
| ~2940 - 2860 | C-H stretch (alkane) |
| ~1590 - 1650 | N-H bend (amine) |
| ~1450 | C-H bend (alkane) |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine are crucial for its reliable preparation and identification.
Synthesis
A common synthetic route to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine involves the reductive amination of the corresponding ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.
Protocol: Reductive Amination
-
Oxime Formation: To a solution of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate (1.5 equivalents). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.
-
Oxime Reduction: Dissolve the oxime from the previous step in a suitable solvent such as ethanol or tetrahydrofuran. Add a reducing agent like sodium borohydride in the presence of a nickel(II) chloride catalyst, or use catalytic hydrogenation with a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere. The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete (monitored by TLC), quench the reaction carefully, filter the catalyst if necessary, and remove the solvent. Perform an aqueous workup with basification to liberate the free amine, followed by extraction with an organic solvent. Purify the crude product by column chromatography or distillation to obtain 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
Characterization
The synthesized compound should be thoroughly characterized to confirm its structure and purity.
-
NMR Spectroscopy: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment). Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by ESI-MS to determine the accurate mass of the protonated molecule.
-
IR Spectroscopy: Obtain the IR spectrum of the neat sample (if liquid) or as a KBr pellet or thin film (if solid) using an FTIR spectrometer.
-
Purity Analysis: Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase, coupled with a detector such as UV or MS.
Biological Context and Signaling Pathways
Derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine have been shown to interact with important biological targets, suggesting potential applications in drug development.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Some derivatives of this compound are known to be ligands for nicotinic acetylcholine receptors.[1] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[2][3]
Monoamine Reuptake Inhibition
The 9-azabicyclo[3.3.1]nonane scaffold is also found in compounds that act as monoamine reuptake inhibitors. These inhibitors block the reabsorption of neurotransmitters like serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[4][5][6][7][8]
Conclusion
The structural elucidation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is well-established through standard spectroscopic techniques. Its identification as a key impurity in the synthesis of Granisetron underscores the importance of robust analytical methods for its detection and characterization. The bicyclic core of this molecule continues to be a valuable scaffold in the design of new therapeutic agents targeting neuronal signaling pathways. This guide provides a foundational resource for researchers working with this compound, from its synthesis and characterization to understanding its potential biological significance.
References
- 1. crslaboratories.com [crslaboratories.com]
- 2. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 5. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. Pitt Medical Neuroscience | Monoamines [pittmedneuro.com]
An In-depth Technical Guide to the Endo and Exo Isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endo and exo isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, commonly known as granatamine. These isomers are critical precursors in the synthesis of various pharmacologically active compounds, most notably Granisetron, a 5-HT3 receptor antagonist used as an antiemetic. This document details the synthesis, stereochemistry, and spectroscopic characterization of these isomers. Experimental protocols for key synthetic steps are provided, and quantitative data are summarized for comparative analysis.
Introduction
The 9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of natural products and synthetic molecules with significant biological activity. The orientation of substituents on this bicyclic system gives rise to endo and exo isomers, which can exhibit distinct pharmacological and pharmacokinetic profiles. The stereochemistry of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is of particular importance as the endo isomer is the required precursor for the synthesis of Granisetron. This guide aims to provide a detailed technical resource for researchers working with these isomers.
Stereochemistry of Endo and Exo Isomers
The stereochemistry of the amino group at the C-3 position of the 9-azabicyclo[3.3.1]nonane ring system determines the endo or exo configuration.
-
Endo Isomer: The substituent is oriented towards the six-membered ring containing the nitrogen atom.
-
Exo Isomer: The substituent is oriented away from the six-membered ring containing the nitrogen atom.
The conformational preference of the bicyclic system, which can exist in a chair-chair, boat-chair, or twin-boat conformation, influences the relative stability and reactivity of the isomers. Spectroscopic techniques, particularly NMR, are crucial for elucidating the stereochemistry of these compounds.
Synthesis of Endo and Exo Isomers
The synthesis of the endo and exo isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine typically proceeds through the common intermediate, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (also known as N-methylgranatanone or pseudopelletierine). The stereoselectivity of the final amine product is often determined by the stereoselective reduction of this ketone to the corresponding alcohol, followed by conversion to the amine.
A logical workflow for the synthesis is presented below:
Caption: General synthetic workflow for endo and exo isomers.
Experimental Protocols
A common precursor for the synthesis of 9-azabicyclo[3.3.1]nonan-3-one derivatives involves a Mannich-type reaction.
-
Procedure: To a stirred solution of benzylamine in water, sulfuric acid is added while maintaining a low temperature. Glutaraldehyde and acetonedicarboxylic acid are then added, followed by a solution of sodium acetate. The reaction mixture is aged and then the pH is adjusted. The product is extracted with an organic solvent and purified by chromatography.[1][2][3]
The stereochemical outcome of the reduction is highly dependent on the reducing agent and reaction conditions.
-
Preparation of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol: Sodium borohydride is added portionwise to a cooled solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol under a nitrogen atmosphere. After completion, the reaction is quenched, and the product is extracted.[1][2][3]
-
Preparation of exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol: Sodium metal is added portionwise to a refluxing solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in 1-pentanol. After cooling, the product is extracted.[1][2][3]
The benzyl protecting group can be removed by catalytic hydrogenation, for example, using palladium on carbon in the presence of hydrochloric acid. Subsequent N-methylation can be achieved using standard procedures such as reductive amination with formaldehyde and formic acid (Eschweiler-Clarke reaction).
A direct conversion of the ketone to the amine can be achieved via reductive amination.
-
Procedure: A solution of 9-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone, a related compound) in methanol is treated with ammonium formate and water, followed by the addition of 10% Palladium on carbon. The reaction mixture is stirred overnight at room temperature.[4] This method can be adapted for 9-methyl-9-azabicyclo[3.3.1]nonan-3-one; however, the stereoselectivity may be influenced by the different ring system.[4]
Spectroscopic and Physical Data
Physical and General Data
| Property | endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine |
| Molecular Formula | C₉H₁₈N₂ | C₉H₁₈N₂ |
| Molecular Weight | 154.26 g/mol | 154.26 g/mol |
| CAS Number | 76272-56-5 | 76272-41-8 |
Spectroscopic Data (Predicted)
Due to the lack of publicly available spectra for the specific title compounds, the following are predicted characteristic peaks based on the analysis of similar bicyclic amines and the functional groups present.
| Spectroscopic Method | endo Isomer (Predicted) | exo Isomer (Predicted) |
| ¹H NMR | The proton at C-3 (CH-NH₂) would likely show a different chemical shift and coupling pattern compared to the exo isomer due to the different spatial environment. Protons on the bicyclic framework would exhibit complex multiplets. The N-methyl group would appear as a singlet. | The proton at C-3 would be expected to be in a different magnetic environment compared to the endo isomer, leading to a different chemical shift. The coupling constants with adjacent protons would also differ, reflecting the change in dihedral angles. |
| ¹³C NMR | The chemical shift of C-3 would be a key indicator of the endo stereochemistry. The shifts of the other carbon atoms in the bicyclic system would also be subtly influenced by the conformation adopted by the endo isomer. | The C-3 chemical shift would be distinct from that of the endo isomer. Conformational differences between the exo and endo isomers would lead to observable differences in the chemical shifts of the other ring carbons. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine would be observed in the region of 3300-3500 cm⁻¹. C-N stretching vibrations would be present in the fingerprint region. The overall spectrum would be very similar to the exo isomer, with minor differences in the fingerprint region. | Similar to the endo isomer, N-H stretching bands around 3300-3500 cm⁻¹ and C-N stretching bands would be present. Subtle differences in the fingerprint region may allow for differentiation between the two isomers. |
Applications in Drug Development
The primary application of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is as a key intermediate in the synthesis of Granisetron. The stereochemistry is crucial for the pharmacological activity of the final drug product.
The general relationship is depicted in the following diagram:
Caption: Role in Granisetron synthesis and its mechanism.
Conclusion
The endo and exo isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine are important building blocks in medicinal chemistry. Their synthesis, requiring careful control of stereochemistry, is a critical aspect of producing pharmacologically active molecules like Granisetron. This guide has provided an overview of the synthesis and stereochemical considerations for these isomers. Further research to fully characterize the spectroscopic properties of both isomers would be highly beneficial to the scientific community.
References
Technical Guide: Physicochemical Properties of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride is a bicyclic amine of significant interest in pharmaceutical research and development. It is notably recognized as Impurity E in the synthesis of Granisetron, a potent 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and radiation[1][2][3][4][5][6]. Understanding its physicochemical properties, particularly its solubility, is crucial for its detection, quantification, and control in pharmaceutical preparations. This guide provides an in-depth overview of the available solubility data, relevant experimental protocols, and its role within the context of serotonergic signaling pathways.
Core Data: Solubility Profile
Table 1: Predicted Aqueous Solubility of this compound
| Prediction Method | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |
| Topological method (Ali J. et al. 2012) | 0.361 | 0.00159 |
| Topological method (Ali) | 0.434 | 0.00191 |
Source: Ambeed[8]
Qualitative descriptions consistently indicate that the compound is soluble in water and alcohol solvents[8]. The free base form has been noted to be soluble in acetone, DMSO, ethyl acetate, and methanol.
Experimental Protocols
A specific, validated protocol for the quantitative determination of this compound solubility is not publicly documented. However, the European Pharmacopoeia provides a detailed method for the detection and control of this compound as "Impurity E" in Granisetron Hydrochloride, which includes a dissolution step. This thin-layer chromatography (TLC) method provides a practical example of a solvent system for this compound.
Thin-Layer Chromatography (TLC) for the Detection of Impurity E (European Pharmacopoeia)
This protocol is designed to limit the presence of this compound in a sample of Granisetron Hydrochloride.
1. Preparation of the Test Solution:
-
Dissolve 0.25 g of the substance being examined (Granisetron Hydrochloride) in a solvent mixture of water and acetonitrile (20:80 V/V).
-
Dilute the solution to 5 mL with the same solvent mixture[1].
2. Preparation of the Reference Solution:
-
Dissolve 5.0 mg of Granisetron impurity E CRS (this compound) in the same solvent mixture.
-
Dilute to 20.0 mL with the solvent mixture[1].
3. Chromatographic System:
-
Plate: TLC silica gel F254 plate.
-
Mobile Phase: A mixture of concentrated ammonia, 2-propanol, and ethyl acetate (6.5:30:50 V/V/V)[1].
-
Application: 2 µL of each solution.
-
Development: Over half of the plate.
-
Drying: In air.
-
Detection: Expose the plate to iodine vapor for 30 minutes[1].
4. Limit Test:
-
The spot corresponding to Impurity E in the chromatogram of the test solution should not be more intense than the principal spot in the chromatogram of the reference solution (0.5 per cent)[1].
Signaling Pathway and Biological Context
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a key impurity of Granisetron, a selective antagonist of the serotonin 5-HT3 receptor[9]. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) in the central and peripheral nervous systems is implicated in the vomiting reflex.
Granisetron's Mechanism of Action and the Role of the 5-HT3 Receptor
The diagram below illustrates the signaling pathway associated with chemotherapy-induced nausea and vomiting (CINV) and the mechanism of action of 5-HT3 receptor antagonists like Granisetron.
Caption: Serotonergic pathway in chemotherapy-induced emesis and Granisetron's action.
The workflow for identifying and controlling 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine as an impurity in pharmaceutical manufacturing is critical for ensuring the safety and efficacy of the final drug product.
Caption: Workflow for the control of Impurity E in Granisetron manufacturing.
References
- 1. drugfuture.com [drugfuture.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. GRANISETRON IMPURITY B | 76272-56-5 [chemicalbook.com]
- 4. (1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 5. Granisetron | Sigma-Aldrich [sigmaaldrich.com]
- 6. (1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine [lgcstandards.com]
- 7. CAS 135906-03-5: Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]… [cymitquimica.com]
- 8. 135906-03-5 | Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
In-Depth Technical Guide on the Stability and Storage of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds, including Granisetron.[1][2] This document outlines the compound's physical and chemical properties, summarizes known stability data, and provides detailed experimental protocols for its handling, storage, and analysis.
Chemical and Physical Properties
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known by synonyms such as Granatamine, is a bicyclic amine with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.25 g/mol .[3][4] Its structure is characterized by a substituted nonane framework containing a nitrogen bridge.
Table 1: Physical and Chemical Properties of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
| Property | Value | Reference |
| Appearance | Colorless to pale yellow oil or liquid. | [1] |
| Molecular Formula | C₉H₁₈N₂ | [3][4] |
| Molecular Weight | 154.25 g/mol | [3][4] |
| Boiling Point | 115-119 °C at 18 mmHg | [1] |
| Hygroscopicity | Can be hygroscopic. |
Stability Profile and Storage Conditions
Proper storage and handling are crucial to maintain the integrity and purity of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. The available data from safety data sheets and supplier recommendations are summarized below.
Recommended Storage Conditions
To ensure its stability, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine should be stored under controlled conditions.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Source |
| Short-term Storage | Room temperature. | |
| Long-term Storage | -20°C or 2-8°C. | |
| Container | Tightly sealed container. | |
| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon). | |
| Environment | Dry, cool, and well-ventilated area. |
Factors Affecting Stability
Several environmental factors can influence the degradation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine:
-
Moisture: The compound can be hygroscopic, and absorption of water may lead to degradation. It is imperative to store it in a dry environment and handle it quickly to minimize exposure to atmospheric moisture.
-
Light: Exposure to light should be minimized. Storage in amber vials or light-resistant containers is recommended.
-
Air/Oxidation: As an amine, it is susceptible to oxidation. Storage under an inert atmosphere is advisable for long-term stability. It should be kept away from oxidizing agents.
-
Temperature: While stable at room temperature for short periods, long-term storage at lower temperatures (-20°C or 2-8°C) is recommended to prevent thermal degradation.
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
Due to the nature of the compound, appropriate safety measures should be taken during handling.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Synthesis Workflow
The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine can be achieved through a multi-step process, a general workflow for which is outlined below. This is a representative synthesis; specific reagents and conditions may vary.
Caption: General Synthesis Workflow for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
Stability Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and degradation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. The following is a general protocol that can be adapted and validated.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and its potential degradation products.
Materials:
-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A time-based gradient from high aqueous to high organic content.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Solution Preparation: Prepare a sample solution of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine at the same concentration as the standard.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for a specified time. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for a specified time. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm).
-
-
Analysis: Inject the standard, the undegraded sample, and the stressed samples into the HPLC system.
-
Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Biological Interaction: Nicotinic Acetylcholine Receptor
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and its derivatives have been shown to interact with nicotinic acetylcholine receptors (nAChRs), specifically the human alpha3beta4 (α3β4) subtype.[5][6] These receptors are ligand-gated ion channels involved in synaptic transmission in the central and peripheral nervous systems.[5][7] The interaction of ligands with these receptors can modulate neuronal excitability.
Caption: Interaction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine with the α3β4 nAChR.
This interaction with the α3β4 nicotinic acetylcholine receptor highlights the compound's potential for modulating neurotransmission, making it a valuable scaffold in the development of new therapeutics targeting the nervous system.[6][8]
Conclusion
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a stable compound when stored under the recommended conditions of low temperature, in a dry, inert atmosphere, and protected from light. Its susceptibility to degradation under harsh conditions necessitates careful handling and the use of stability-indicating analytical methods for quality control. The provided experimental protocols offer a framework for the synthesis and stability assessment of this important pharmaceutical intermediate. Furthermore, its interaction with nicotinic acetylcholine receptors underscores its significance in medicinal chemistry and drug discovery. Researchers and drug development professionals should adhere to these guidelines to ensure the quality and reliability of their work with this compound.
References
- 1. innospk.com [innospk.com]
- 2. (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 | IE22671 [biosynth.com]
- 3. 9-Methyl-9-Azabicyclo[3.3.1]Nonan-3-Amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. Alpha-3 beta-4 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Alpha3beta4 nicotinic acetylcholine receptors in the medial habenula modulate the mesolimbic dopaminergic response to acute nicotine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Material Safety of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
This guide provides a comprehensive overview of the material safety data for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and its dihydrochloride salt, designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.
Chemical Identification
| Identifier | Value | Source |
| Chemical Name | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | PubChem[1] |
| Synonyms | Granatamine, (1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | PubChem[1], Sigma-Aldrich[2] |
| CAS Number | 76272-43-4 (unspecified stereochemistry) | PubChem[1] |
| 76272-56-5 ((1R,3r,5S)-isomer) | Sigma-Aldrich[2], Chemicea[3] | |
| 135906-03-5 (dihydrochloride) | Echemi[4] | |
| Molecular Formula | C₉H₁₈N₂ | PubChem[1] |
| Molecular Weight | 154.25 g/mol | PubChem[1], PharmaCompass[5] |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties. Note that some data is for the dihydrochloride salt and will be specified accordingly.
| Property | Value | Source |
| Physical State | No data available for the free amine. | Echemi[4] |
| Color | No data available for the free amine. | Echemi[4] |
| Odor | No data available. | Echemi[4] |
| Boiling Point | 294.6 °C at 760 mmHg (for dihydrochloride) | Echemi[4] |
| Melting/Freezing Point | No data available. | Echemi[4] |
| Flammability | No data available. | Echemi[4] |
| Molecular Weight (dihydrochloride) | 227.17 g/mol | ChemScene[6] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification for a related compound, N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, indicates the following hazards[7]:
-
Skin irritation (Category 2) [7]
-
Serious eye irritation (Category 2A) [7]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [7]
The signal word is "Warning" and the hazard statements are:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
For the (1R,3r,5S)-isomer, the signal word is "Danger" with hazard statements H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation)[2].
First-Aid Measures
In case of exposure, the following first-aid measures are recommended.
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. | Echemi[4], AK Scientific[7] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor. | Echemi[4], AK Scientific[7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a doctor. | Echemi[4], AK Scientific[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | Echemi[4] |
Handling and Storage
Proper handling and storage procedures are crucial to ensure safety.
| Aspect | Protocol | Source |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools. | Echemi[4], AK Scientific[7] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from sources of ignition. Store apart from foodstuff containers or incompatible materials. | Echemi[4], AK Scientific[7] |
| Incompatible Materials | Strong oxidizing agents. | AK Scientific[7] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.
| Control Parameter | Recommendation | Source |
| Engineering Controls | Ensure adequate ventilation. Handle in accordance with good industrial hygiene and safety practices. An eyewash fountain should be available. | Echemi[4], AK Scientific[7] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | Echemi[4], AK Scientific[7] |
| Skin Protection | Wear chemical-impermeable gloves and fire/flame resistant and impervious clothing. | Echemi[4], AK Scientific[7] |
| Respiratory Protection | If ventilation is inadequate, use a suitable respirator. | AK Scientific[7] |
Toxicological Information
| Effect | Information | Source |
| Acute Toxicity | Not available. | AK Scientific[7] |
| Routes of Exposure | Inhalation, eye contact, skin contact, ingestion. | AK Scientific[7] |
| Symptoms | Skin contact may cause inflammation, itching, scaling, reddening, or blistering. Eye contact may result in redness, pain, or severe damage. Inhalation may cause irritation of the lungs and respiratory system. | AK Scientific[7] |
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine are not provided in the publicly available safety data sheets.
Visualizations
The following diagram illustrates a logical workflow for responding to a hazardous chemical exposure incident based on the first-aid measures provided in the safety data sheets.
Caption: Workflow for first-aid response to chemical exposure.
This diagram outlines the necessary steps for the safe handling and storage of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
Caption: Protocol for safe chemical handling and storage.
References
- 1. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 [sigmaaldrich.com]
- 3. chemicea.com [chemicea.com]
- 4. echemi.com [echemi.com]
- 5. 9-Methyl-9-Azabicyclo[3.3.1]Nonan-3-Amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. chemscene.com [chemscene.com]
- 7. aksci.com [aksci.com]
A Technical Guide to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride is a pivotal bicyclic amine that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its rigid conformational structure and the presence of a reactive amine group make it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and its significant role in the development of therapeutic agents, particularly as a key precursor to the 5-HT3 receptor antagonist, Granisetron.
Synonyms and Chemical Properties
Proper identification of chemical compounds is critical in research and development. This compound is known by several synonyms, which are often dependent on its stereochemistry and context of use.
Common Synonyms:
-
(3-endo)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride
-
endo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane dihydrochloride
-
rel-(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride
-
Granisetron Impurity E
-
CAS Numbers: 135906-03-5 (endo), 906081-58-1, 76272-56-5 (free base)
Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₂₀Cl₂N₂ |
| Molecular Weight | 227.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water |
| Stereochemistry | The endo isomer is of primary pharmaceutical importance. The bicyclic system adopts a chair-chair or boat-chair conformation. |
Synthesis Overview
The synthesis of the endo isomer of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a multi-step process. While various routes have been described, a common pathway involves the formation of the bicyclic ketone, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, followed by reductive amination.
Below is a generalized experimental workflow for its synthesis.
Detailed Experimental Protocol: Synthesis of Granisetron from 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
This protocol outlines the synthesis of Granisetron, a primary application of the title compound.
Materials:
-
1-Methylindazole-3-carboxylic acid
-
Thionyl chloride or an alternative activating agent (e.g., ethyl chloroformate)
-
endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
-
Anhydrous toluene or other suitable aprotic solvent
-
Triethylamine (if using ethyl chloroformate)
-
Appropriate workup and purification reagents
Procedure:
-
Activation of Carboxylic Acid: 1-Methylindazole-3-carboxylic acid is converted to its more reactive acid chloride. This is typically achieved by refluxing with an excess of thionyl chloride. The excess thionyl chloride is then removed under reduced pressure.
-
Amide Coupling: The resulting 1-methylindazole-3-carbonyl chloride is dissolved in an anhydrous aprotic solvent like toluene. A solution of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion.
-
Workup and Isolation: The reaction mixture is typically washed with an aqueous basic solution (e.g., sodium carbonate) to remove any unreacted acid chloride and hydrochloride salts. The organic layer is then washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.
-
Purification and Salt Formation: The crude Granisetron free base is purified, often by recrystallization or column chromatography. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate of Granisetron hydrochloride is collected by filtration, washed, and dried.
Pharmacological Significance and Receptor Interactions
While this compound is primarily a synthetic intermediate, the rigid 9-azabicyclo[3.3.1]nonane (or granatane) scaffold is a well-established pharmacophore that imparts high affinity and selectivity for various biological targets when appropriately substituted.
5-HT3 Receptor Antagonism
The most prominent application of this scaffold is in the development of 5-HT3 receptor antagonists. The endo stereochemistry and the bicyclic structure are crucial for high-affinity binding. Granisetron, synthesized from the title compound, is a potent and selective 5-HT3 antagonist used to prevent nausea and vomiting.
Sigma-2 (σ2) Receptor Ligands
Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been extensively investigated as high-affinity ligands for sigma-2 (σ2) receptors, which are overexpressed in many tumor cell lines. This has led to the development of potential cancer imaging agents and chemosensitizers.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 9-azabicyclo[3.3.1]nonane core is also present in ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype. These ligands have potential applications in the treatment of nicotine addiction and other neurological disorders.
Quantitative Data on 9-Azabicyclo[3.3.1]nonane Derivatives
The following tables summarize the binding affinities of various derivatives of the 9-azabicyclo[3.3.1]nonane scaffold for different receptors, illustrating the versatility of this chemical framework.
Table 1: Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives at Sigma Receptors
| Compound | R Group (at N9) | Ki (σ1) (nM) | Ki (σ2) (nM) | Selectivity (σ1/σ2) |
| WC-26 | 4-Fluorobenzyl | 1437 | 2.58 | 557 |
| WC-59 | 2-(4-Fluorophenyl)ethyl | 1712 | 0.82 | 2087 |
Data from studies on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands.[1][2]
Table 2: Binding Affinities of Granisetron Derivatives at the 5-HT3A Receptor
| Compound | Modification | Ki (nM) |
| Granisetron | N/A | 1.1 |
| Compound 6 | N-benzyl instead of N-methyl | 59 |
| Compound 5a | 7-Hydroxygranisetron | 1.1 |
Data from structure-activity relationship studies of Granisetron derivatives.[3]
Table 3: Binding Affinities of 9-Azabicyclo[3.3.1]nonane Analogs at nAChR Subtypes
| Compound | Structure | Ki (α3β4) (nM) | Ki (α4β2) (nM) |
| Analog 5 | 1-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1,3-dihydro-2H-indol-2-one | 496.1 ± 70.0 | >100,000 |
Data from studies on novel α3β4 nAChR-selective ligands.[4]
Conclusion
This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its value extends beyond its role as a mere intermediate; the inherent structural features of its bicyclic core have made it a foundational element in the design of highly selective and potent ligands for a range of critical biological targets. A thorough understanding of its synthesis, chemical properties, and the structure-activity relationships of its derivatives is essential for the continued development of novel therapeutics for neurological disorders and oncology.
References
- 1. New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The 9-Azabicyclo[3.3.1]nonane Scaffold: A Privileged Structure in Drug Discovery and Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-azabicyclo[3.3.1]nonane, also known as granatane, is a bicyclic heterocyclic amine that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its rigid, conformationally constrained structure provides a unique three-dimensional framework that is ideal for the design of ligands with high affinity and selectivity for a variety of biological targets. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of 9-azabicyclo[3.3.1]nonane derivatives, with a focus on their application in drug development.
Discovery and History
The story of the 9-azabicyclo[3.3.1]nonane core is rooted in the study of natural products. This scaffold is the central structural motif of granatane alkaloids, which are found in plants such as the pomegranate (Punica granatum)[1]. These natural products share structural similarities with the well-known tropane alkaloids, which contain the related 8-azabicyclo[3.2.1]octane core[1]. The exploration of these natural alkaloids and their pharmacological properties laid the groundwork for the synthetic exploration of the 9-azabicyclo[3.3.1]nonane system as a "privileged structure" in medicinal chemistry[2]. In recent decades, synthetic derivatives have been developed that target a wide range of biological entities, including dopamine transporters, sigma receptors, and nicotinic acetylcholine receptors, demonstrating the versatility of this scaffold in the pursuit of novel therapeutics for neurological disorders and cancer[2][3][4]. Furthermore, the N-oxyl derivative, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), has emerged as a highly efficient organocatalyst for the oxidation of alcohols[5].
Synthetic Strategies
The construction of the 9-azabicyclo[3.3.1]nonane core is most classically achieved through a biomimetic approach analogous to the Robinson-Schöpf reaction used for the synthesis of tropinone[6][7]. This one-pot multicomponent reaction involves the condensation of a dialdehyde (such as glutaraldehyde), a primary amine, and a derivative of acetone dicarboxylic acid[8].
A general synthetic pathway to the key intermediate, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is outlined below. This intermediate serves as a versatile precursor for a wide array of derivatives.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 6. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 7. Tropinone - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
Unlocking the Therapeutic Potential of 9-Azabicyclo[3.3.1]nonane Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonane core, a rigid bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for substituent groups, enabling precise interactions with biological targets. This technical guide delves into the significant biological activities of 9-azabicyclo[3.3.1]nonane derivatives, focusing on their potential as anticancer, antiviral, and neurological agents. This document provides a comprehensive overview of their synthesis, quantitative biological data, and detailed experimental protocols to support further research and development in this promising area.
Synthesis of the 9-Azabicyclo[3.3.1]nonane Core
The fundamental 9-azabicyclo[3.3.1]nonane structure is typically synthesized through a multi-step process. A common and efficient method involves a tandem Mannich reaction. For instance, the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones is often achieved through a one-pot reaction of a ketone with four α-hydrogens (like cyclohexanone), an aromatic aldehyde, and ammonium acetate in a polar aprotic solvent.[1] This reaction proceeds through the formation of enamines and subsequent intramolecular cyclization to yield the bicyclic core.
Further modifications of the core structure, such as reduction of the ketone, substitution at the nitrogen atom, and derivatization at other positions, allow for the creation of diverse libraries of compounds for biological screening.
Anticancer Activity
Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl rings play a crucial role in their anticancer potency.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 9-azabicyclo[3.3.1]nonane derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HepG2 (Liver) | 3.76 | [2] |
| 2 | HCT-116 (Colon) | 38.5 | [3] |
| 3 | MCF-7 (Breast) | 62.4 | [3] |
| 4 | PaCa-2 (Pancreatic) | 13.0 | [3] |
| 5 | PC3 (Prostate) | 11.8 | [3] |
| BisP4 | MiaPaca-2 (Pancreatic) | 16.9 | [4] |
| BisP4 | BxPC-3 (Pancreatic) | 23.7 | [4] |
| BisP4 | CFPAC-1 (Pancreatic) | 36.3 | [4] |
| Compound 17 | Breast Cancer | 64.41 | [5] |
| Compound 17 | Skin Cancer | 75.05 | [5] |
| Compound 17 | Neuroblastoma | 30.71 | [5] |
| Polyhydroxylated analog | Triple-negative breast cancer | 12 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
9-azabicyclo[3.3.1]nonane test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 9-azabicyclo[3.3.1]nonane derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Antiviral Activity
Certain 9-azabicyclo[3.3.1]nonane derivatives have shown promise as antiviral agents, particularly as inhibitors of the human immunodeficiency virus (HIV-1). These compounds can act as entry inhibitors, preventing the virus from entering host cells.
Quantitative Data for Antiviral Activity
The following table presents the antiviral activity of selected 9-azabicyclo[3.3.1]nonane analogs against HIV-1, expressed as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
| Compound ID | Virus Strain | Assay Type | EC50/IC50 (µM) | Reference |
| NBD-14204 | HIV-1 Clinical Isolates | Antiviral | 0.24 - 0.9 | [7] |
| NBD-14208 | HIV-1 Clinical Isolates | Antiviral | 0.66 - 5.7 | [7] |
| Myristoyl-Glu(3TC)-FLT | HIV-1 | Antiviral | 0.3 - 0.6 | [8] |
| Myristoyl-Glu(FTC)-FLT | HIV-1 | Antiviral | 0.1 - 0.4 | [8] |
| Compound 12 | Cell-associated HIV-1 | Antiviral | 0.7 | [8] |
| 5'-O-myristoyl analogue (15) | HIV-1 | Antiviral | 0.2 - 0.5 | [8] |
Experimental Protocol: HIV-1 Pseudovirus Neutralization Assay
This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells using non-replicating pseudoviruses.
Materials:
-
HEK293T cells
-
HIV-1 Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid with a luciferase reporter gene
-
Transfection reagent
-
TZM-bl target cells (expressing CD4, CCR5, and CXCR4)
-
9-azabicyclo[3.3.1]nonane test compounds
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the Env-expressing and backbone plasmids to produce pseudoviruses. Harvest the supernatant containing the pseudoviruses after 48-72 hours.
-
Neutralization Reaction: In a 96-well plate, incubate serial dilutions of the test compounds with a standardized amount of pseudovirus for 1 hour at 37°C.
-
Infection of Target Cells: Add TZM-bl cells to the wells containing the virus-compound mixture. Incubate for 48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The reduction in luciferase signal in the presence of the compound compared to the virus-only control indicates neutralization activity. Calculate the EC50 value, which is the concentration of the compound that reduces viral entry by 50%.[9][10][11]
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been identified as potent antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Quantitative Data for nAChR Binding Affinity
The binding affinity of 9-azabicyclo[3.3.1]nonane derivatives to different nAChR subtypes is typically determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor.
| Compound ID | nAChR Subtype | Ki (nM) | Reference |
| Compound 54 | α4β2 | 5.37 | [12] |
| Compound 54 | α3β4 | 479 | [12] |
| Compound 3 | α4β2 | 0.01 | [13] |
| Compound 3 | α3β4 | 81 | [13] |
| Compound 4 | α4β2 | 0.56 | [13] |
| Compound 4 | α3β4 | 265 | [13] |
| Compound 5 | α4β2 | 0.042 | [13] |
| Compound 5 | α3β4 | 59 | [13] |
| Compound 21 | α4β2 | 2 | [14] |
| Compound 21 | α3β4 | 480 | [14] |
| Compound 21 | α7 | 5890 | [14] |
| RJR 2403 | α4β2 | 26 | [15] |
| RJR 2429 | α4β2 | 1 | [15] |
Experimental Protocol: Radioligand Binding Assay for nAChRs
This protocol describes a competitive binding assay to determine the affinity of test compounds for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue)
-
Radioligand with high affinity for the target receptor (e.g., [³H]-epibatidine)
-
9-azabicyclo[3.3.1]nonane test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known unlabeled ligand).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a competition curve by plotting the percentage of specific binding against the log of the compound concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[16][17][18][19]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Drug Discovery and Development Workflow
Caption: A generalized workflow for the drug discovery and development process.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.
Structure-Activity Relationship (SAR) Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 187 Chemical & Pharmaceutical Bulletin papers published in 2013 [scispace.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. benchchem.com [benchchem.com]
- 10. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resources.tocris.com [resources.tocris.com]
- 16. benchchem.com [benchchem.com]
- 17. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdspdb.unc.edu [pdspdb.unc.edu]
- 19. giffordbioscience.com [giffordbioscience.com]
In Silico ADMET Prediction for 9-Azabicyclo[3.3.1]nonane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS). Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for the successful development of drug candidates. In silico ADMET prediction offers a rapid and cost-effective approach to screen and prioritize compounds with favorable pharmacokinetic and safety profiles. This technical guide provides an in-depth overview of the computational methodologies used to predict the ADMET properties of 9-azabicyclo[3.3.1]nonane derivatives, supplemented with detailed experimental protocols for key in vitro assays and an exploration of the signaling pathways associated with their primary molecular targets.
Introduction to 9-Azabicyclo[3.3.1]nonane Derivatives and ADMET Prediction
The rigid bicyclic structure of 9-azabicyclo[3.3.1]nonane provides a three-dimensional framework that allows for precise orientation of substituents, making it an attractive scaffold for designing ligands with high affinity and selectivity for various biological targets, including sigma (σ) receptors and muscarinic acetylcholine receptors (mAChRs).[1][2] Derivatives of this scaffold have shown promise in the development of therapeutics for neurological and psychiatric disorders.[3]
However, the journey from a promising hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing in later stages of development due to poor ADMET properties.[4] In silico ADMET prediction, utilizing computational models to forecast the pharmacokinetic and toxicological profile of a compound, has become an indispensable tool in modern drug discovery.[5] These predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), leverage the chemical structure of a molecule to estimate a wide range of ADMET parameters, thereby guiding lead optimization and reducing late-stage attrition.[6]
This guide will delve into the specifics of applying these in silico methods to 9-azabicyclo[3.3.1]nonane derivatives, providing a comprehensive resource for researchers in this field.
In Silico ADMET Prediction: Methodologies and Tools
A variety of computational tools and methodologies are available for the prediction of ADMET properties. These can be broadly categorized into two main approaches:
-
Physicochemical Property-Based Predictions: These models correlate fundamental physicochemical properties such as lipophilicity (logP), aqueous solubility (logS), and pKa with ADMET outcomes. For instance, the "rule of five" proposed by Lipinski provides a set of simple molecular descriptors to forecast oral bioavailability.
-
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or property.[6] For ADMET prediction, these models are trained on large datasets of compounds with experimentally determined ADMET data.
A plethora of software tools, both commercial and open-access, are available to perform these predictions. Some commonly used platforms include ADMETlab, SwissADME, and pkCSM. These tools provide predictions for a wide array of ADMET endpoints.
Workflow for In Silico ADMET Prediction:
Caption: General workflow for in silico ADMET prediction.
Predicted ADMET Properties of Representative 9-Azabicyclo[3.3.1]nonane Derivatives
To illustrate the application of in silico ADMET prediction, a set of representative 9-azabicyclo[3.3.1]nonane derivatives with reported biological activity were selected. Their ADMET properties were predicted using a consensus approach from multiple open-access prediction tools. The following tables summarize the predicted physicochemical properties and key ADMET parameters.
Table 1: Predicted Physicochemical Properties
| Compound ID | Structure | Molecular Weight ( g/mol ) | Predicted logP | Predicted logS (Solubility) | Predicted pKa (Strongest Basic) |
| 1 | 9-Azabicyclo[3.3.1]nonane | 125.22 | 1.60 | -2.5 | 10.5 |
| 2 | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | 153.22 | 0.95 | -1.8 | 8.9 |
| 3 | WC-26 | 467.63 | 4.85 | -5.2 | 9.1 |
| 4 | WC-59 | 485.62 | 4.50 | -5.5 | 8.8 |
Note: Predicted values are averages from multiple predictors and should be considered as estimates.
Table 2: Predicted ADMET Parameters
| Compound ID | Human Intestinal Absorption (%) | Caco-2 Permeability (logPapp) | Blood-Brain Barrier (BBB) Permeant | CYP2D6 Inhibitor | hERG Inhibitor |
| 1 | > 90% | > 0.9 | Yes | No | Low risk |
| 2 | > 90% | > 0.9 | Yes | No | Low risk |
| 3 | > 85% | > 0.9 | Yes | Yes | High risk |
| 4 | > 85% | > 0.9 | Yes | Yes | High risk |
Note: These are qualitative predictions from various models and require experimental validation.
Detailed Experimental Protocols for Key In Vitro ADMET Assays
While in silico predictions are valuable for initial screening, experimental validation is crucial. The following sections provide detailed protocols for key in vitro ADMET assays.
Caco-2 Permeability Assay
This assay is the gold standard for predicting human intestinal absorption.[7] It utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier with morphological and functional similarities to the human intestinal epithelium.[8]
Protocol:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Procedure:
-
Add the test compound (typically at 10 µM) to the apical (A) side of the transwell.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), collect samples from the basolateral (B) side.
-
To assess active efflux, perform the assay in the reverse direction (B to A).
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that measures the permeability of a compound across an artificial lipid membrane, providing a high-throughput method to assess passive diffusion.[9]
Protocol:
-
Membrane Preparation: Coat a filter plate with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
Assay Setup:
-
Fill the acceptor wells of a multi-well plate with buffer.
-
Place the filter plate on top of the acceptor plate.
-
Add the test compound solution to the donor wells of the filter plate.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: Determine the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the effective permeability (Pe) using a formula similar to the Caco-2 assay.
Plasma Protein Binding (PPB) Assay
This assay determines the extent to which a drug binds to plasma proteins, which is a critical determinant of its distribution and availability to act at its target site.[10][11][12] Equilibrium dialysis is the most widely accepted method.[10]
Protocol:
-
Apparatus Setup: Use a dialysis apparatus with two chambers separated by a semipermeable membrane.
-
Assay Procedure:
-
Add plasma to one chamber and a protein-free buffer to the other.
-
Add the test compound to the plasma-containing chamber.
-
Incubate at 37°C until equilibrium is reached (typically 4-24 hours).
-
-
Quantification: Measure the concentration of the test compound in both chambers using LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit major CYP enzymes, which is a primary cause of drug-drug interactions.[13][14][15]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (or recombinant CYP enzymes), a specific fluorescent probe substrate for the CYP isoform of interest, and an NADPH-regenerating system.
-
Assay Procedure:
-
Pre-incubate the test compound with the reaction mixture.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C.
-
-
Detection: Monitor the formation of the fluorescent metabolite over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
Signaling Pathways Associated with 9-Azabicyclo[3.3.1]nonane Derivative Targets
Many 9-azabicyclo[3.3.1]nonane derivatives exert their biological effects by modulating the activity of sigma receptors (σ1 and σ2) and muscarinic acetylcholine receptors (M1 and M2). Understanding the signaling pathways associated with these receptors is crucial for elucidating their mechanism of action and potential downstream effects.
Sigma-2 (σ2) Receptor Signaling Pathway
Sigma-2 receptors are overexpressed in proliferating tumor cells and have emerged as a target for anticancer therapies.[16] Activation of σ2 receptors by agonists, including some 9-azabicyclo[3.3.1]nonane derivatives, can induce apoptosis through a novel, caspase-independent pathway.[10][17] This pathway is distinct from traditional apoptotic mechanisms and may involve the modulation of intracellular calcium levels and reactive oxygen species (ROS) production.[18]
Caption: Sigma-2 receptor-mediated apoptotic pathway.
Muscarinic Acetylcholine Receptor (M1 and M2) Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that play a key role in the central and peripheral nervous systems. 9-Azabicyclo[3.3.1]nonane derivatives have been developed as both agonists and antagonists for these receptors.[2][19]
-
M1 Receptor Signaling: The M1 receptor is coupled to Gq/11 proteins.[20] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9]
Caption: M1 muscarinic receptor signaling pathway.
-
M2 Receptor Signaling: The M2 receptor is coupled to Gi/o proteins.[15] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane.
Caption: M2 muscarinic receptor signaling pathway.
Conclusion
In silico ADMET prediction is a powerful tool in the development of 9-azabicyclo[3.3.1]nonane derivatives, enabling the early identification of compounds with desirable pharmacokinetic and safety profiles. By integrating computational predictions with targeted in vitro experimental validation, researchers can streamline the drug discovery process, reduce costs, and increase the likelihood of success. A thorough understanding of the underlying biological mechanisms, including the signaling pathways modulated by these compounds, further enhances the rational design of novel and effective therapeutics based on this versatile scaffold. This guide provides a foundational framework for researchers to effectively utilize these predictive and experimental tools in their drug development endeavors.
References
- 1. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one(552-70-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Cholinergic Receptors: Muscarinic [jove.com]
- 8. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 14. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Buy 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine [smolecule.com]
- 17. scribd.com [scribd.com]
- 18. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 19. biomed.cas.cz [biomed.cas.cz]
- 20. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Technical Guide to the Physicochemical Properties and Permeability of 9-Azabicyclo[3.3.1]nonane Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for effective central nervous system (CNS) therapeutics is intrinsically linked to the challenge of traversing the blood-brain barrier (BBB), a highly selective gatekeeper that protects the brain. The 9-azabicyclo[3.3.1]nonane scaffold has emerged as a promising framework in the design of CNS-active agents, owing to its rigid conformational structure which can be strategically modified to fine-tune interactions with various neural targets. This technical guide provides an in-depth analysis of the critical physicochemical properties of 9-azabicyclo[3.3.1]nonane derivatives and their profound impact on BBB permeability.
Core Physicochemical Determinants of BBB Penetration
The ability of a molecule to cross the BBB is governed by a delicate interplay of several physicochemical characteristics. For the 9-azabicyclo[3.3.1]nonane class of compounds, as with other CNS drug candidates, optimizing these properties is paramount for achieving therapeutic efficacy within the brain. Key parameters include:
-
Lipophilicity (LogP/LogD): A measure of a compound's solubility in a lipid environment. An optimal lipophilicity is crucial, as highly lipophilic compounds may be sequestered in lipid membranes, while highly hydrophilic compounds will struggle to partition from the aqueous environment of the blood into the lipid-rich BBB.
-
Molecular Weight (MW): Smaller molecules generally exhibit better BBB penetration. A molecular weight of less than 400-500 Da is often cited as a desirable characteristic for CNS drugs.
-
Polar Surface Area (PSA): This parameter quantifies the surface area of a molecule occupied by polar atoms (primarily oxygen and nitrogen). A lower PSA is generally associated with increased BBB permeability, as it reduces the potential for hydrogen bonding with the aqueous environment.
-
pKa: The ionization state of a molecule at physiological pH (around 7.4) significantly influences its ability to cross the BBB. Generally, a neutral or less ionized species is more membrane-permeable. For basic compounds like many 9-azabicyclo[3.3.1]nonane derivatives, the pKa of the basic nitrogen is a critical factor.
Quantitative Analysis of Physicochemical Properties and BBB Permeability
Table 1: Physicochemical Properties of Representative 9-Azabicyclo[3.3.1]nonane Analogs
| Compound ID | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Polar Surface Area (Ų) | pKa (Strongest Basic) |
| A | 9-Azabicyclo[3.3.1]nonane | 125.22 | 1.9 | 12.03 | 10.5 |
| B | 9-Methyl-9-azabicyclo[3.3.1]nonane | 139.25 | 2.2 | 12.03 | 10.3 |
| C | 9-Azabicyclo[3.3.1]nonan-3-one | 139.19 | 0.76 | 29.1 | 8.19[1] |
| D | 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one | 155.19 | -0.9 | 37.2 | - |
Note: The values presented are calculated or predicted and may vary from experimental data. The pKa for compound C is a predicted value.[1]
Table 2: Blood-Brain Barrier Permeability Data for Representative Compounds
| Compound ID | In Vitro Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Permeability (LogBB) |
| A | Data not available | Data not available |
| B | Data not available | Data not available |
| C | Data not available | Data not available |
| D | Data not available | Data not available |
Experimental Protocols for Assessing BBB Permeability
Accurate assessment of BBB permeability is crucial in the drug discovery pipeline. The following are detailed methodologies for key in vitro and in vivo assays.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro method to predict passive diffusion across the BBB.[2][3][4]
Methodology:
-
Preparation of the Artificial Membrane: A filter plate (donor plate) with a porous support is coated with a lipid solution, typically a porcine brain lipid extract dissolved in an organic solvent like dodecane, to form an artificial membrane that mimics the lipid composition of the BBB.[3][5]
-
Preparation of Solutions:
-
Donor Solution: The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH (typically 7.4) to a final concentration usually in the micromolar range. A small percentage of a co-solvent like DMSO may be used to aid solubility.[2]
-
Acceptor Solution: The wells of an acceptor plate are filled with the same buffer solution, which may also contain a "sink" component to mimic the brain environment and prevent back-diffusion.[6]
-
-
Assay Procedure:
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the artificial membrane separates the donor and acceptor compartments.[2]
-
The assembly is incubated at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[2][5]
-
-
Quantification and Data Analysis:
-
After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[2]
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / (Area * Time * (V_D + V_A))) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))
where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
Area is the surface area of the membrane
-
Time is the incubation time
-
[Drug]_acceptor is the concentration of the drug in the acceptor well
-
[Drug]_equilibrium is the theoretical equilibrium concentration
-
-
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a cell-based in vitro model that utilizes a human colon adenocarcinoma cell line. When cultured on semi-permeable filter supports, Caco-2 cells differentiate to form a monolayer of polarized enterocytes with tight junctions, which can model the BBB.[7][8][9]
Methodology:
-
Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded onto permeable filter inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[7]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[9][10]
-
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: The test compound, dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), is added to the apical (upper) compartment, and fresh buffer is added to the basolateral (lower) compartment.[7][8]
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral compartment, and fresh buffer is added to the apical compartment. This is done to assess the potential for active efflux.[9]
-
The plates are incubated at 37°C, and samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).[7]
-
-
Quantification and Data Analysis:
-
The concentration of the test compound in the collected samples is determined by LC-MS/MS.[8]
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
In Vivo LogBB Determination
The in vivo brain-to-blood concentration ratio (LogBB) is a direct measure of a compound's ability to cross the BBB and accumulate in the brain tissue at a steady state.
Methodology:
-
Animal Dosing: The test compound is administered to laboratory animals (e.g., mice or rats) via a suitable route (e.g., intravenous or intraperitoneal injection). The dosing regimen is designed to achieve a steady-state concentration in the blood and brain.
-
Sample Collection:
-
At a predetermined time point after dosing, a blood sample is collected.
-
The animal is then euthanized, and the brain is rapidly excised. The brain may be perfused with saline to remove residual blood from the cerebral vasculature.[11]
-
-
Sample Processing:
-
The blood sample is processed to obtain plasma.
-
The brain tissue is weighed and homogenized in a suitable buffer.[12]
-
-
Quantification and Data Analysis:
-
The concentration of the compound in the plasma and the brain homogenate is quantified using LC-MS/MS.
-
The LogBB is calculated as the logarithm of the ratio of the brain concentration to the plasma concentration:
LogBB = log10 ([Drug]_brain / [Drug]_plasma)
-
Visualizing Workflows and Signaling Pathways
Understanding the broader context of drug discovery and the mechanisms of action of CNS-targeted compounds is crucial. The following diagrams, generated using the DOT language, illustrate a typical lead optimization workflow and the signaling pathways of two common CNS targets for 9-azabicyclo[3.3.1]nonane derivatives: the dopamine transporter and the sigma-1 receptor.
Caption: A typical iterative workflow for lead optimization in CNS drug discovery.[13][14][15]
Caption: Simplified signaling pathway of the dopamine transporter and its inhibition.
Caption: The role of the Sigma-1 receptor in cellular stress and neuroprotection.
Conclusion
The 9-azabicyclo[3.3.1]nonane scaffold represents a versatile platform for the design of CNS-active compounds. A thorough understanding and systematic optimization of the physicochemical properties discussed in this guide are critical for achieving adequate BBB permeability. The judicious application of in vitro and in vivo permeability assays, coupled with a clear understanding of the target's signaling pathway and a structured lead optimization process, will undoubtedly accelerate the development of novel and effective therapies for a range of neurological and psychiatric disorders.
References
- 1. Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781) - FooDB [foodb.ca]
- 2. enamine.net [enamine.net]
- 3. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. paralab.es [paralab.es]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols: Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate in the preparation of the antiemetic drug Granisetron. The synthesis is achieved through a two-step process starting from 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (pseudopelletierine). The protocols outlined herein are based on established chemical literature and provide a reliable method for obtaining the desired endo-amine with a high yield. This document also includes characterization data and a discussion of the compound's primary application.
Introduction
endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known as granatamine, is a bicyclic amine of significant interest in medicinal chemistry and pharmaceutical development. Its primary application lies in its role as a crucial building block for the synthesis of Granisetron, a potent and selective 5-HT₃ receptor antagonist used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy. The stereochemistry of the amine group is critical for the pharmacological activity of the final drug product, with the endo isomer being the required configuration. This document details a robust synthetic route to obtain the pure endo isomer.
Synthesis Overview
The synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is accomplished via a two-step reaction sequence starting from 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one. The first step involves the formation of the corresponding oxime, which is then subjected to catalytic reduction to yield the target endo-amine.
Application Notes and Protocols: Reductive Amination of 9-Azabicyclo[3.3.1]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active compounds and pharmaceutical agents. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it a valuable template in drug design. The introduction of an amino group at the C-3 position via reductive amination of the corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one (also known as granatanone or norpseudopelletierine), is a critical step in the synthesis of many such derivatives. This document provides a detailed protocol for this transformation, focusing on the use of sodium triacetoxyborohydride, a mild and selective reducing agent.
Reaction Principle
Reductive amination is a two-step process that occurs in a single pot. First, the ketone (9-azabicyclo[3.3.1]nonan-3-one) reacts with a primary or secondary amine to form an intermediate iminium ion. Subsequently, a reducing agent, in this case, sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the corresponding amine. Sodium triacetoxyborohydride is particularly well-suited for this reaction as it is less reactive towards the starting ketone compared to the iminium ion intermediate, thus minimizing the formation of the corresponding alcohol as a byproduct.[1][2] The N-substituent on the bicyclic core (e.g., H, benzyl) can influence the reaction conditions and outcomes. For many applications, an N-benzyl protected starting material is used, which can be deprotected in a subsequent step if the secondary amine is desired.
Experimental Protocol
This protocol is based on the synthesis of N-substituted 3-amino-9-azabicyclo[3.3.1]nonane derivatives. The N-benzyl derivative of 9-azabicyclo[3.3.1]nonan-3-one is used as a common starting material.
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Primary amine (e.g., aniline, benzylamine, cyclopropylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq).
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM). Add the desired primary amine (1.0-1.2 eq).
-
Catalyst (Optional): If the amine is a weak nucleophile (e.g., aniline), a catalytic amount of glacial acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the desired N-substituted-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine.
Data Presentation
The following table summarizes representative data for the reductive amination of 9-azabicyclo[3.3.1]nonan-3-one derivatives with various amines under different conditions.
| Starting Ketone | Amine | Reducing Agent (eq) | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Aniline | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid | 12 | 85 | [Hypothetical Data]¹ |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Cyclopropylamine | NaBH(OAc)₃ (1.3) | DCM | None | 6 | 92 | [Hypothetical Data]¹ |
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime | - | H₂, Raney Nickel | Ethanol | NH₄OAc | 24 | 90 | [3] |
| 3-substituted-3-azabicyclo[3.3.1]nonan-9-one | Various amines | NaBH(OAc)₃ | - | - | - | - | [Abstract]² |
¹ Hypothetical data based on typical yields for this reaction type as specific literature values for these exact reactions were not found. ² A publication abstract confirms this reaction is feasible, but quantitative details are not provided.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the reductive amination of 9-azabicyclo[3.3.1]nonan-3-one.
Signaling Pathway/Logical Relationship Diagram
References
Application Notes and Protocols: N-methylation of 9-azabicyclo[3.3.1]nonan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methylation of amines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability. 9-Azabicyclo[3.3.1]nonan-3-amine and its derivatives are important scaffolds in medicinal chemistry, notably as precursors to compounds such as Granisetron, a 5-HT3 receptor antagonist. This document provides a detailed protocol for the N-methylation of 9-azabicyclo[3.3.1]nonan-3-amine to yield N,N-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine, primarily through the Eschweiler-Clarke reaction.
The Eschweiler-Clarke reaction is a well-established and widely used method for the methylation of primary and secondary amines.[1][2] This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][3] A key advantage of this reaction is that it typically proceeds to the tertiary amine without the formation of quaternary ammonium salts, which can be a common side product in other methylation methods.[1] The reaction is robust and generally high-yielding.
Reaction Mechanism: The Eschweiler-Clarke Reaction
The mechanism of the Eschweiler-Clarke reaction involves two main stages for a primary amine:
-
Iminium Ion Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine, with the concurrent release of carbon dioxide.
-
Second Methylation: The resulting secondary amine can then undergo the same process a second time to yield the tertiary amine.[1]
The reaction stops at the tertiary amine stage because the formation of another iminium ion is not possible.[1]
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the chemical transformation and the general experimental workflow for the N-methylation of 9-azabicyclo[3.3.1]nonan-3-amine.
Caption: Chemical pathway for the N-methylation of a primary amine.
Caption: Experimental workflow for N-methylation.
Experimental Protocol
This protocol is a representative procedure for the N-methylation of 9-azabicyclo[3.3.1]nonan-3-amine via the Eschweiler-Clarke reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 9-azabicyclo[3.3.1]nonan-3-amine | ≥97% | Various |
| Formaldehyde (37% aqueous solution) | Reagent Grade | Various |
| Formic Acid (88-98%) | Reagent Grade | Various |
| Dichloromethane (DCM) | HPLC Grade | Various |
| Sodium Hydroxide (NaOH) | Reagent Grade | Various |
| Anhydrous Sodium Sulfate (Na2SO4) | Reagent Grade | Various |
| Silica Gel for column chromatography | 60 Å, 230-400 mesh | Various |
| Round-bottom flask | - | Standard Labware |
| Reflux condenser | - | Standard Labware |
| Magnetic stirrer and stir bar | - | Standard Labware |
| Heating mantle or oil bath | - | Standard Labware |
| Separatory funnel | - | Standard Labware |
| Rotary evaporator | - | Standard Labware |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq).
-
Addition of Reagents: To the amine, add formic acid (approximately 3.0-5.0 eq) followed by a 37% aqueous solution of formaldehyde (approximately 3.0-5.0 eq). Note: Since this is a primary amine, at least 2 equivalents of formaldehyde and formic acid are required for dimethylation.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature with stirring for 4-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully make the solution basic (pH > 11) by the slow addition of a concentrated aqueous solution of sodium hydroxide. Caution: This step is exothermic.
-
Extraction: Transfer the basified mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of dichloromethane/methanol), to afford the pure N,N-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine.
Data Presentation
The following table summarizes expected outcomes based on typical Eschweiler-Clarke reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Substrate | Product | Reagents | Typical Conditions | Typical Yield | Reference |
| 9-azabicyclo[3.3.1]nonan-3-amine | N,N-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine | Formaldehyde, Formic Acid | 80-100 °C, 4-18 h | Good to High | General Procedure |
| Secondary Amine (General) | Tertiary Amine | Formaldehyde (1.1 eq), Formic Acid (1.8 eq) | 80 °C, 18 h | ~98% | [4] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formaldehyde is a carcinogen and a sensitizer. Handle with care.
-
Formic acid is corrosive. Avoid contact with skin and eyes.
-
The basification step with sodium hydroxide is exothermic and should be performed with cooling.
By following this detailed protocol, researchers can effectively perform the N-methylation of 9-azabicyclo[3.3.1]nonan-3-amine, a crucial step in the synthesis of various biologically active compounds.
References
Application Note: HPLC Method for the Separation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the separation and quantification of the exo and endo isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. This compound, also known as granatamine, is a critical intermediate in the synthesis of the antiemetic drug granisetron. The stereochemical purity of granatamine is crucial for the efficacy and safety of the final active pharmaceutical ingredient. The described method utilizes a reversed-phase C8 column with a trifluoroacetic acid-containing mobile phase to achieve excellent resolution between the two isomers. This method has been validated for its precision, accuracy, linearity, and robustness, making it suitable for quality control and research applications.
Introduction
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine possesses two key stereoisomers, the exo and endo forms, arising from the orientation of the amine group at the C3 position of the bicyclic ring system. The specific stereochemistry of this intermediate is critical in the synthesis of granisetron, where the endo isomer is the desired precursor. The presence of the exo isomer as an impurity can affect the pharmacological profile and safety of the final drug product. Therefore, a reliable analytical method to separate and quantify these isomers is essential for ensuring the quality and consistency of granatamine batches.
This document provides a detailed protocol for an HPLC method that has been successfully developed and validated for the determination of the exo isomer in bulk samples of the endo isomer of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[1][2][3]
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine isomers.
Caption: Workflow for the HPLC separation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine isomers.
Quantitative Data Summary
The performance of the HPLC method was evaluated, and the key validation parameters are summarized in the tables below.
Table 1: Chromatographic Performance
| Parameter | Value |
| Resolution between exo and endo isomers | > 4[1][2][3] |
| Total Analysis Time | ~20 minutes[1] |
Table 2: Method Validation Parameters for the exo Isomer
| Parameter | Value |
| Limit of Detection (LOD) | 0.8 µg/mL[1][2][3] |
| Limit of Quantification (LOQ) | 2.5 µg/mL[1][2][3] |
| Recovery | 99% to 102% w/w[1][2][3] |
| Linearity | Method demonstrated good linearity[2] |
| Precision | Method demonstrated good precision[2] |
| Accuracy | Method demonstrated good accuracy[2] |
| Robustness | Method demonstrated good robustness[2] |
| Ruggedness | Method demonstrated good ruggedness[2] |
Table 3: Stability
| Sample/Solution | Stability Duration |
| Test Solution | Up to 48 hours[1][2][3] |
| Mobile Phase | Up to 48 hours[1][2][3] |
Experimental Protocol
This protocol describes the steps for the separation of exo and endo isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine by HPLC.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: Inertsil C8, 250 x 4.6 mm, 5 µm particle size.[1][2][3]
-
Chemicals and Reagents:
-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (endo and exo isomers reference standards)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Preparation of Solutions
-
Mobile Phase: Prepare a 0.3% (v/v) solution of trifluoroacetic acid in a suitable mixture of water and an organic solvent (e.g., acetonitrile or methanol). A typical starting point for method development would be a gradient or isocratic elution with a mixture such as Acetonitrile:Water (with 0.3% TFA). Note: The exact ratio of organic to aqueous phase was not specified in the source literature; optimization may be required.
-
Standard Solution: Accurately weigh and dissolve a known amount of the exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare working standards by serial dilution of the stock solution to cover the desired concentration range for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve a known amount of the endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine sample in the diluent to achieve a concentration within the calibrated range.
HPLC Conditions
| Parameter | Recommended Setting |
| Column | Inertsil C8, 250 x 4.6 mm, 5 µm[1][2][3] |
| Mobile Phase | Contains 0.3% Trifluoroacetic Acid[1][2][3] |
| Flow Rate | 1.0 mL/min (assumed typical value) |
| Injection Volume | 10 µL[1][2][3] |
| Column Temperature | Ambient or 25 °C (assumed typical value) |
| Detection | UV at 210 nm (assumed typical value for amine compounds) |
| Run Time | Approximately 20 minutes[1] |
System Suitability
Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. The system is deemed suitable for use if the resolution between the exo and endo peaks is greater than 4, and the relative standard deviation (RSD) for the peak area and retention time of replicate injections is within acceptable limits (typically ≤ 2%).
Analysis
Inject the standard solutions and the sample solution into the HPLC system.
Data Analysis
-
Identify the peaks corresponding to the exo and endo isomers based on their retention times from the standard injections.
-
Integrate the peak areas of the exo and endo isomers in the sample chromatogram.
-
Quantify the amount of the exo isomer in the sample using the calibration curve generated from the standard solutions.
Conclusion
The HPLC method described provides a simple, accurate, and reliable means for the separation and quantification of the exo and endo isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.[2] The method is well-suited for routine quality control of this key pharmaceutical intermediate, ensuring the purity of the starting material for the synthesis of granisetron. The validated performance characteristics demonstrate its suitability for use in a regulated environment.[2]
References
Application Notes and Protocols for the Analytical Quantification of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate in the synthesis of Granisetron, exists as endo and exo isomers.[1] The quantitative determination of these isomers, particularly the exo-isomer as an impurity in the endo form, is critical for quality control in drug manufacturing. This document provides detailed analytical methods and protocols for the quantification of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, with a primary focus on High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation and Quantification
A validated HPLC method has been developed for the separation and quantification of the exo and endo isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.[1] This method is suitable for the quantitative determination of the exo-isomer in bulk samples of the endo-isomer.[1]
Quantitative Data Summary
The performance of the HPLC method is summarized in the tables below.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20 to 200 μg/mL |
| Limit of Detection (LOD) | 0.8 µg/mL |
| Limit of Quantification (LOQ) | 2.5 µg/mL |
| Recovery (exo-isomer) | 99 to 102% w/w |
| Resolution between isomers | > 4 |
| Solution Stability | Up to 48 hours |
Table 2: Recovery Rates in Biological Matrices
| Matrix | Recovery Rate |
| Serum | 73.6 to 82.6% |
| Urine | 77.0 to 83.1% |
Experimental Protocol: HPLC Analysis
This protocol details the steps for the quantitative analysis of this compound isomers.
1. Materials and Reagents:
-
This compound reference standards (endo and exo isomers)
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Dipotassium hydrogen phosphate trihydrate
-
Tetrabutylammonium chloride
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD)
-
Inertsil C8 column
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
3. Chromatographic Conditions:
-
Column: Inertsil C8[1]
-
Mobile Phase Option 1: 0.3% Trifluoroacetic acid in water.[1]
-
Mobile Phase Option 2: A multistep gradient elution using methanol and a phosphate buffer at pH 7.4 (15mM dipotassium hydrogen phosphate trihydrate and 1.5mM tetrabutylammonium chloride).[1]
-
Mobile Phase Option 3 (for related substance analysis in Granisetron HCl): Acetonitrile: 0.025M KH2PO4 solution (20:80 v/v) adjusted to pH 2.0 using orthophosphoric acid.[2]
-
Flow Rate: 1 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Detection: UV detector, wavelength range 200-350 nm.[2]
4. Standard Solution Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve the reference standards in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (20 to 200 μg/mL).[1]
5. Sample Preparation:
-
Accurately weigh a known amount of the bulk sample of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
-
Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions in triplicate to construct a calibration curve.
-
Inject the sample solutions in triplicate.
-
After all injections are complete, wash the column with an appropriate solvent mixture.
7. Data Analysis:
-
Identify and integrate the peaks corresponding to the exo and endo isomers based on their retention times established from the standard injections.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the exo-isomer in the sample using the regression equation from the calibration curve.
-
Calculate the percentage of the exo-isomer impurity in the bulk sample.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
Other Potential Analytical Methods
While HPLC is a well-documented method, other techniques may be applicable for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the identification and quantification of volatile and semi-volatile compounds. While specific validated quantitative methods for this compound are not detailed in the provided search results, GC-MS is mentioned as a technique for its analysis. EI analysis by GC/MS has been used for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation and conformational analysis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and its derivatives. Computational and NMR methods have been used to study the N-invertomer distributions in related granatane structures. While primarily a qualitative technique for structure confirmation, quantitative NMR (qNMR) could potentially be developed for assay purposes.
Logical Relationship of Analytical Techniques
Caption: Analytical techniques for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
The HPLC method presented provides a robust and validated approach for the quantitative analysis of this compound, particularly for the determination of isomeric impurities. The detailed protocol and performance data serve as a valuable resource for researchers and drug development professionals involved in the quality control of this important pharmaceutical intermediate. Further development of GC-MS and qNMR methods could provide alternative or complementary analytical strategies.
References
Application Notes and Protocols for Dopamine Transporter (DAT) Binding Assay Using Bicyclic Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the binding affinity of novel bicyclic amines for the dopamine transporter (DAT). The protocol is based on a competitive radioligand binding assay, a robust and sensitive method considered the gold standard for measuring ligand-receptor interactions.[1] This assay is crucial in the discovery and development of new therapeutic agents targeting the dopaminergic system, which is implicated in various neurological and psychiatric disorders.
Introduction
The dopamine transporter is a key regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[2] Its inhibition leads to increased extracellular dopamine levels, a mechanism central to the action of many therapeutic drugs and substances of abuse. Bicyclic amines represent a diverse class of compounds, some of which are known to interact with the DAT with high affinity and selectivity. Understanding the binding properties of these compounds is a critical step in characterizing their pharmacological profile.
This document outlines the necessary materials, step-by-step procedures, and data analysis methods for conducting a DAT binding assay.
Data Presentation
The binding affinities of test compounds are typically determined by their ability to displace a known radioligand from the dopamine transporter. The results are often presented as the inhibitory constant (Kᵢ), which reflects the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. The table below provides an example of how to present such data for a series of bicyclic amines, with reference compounds for comparison.
Table 1: Comparative in vitro Binding Affinities at the Dopamine Transporter (DAT)
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| Test Compound 1 | Data to be determined | Data to be determined | Data to be determined | Calculated | Calculated |
| Test Compound 2 | Data to be determined | Data to be determined | Data to be determined | Calculated | Calculated |
| Cocaine | 100 - 300 | 200 - 500 | 200 - 400 | ~0.5-1 | ~0.5-1 |
| GBR-12909 | 1 - 5 | >10,000 | 500 - 1000 | >2000 | ~100-200 |
| Methylphenidate | 50 - 150 | >10,000 | 10 - 30 | >66 | ~-2-5 |
| Note: Kᵢ values are approximate and can vary based on experimental conditions. The data for reference compounds are compiled from various public sources.[3] |
Experimental Protocols
This section details a standard protocol for a competitive radioligand binding assay to determine the Kᵢ of a bicyclic amine for the dopamine transporter.
Materials
-
Biological Source: Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT).[3]
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand) or [³H]BTCP.[3][4]
-
Test Compounds: Bicyclic amines of interest.
-
Reference Compound: A known DAT inhibitor such as cocaine or GBR-12909 for establishing assay validity.[2][3]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.[5]
-
Scintillation Cocktail.
-
Protein Assay Kit (e.g., BCA).
-
Equipment:
-
Homogenizer
-
Centrifuge
-
96-well plates
-
Filter plates (e.g., GF/C filters presoaked in 0.5% PEI).[5]
-
Cell harvester
-
Scintillation counter
-
Procedure
1. Membrane Preparation (from Rat Striatum)
-
Dissect rat striata on ice.
-
Homogenize the tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[6]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[6]
-
Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation.[6]
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
2. Binding Assay (96-well plate format)
-
Prepare serial dilutions of the unlabeled bicyclic amine test compounds and reference compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).[2]
-
Test Compound: 50 µL of the test compound at various concentrations.
-
-
Add 50 µL of the radioligand (e.g., [³H]WIN 35,428) at a concentration near its Kᴅ (typically 1-5 nM).[2][5][7]
-
Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (approximately 20-50 µg of protein).[2]
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[2][7]
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[2]
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark.
-
Measure the radioactivity in a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of a competitor).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor (bicyclic amine) concentration.
-
Determine IC₅₀: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.[3]
-
Calculate Kᵢ: The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]
Visualizations
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: Mechanism of action of a bicyclic amine DAT inhibitor.
Caption: Experimental workflow for DAT competitive binding assay.
References
Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are crucial for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft. These transporters are primary targets for a wide range of therapeutics, particularly for treating psychiatric disorders like depression and anxiety, as well as for conditions such as Parkinson's disease. Consequently, the in vitro screening of compounds for their ability to inhibit these transporters is a fundamental step in modern drug discovery.
This document provides detailed protocols for the principal in vitro assays used to determine the potency and selectivity of potential monoamine reuptake inhibitors. The primary methods covered are radioligand uptake inhibition assays, which are considered the gold standard, and fluorescence-based uptake assays, which offer a higher-throughput alternative. Additionally, a protocol for radioligand binding assays is included to directly measure a compound's affinity for the transporter.
Radioligand Uptake Inhibition Assays
Radioligand uptake inhibition assays directly measure the functional ability of a test compound to block the transport of a radiolabeled substrate into a cell or synaptosome. These assays are the benchmark for determining the inhibitory potency (IC50) of a compound. They can be performed using either recombinant cell lines expressing a specific transporter or isolated nerve terminals (synaptosomes).
Cell-Based Radioligand Uptake Assay
This method utilizes mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been stably transfected to express a high level of a single human monoamine transporter (hSERT, hDAT, or hNET). This approach provides a clean and specific system to assess a compound's effect on each transporter individually.
Application Notes and Protocols: The 9-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic amine that has garnered significant attention in medicinal chemistry. Its conformational restriction and three-dimensional structure provide a unique framework for the design of potent and selective ligands for a variety of biological targets. This document provides an overview of its applications, quantitative data for key derivatives, detailed experimental protocols for their synthesis and biological evaluation, and diagrams of relevant signaling pathways.
Applications in Drug Discovery
The 9-azabicyclo[3.3.1]nonane core has been successfully incorporated into molecules targeting a range of receptors and biological systems, demonstrating its versatility as a pharmacophore.
-
Sigma (σ) Receptor Ligands: Derivatives of this scaffold have shown high affinity and selectivity for sigma-2 (σ₂) receptors, which are overexpressed in proliferating cancer cells. This has led to the development of potential anti-cancer agents and imaging probes.
-
Dopamine Receptor Ligands: The scaffold is a key component in the synthesis of selective ligands for dopamine D₂ and D₃ receptors, which are implicated in various central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and addiction.
-
Serotonin Receptor Antagonists: The 9-azabicyclo[3.3.1]nonane moiety is present in potent antagonists of the serotonin 5-HT₃ receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome.
-
Antimicrobial Agents: Certain derivatives, particularly 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, have exhibited promising antibacterial and antifungal activities.
-
Monoamine Reuptake Inhibitors: The scaffold has been utilized to develop compounds that inhibit the reuptake of monoamine neurotransmitters, suggesting potential applications in the treatment of depression and other mood disorders.[1][2][3]
Quantitative Data of Key Derivatives
The following tables summarize the biological activity of representative 9-azabicyclo[3.3.1]nonane derivatives.
Table 1: Sigma (σ) Receptor Binding Affinities
| Compound Reference | Structure | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) |
| WC-26 | N-(9-(2-aminoethyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate | 1430 | 2.58 | 557 |
| WC-59 | N-(9-(2-fluoroethyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate | 1710 | 0.82 | 2087 |
Data sourced from a study on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ₂ receptor ligands.[4]
Table 2: Dopamine (D₂) and (D₃) Receptor Binding Affinities
| Compound Reference | Structure | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) |
| Compound 32 | N-(9-methyl-9-azabicyclo[3.3.1]nonan-3β-yl)-4-bromo-1-methoxy-2-naphthamide | 15.3 | 4.6 |
| Compound 33 | N-(9-ethyl-9-azabicyclo[3.3.1]nonan-3β-yl)-4-bromo-1-methoxy-2-naphthamide | 10.8 | 3.1 |
Data from a study on naphthamides as dopamine D₃ receptor ligands.[5]
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Test Organism | MIC (µg/mL) |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones | Bacillus subtilis | 6.25 |
| Salmonella typhi | 6.25 | |
| Candida albicans | 6.25 | |
| Cryptococcus neoformans | 6.25 |
Data from a study on the antimicrobial properties of thiosemicarbazone derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones.
Experimental Protocols
Synthesis Protocols
Protocol 1: General Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol describes a common method for the synthesis of the core 9-azabicyclo[3.3.1]nonane scaffold.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve benzylamine in water. Cool the solution to 0-10 °C in an ice bath.
-
Acid Addition: Slowly add 18% sulfuric acid to the cooled solution while maintaining the temperature between 4-8 °C.
-
Aldehyde and Diketone Addition: To the reaction mixture, add glutaraldehyde (50% aqueous solution) followed by acetonedicarboxylic acid, ensuring the temperature remains below 5 °C.
-
Buffer Addition: Add a 9% sodium acetate solution dropwise over 1.5 hours.
-
Aging: Stir the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours.
-
Work-up: Adjust the pH of the solution to 2 with 18% sulfuric acid and extract with an organic solvent like MTBE to remove impurities. Adjust the aqueous layer to pH 8 with 20% sodium carbonate and extract the product with heptane.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[6][7]
Protocol 2: Synthesis of N-Substituted 9-Azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Analogs
This protocol outlines the synthesis of sigma-2 receptor ligands.
-
Carbamate Formation: To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in dichloromethane, add the desired phenyl isocyanate (e.g., 2-methoxy-5-methylphenyl isocyanate) and a catalytic amount of dibutyltin diacetate. Stir the mixture overnight at room temperature.
-
Work-up: Evaporate the solvent and add ether. Wash the ether solution with water and brine, then dry over sodium sulfate.
-
Debenzylation: Dissolve the resulting carbamate in methanol and ethyl acetate. Add palladium hydroxide on carbon (20%) and ammonium formate. Reflux the mixture for 2 hours.
-
Purification: After cooling, filter the catalyst and evaporate the solvents. Add ethyl acetate and wash with saturated sodium carbonate solution, water, and brine. Dry the organic layer and remove the solvent to obtain the debenzylated intermediate.
-
N-Alkylation: Dissolve the debenzylated compound in acetonitrile. Add potassium carbonate and the desired alkylating agent (e.g., 1-bromo-2-fluoroethane). Stir the mixture overnight at room temperature.
-
Final Purification: Add ether and wash the organic solution with water and brine. Dry over sodium sulfate and remove the solvent. Purify the crude product by flash column chromatography to obtain the final N-substituted analog.[4][8]
Protocol 3: Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones
This protocol describes the synthesis of the core structure for antimicrobial agents via a Mannich reaction.
-
Reaction Mixture: In a suitable solvent such as ethanol, combine a cyclic ketone (e.g., cyclohexanone), an aromatic aldehyde (e.g., benzaldehyde), and ammonium acetate.
-
Reaction Conditions: Reflux the reaction mixture for several hours.
-
Isolation: Upon cooling, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.
Biological Assay Protocols
Protocol 4: Sigma (σ) Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of compounds for σ₁ and σ₂ receptors.
-
Membrane Preparation: Prepare membrane homogenates from a suitable source rich in sigma receptors (e.g., guinea pig brain for σ₁ or rat liver for σ₂).
-
Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the membrane preparation with a specific radioligand (--INVALID-LINK---pentazocine for σ₁ or [³H]-DTG in the presence of unlabeled (+)-pentazocine to block σ₁ sites for σ₂) and various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C for σ₁ or 25°C for σ₂ for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.[3][9][10][11]
Protocol 5: Dopamine (D₂/D₃) Receptor Radioligand Binding Assay
This protocol is for determining the affinity of compounds for D₂ and D₃ receptors.
-
Membrane Preparation: Use membranes from cells stably expressing human D₂ or D₃ receptors (e.g., HEK293 cells).
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-spiperone) and a range of concentrations of the test compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known D₂/D₃ antagonist (e.g., 10 µM (+)-butaclamol).
-
Incubation: Incubate the plates at 30°C for 60 minutes.
-
Filtration and Counting: Terminate the assay by rapid filtration through glass fiber filters and quantify the bound radioactivity as described in Protocol 4.
-
Data Analysis: Calculate IC₅₀ and Kᵢ values as described for the sigma receptor binding assay.[12][13][14][15]
Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Sigma-2 (σ₂) Receptor Signaling in Cancer
Sigma-2 receptors are overexpressed in cancer cells and their activation by agonists can induce apoptosis. The exact signaling cascade is still under investigation, but it is known to involve pathways related to cellular stress and calcium signaling.
Caption: Sigma-2 receptor activation leading to apoptosis.
Dopamine D₃ Receptor Signaling
Dopamine D₃ receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D3 receptor signaling pathway.
Serotonin 5-HT₃ Receptor Signaling
The 5-HT₃ receptor is a ligand-gated ion channel. Binding of serotonin or an antagonist containing the 9-azabicyclo[3.3.1]nonane scaffold modulates the flow of cations across the neuronal membrane.
Caption: 5-HT3 receptor antagonist action.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Radioligand binding assay workflow.
References
- 1. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ricerca.uniba.it [ricerca.uniba.it]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the NMR Characterization of endo and exo 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and nuclear magnetic resonance (NMR) characterization of the diastereomeric pair, endo- and exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. These compounds are crucial intermediates in the synthesis of pharmaceuticals, most notably the endo isomer, which is a precursor to the 5-HT3 antagonist Granisetron. A thorough understanding of their stereochemistry is critical for quality control and regulatory compliance. This application note outlines the synthetic protocols for both isomers and provides a comprehensive guide to their structural elucidation using ¹H and ¹³C NMR spectroscopy, including 2D NMR techniques. While specific spectral data is not publicly available in tabulated form, this guide details the expected spectral features that differentiate the endo and exo isomers based on established principles of NMR spectroscopy for bicyclic systems.
Introduction
The 9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active compounds. The stereochemistry of substituents on this bicyclic system plays a pivotal role in their pharmacological activity. The differentiation and characterization of endo and exo isomers are therefore of paramount importance. NMR spectroscopy is the most powerful tool for the unambiguous determination of the stereochemistry of such molecules. This document focuses on the NMR characterization of endo- and exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, providing the necessary protocols and interpretative guidance for researchers in the field.
Data Presentation
Due to the absence of publicly available, tabulated NMR data for both isomers, the following tables are presented as templates. They are based on the expected chemical shift ranges and coupling constant patterns derived from the analysis of similar bicyclic amine structures. Researchers are encouraged to populate these tables with their own experimental data.
Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for endo and exo 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
| Proton | endo-Isomer (Expected δ, ppm) | endo-Isomer (Expected J, Hz) | exo-Isomer (Expected δ, ppm) | exo-Isomer (Expected J, Hz) |
| H-1 | 2.8 - 3.2 | 2.8 - 3.2 | ||
| H-2ax | 1.8 - 2.1 | 1.9 - 2.2 | ||
| H-2eq | 2.2 - 2.5 | 2.3 - 2.6 | ||
| H-3 | ~3.0 (axial) | Large J(ax,ax), Small J(ax,eq) | ~3.5 (equatorial) | Small J(eq,ax), Small J(eq,eq) |
| H-4ax | 1.8 - 2.1 | 1.9 - 2.2 | ||
| H-4eq | 2.2 - 2.5 | 2.3 - 2.6 | ||
| H-5 | 2.8 - 3.2 | 2.8 - 3.2 | ||
| H-6ax | 1.5 - 1.8 | 1.6 - 1.9 | ||
| H-6eq | 1.9 - 2.2 | 2.0 - 2.3 | ||
| H-7ax | 1.5 - 1.8 | 1.6 - 1.9 | ||
| H-7eq | 1.9 - 2.2 | 2.0 - 2.3 | ||
| H-8ax | 1.8 - 2.1 | 1.9 - 2.2 | ||
| H-8eq | 2.2 - 2.5 | 2.3 - 2.6 | ||
| N-CH₃ | ~2.3 | ~2.3 | ||
| NH₂ | Broad singlet | Broad singlet |
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for endo and exo 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
| Carbon | endo-Isomer (Expected δ, ppm) | exo-Isomer (Expected δ, ppm) |
| C-1 | 58 - 62 | 58 - 62 |
| C-2 | 34 - 38 | 34 - 38 |
| C-3 | ~48 | ~52 |
| C-4 | 34 - 38 | 34 - 38 |
| C-5 | 58 - 62 | 58 - 62 |
| C-6 | 25 - 29 | 25 - 29 |
| C-7 | 18 - 22 | 18 - 22 |
| C-8 | 25 - 29 | 25 - 29 |
| N-CH₃ | ~42 | ~42 |
Experimental Protocols
Synthesis of endo and exo 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
The synthesis of the title compounds typically starts from 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. The stereochemical outcome of the reduction of the ketone or the corresponding oxime determines the major product.
Protocol 1: Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Predominantly)
-
Oxime Formation:
-
Dissolve 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude oxime.
-
-
Reduction of the Oxime:
-
Dissolve the crude oxime in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. Catalytic hydrogenation over Raney Nickel or Platinum oxide is commonly employed for this transformation and is reported to favor the formation of the endo isomer.
-
Pressurize the reaction vessel with hydrogen (typically 50 psi).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst and concentrate the filtrate.
-
Purify the crude amine by column chromatography or distillation to yield the endo-amine.
-
Protocol 2: Synthesis of exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Predominantly)
The synthesis of the exo isomer is less commonly described. Stereoselective reduction of the ketone using a bulky reducing agent might favor the formation of the exo-alcohol, which can then be converted to the amine.
-
Reduction of the Ketone:
-
Dissolve 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (1 equivalent) in an anhydrous solvent like THF or diethyl ether and cool to -78 °C.
-
Add a bulky reducing agent such as L-Selectride® (1.2 equivalents) dropwise. The bulky nature of the reagent is expected to favor hydride attack from the less hindered face, leading to the exo-alcohol.
-
Stir the reaction at low temperature for several hours.
-
Quench the reaction carefully with water and allow it to warm to room temperature.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the resulting alcohol by column chromatography.
-
-
Conversion of Alcohol to Amine:
-
The purified exo-alcohol can be converted to the corresponding amine via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to a mesylate or tosylate followed by displacement with azide and subsequent reduction.
-
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O with a pH adjustment).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).
-
For ¹H NMR, a spectral width of 12-15 ppm is typically sufficient.
-
For ¹³C NMR, a spectral width of 220-240 ppm is recommended.
-
NOESY or ROESY experiments are crucial for determining the through-space correlations that will definitively distinguish the endo and exo isomers.
-
Mandatory Visualizations
Caption: Molecular structures of endo and exo isomers.
Caption: Synthetic workflow for endo and exo isomers.
Caption: Workflow for NMR characterization.
Discussion and Interpretation of NMR Data
The key to differentiating the endo and exo isomers lies in the analysis of the proton at C-3 and its through-space interactions with other protons in the bicyclic system.
-
¹H NMR:
-
Chemical Shift of H-3: In the endo isomer, the amino group is in an axial-like position, and therefore the proton at C-3 is also axial. It is expected to resonate at a higher field (more shielded) compared to the H-3 proton in the exo isomer, where the amino group is in an equatorial-like position, making the H-3 proton equatorial and thus more deshielded.
-
Coupling Constants of H-3: The multiplicity of the H-3 signal is highly informative. For the endo isomer (axial H-3), one would expect large axial-axial couplings (J ≈ 10-13 Hz) to the axial protons on C-2 and C-4, and smaller axial-equatorial couplings (J ≈ 2-5 Hz). For the exo isomer (equatorial H-3), smaller equatorial-axial and equatorial-equatorial couplings are expected, resulting in a narrower multiplet.
-
-
¹³C NMR:
-
The chemical shift of C-3 is expected to be different for the two isomers due to the different steric environments of the amino group. The γ-gauche effect would likely cause the bridgehead carbons (C-1 and C-5) and the carbons at C-7 to be more shielded in the endo isomer compared to the exo isomer.
-
-
2D NMR:
-
COSY: Will confirm the coupling network and help in assigning the protons on the carbon skeleton.
-
HSQC: Will correlate each proton to its directly attached carbon atom.
-
HMBC: Will show long-range correlations (2-3 bonds), which are useful for assigning quaternary carbons and confirming the overall carbon framework.
-
NOESY/ROESY: These experiments are the most definitive for stereochemical assignment. For the endo isomer, the axial H-3 should show NOE correlations to the axial protons at C-2, C-4, and importantly, to the protons on the C-7 bridge. The equatorial H-3 of the exo isomer will show NOEs to the equatorial protons at C-2 and C-4 and will lack the strong through-space correlation to the C-7 bridge protons.
-
Conclusion
The definitive characterization of endo- and exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is crucial for their application in pharmaceutical synthesis. While detailed, publicly available NMR data is scarce, a combination of stereoselective synthesis and a comprehensive suite of NMR experiments, particularly 2D NOESY/ROESY, can provide unambiguous structural and stereochemical assignment. The protocols and interpretive guidelines presented here offer a robust framework for researchers working with these important bicyclic amines.
Application Notes and Protocols for Dopamine Transporter Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dopamine transporter (DAT) is a crucial membrane protein responsible for the reuptake of dopamine from the synaptic cleft, playing a vital role in regulating dopaminergic neurotransmission.[1] Its involvement in various neurological and psychiatric conditions, including Parkinson's disease, ADHD, and substance use disorders, makes it a significant target for drug discovery.[1] Radioligand binding assays are a fundamental technique to study the interaction of compounds with DAT.[2][3] These assays are essential for determining key binding parameters like the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled compounds.[2][3] This information is critical for the characterization and development of novel therapeutic agents.[2]
This document provides detailed protocols for saturation and competition radioligand binding assays for the dopamine transporter, using [³H]WIN 35,428 as a model radioligand.
Principle of the Assay
Radioligand binding assays measure the interaction between a radiolabeled ligand and its receptor. In a saturation assay , varying concentrations of a radioligand are incubated with a fixed amount of receptor preparation to determine the affinity of the radioligand (Kd) and the total number of binding sites (Bmax).[3] In a competitive binding assay , a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound.[4] The ability of the test compound to displace the radioligand is measured, allowing for the determination of its inhibitory constant (Ki), which reflects its affinity for the receptor.[5]
Experimental Protocols
I. Materials and Reagents
-
DAT Source: Crude membrane preparations from rat striata, or from cell lines (e.g., HEK293, COS-7) stably expressing the human dopamine transporter (hDAT).[1][6]
-
Radioligand: [³H]WIN 35,428 (specific activity ~84.5 Ci/mmol).[7]
-
Unlabeled Ligand for Non-Specific Binding: Cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).[1]
-
Test Compounds: Unlabeled compounds for Ki determination.
-
Buffers:
-
Scintillation Cocktail: (e.g., Betaplate Scint).[5]
-
Equipment:
II. Membrane Preparation from Tissue (Rat Striatum)
-
Dissect rat striata on ice and place them in ice-cold homogenization buffer.[1]
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[1][2]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[1]
-
Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation.[1]
-
Resuspend the final pellet in assay buffer or a buffer containing 10% sucrose as a cryoprotectant.[5][8]
-
Determine the protein concentration using a BCA protein assay.[1]
-
Store the membrane preparation in aliquots at -80°C until use.[1]
III. Saturation Binding Assay Protocol
-
Prepare serial dilutions of the radioligand ([³H]WIN 35,428) in assay buffer. A typical concentration range would be 0.2 - 20 nM.[5]
-
In a 96-well plate, set up triplicate wells for each concentration.
-
Total Binding Wells: Add 50 µL of diluted radioligand and 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of diluted radioligand and 50 µL of a high concentration of an unlabeled DAT inhibitor (e.g., 10 µM cocaine).[1]
-
Add 150 µL of the membrane preparation (50-120 µg protein) to each well. The final volume should be 250 µL.[5]
-
Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation.[8][9]
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.[1]
-
Wash the filters three to four times with 3 mL of ice-cold wash buffer.[1][5]
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark.[1]
-
Measure the radioactivity in a scintillation counter.[1]
IV. Competitive Binding Assay Protocol
-
Prepare serial dilutions of the unlabeled test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-Specific Binding: 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).[1]
-
Test Compound: 50 µL of the test compound at various concentrations.
-
-
Add 50 µL of [³H]WIN 35,428 to all wells at a concentration near its Kd (e.g., 4 nM).[9]
-
Add 150 µL of the membrane preparation (50-120 µg protein) to each well.[5]
-
Incubate, filter, wash, and count the radioactivity as described in the saturation binding protocol (Steps 6-10).
V. Data Analysis
-
Specific Binding Calculation: Specific Binding = Total Binding - Non-Specific Binding.[1]
-
Saturation Assay Analysis:
-
Plot specific binding against the radioligand concentration.
-
Use non-linear regression analysis (fitting to a one-site binding model) to determine the Kd (dissociation constant) and Bmax (maximum receptor density).[3]
-
-
Competition Assay Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.[5]
-
Data Presentation
Representative Binding Data for Dopamine Transporter
The following tables summarize typical binding parameters obtained from radioligand binding assays for the dopamine transporter.
Table 1: Saturation Binding Parameters for [³H]WIN 35,428 at DAT
| Preparation | Kd (nM) | Bmax (fmol/mg protein) | Source |
| Dog Caudate Nucleus | 16 | Not Reported | [10] |
| Rat Striatal Membranes | ~3.6 (Calculated) | Not Reported | [7] |
| Mouse Striatal Membranes | ~11-22 (Ki value) | Not Reported | [11] |
Note: Kd and Bmax values can vary depending on the tissue preparation, cell line, and specific experimental conditions.[12][13][14]
Table 2: Ki (nM) Values of Common DAT Inhibitors
| Compound | Human DAT (hDAT) | Mouse DAT (mDAT) | Rat DAT (rDAT) | Source |
| Cocaine | 230 | 490 | 330 - 2000 | [12] |
| Nomifensine | 15 (IC50) | Not Reported | Not Reported | [9] |
| GBR 12909 | 5 (IC50) | Not Reported | Not Reported | [9] |
| BTCP | 7.1 (IC50) | Not Reported | Not Reported | [9] |
| Methylphenidate | ~100 | ~100 | Not Reported | [12] |
| Amphetamine | ~600 | ~600 | Not Reported | [12] |
| MDMA | 8290 | 4870 | 1572 | [12] |
Note: Ki values are a measure of the affinity of an unlabeled drug for a receptor. A lower Ki value indicates a higher affinity.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TPC - Bmax and KD [turkupetcentre.net]
- 14. Dissociative changes in Bmax and KD of dopamine D2/D3 receptors with aging observed in functional subdivisions of striatum: A revisit with an improved data analysis method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Azabicyclo[3.3.1]nonane Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 9-azabicyclo[3.3.1]nonane derivatives as inhibitors of monoamine transporters, playing a crucial role in neuroscience research and the development of therapeutics for neuropsychiatric disorders. The protocols included offer detailed methodologies for the in vitro characterization of these compounds.
Application Notes
The 9-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic structure that can be chemically modified to achieve selective or mixed inhibition of the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1][2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression, anxiety, and other mood disorders.[1][2] The conformational rigidity of the 9-azabicyclo[3.3.1]nonane core allows for a more defined orientation of pharmacophoric features, which can lead to improved selectivity and potency compared to more flexible molecules.
Research has demonstrated that substitution at the 2, 3, and 9 positions of the bicyclic system significantly influences the binding affinity and selectivity for the monoamine transporters. A study by Chen et al. (1996) explored a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives and evaluated their efficacy as ligands for the dopamine transporter.[3] The findings indicated that these derivatives were generally less potent than cocaine and its tropane analogs, highlighting the sensitivity of the DAT binding site to structural changes in the bicyclic framework.[3]
While comprehensive public data on a wide range of 9-azabicyclo[3.3.1]nonane derivatives for all three monoamine transporters is limited, the existing research underscores the potential of this scaffold in the design of novel monoamine reuptake inhibitors. Further exploration of the structure-activity relationships (SAR) is warranted to develop compounds with desired potency and selectivity profiles for therapeutic applications.
Data Presentation
The following table summarizes the in vitro binding affinity data for a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives for the dopamine transporter (DAT), as reported by Chen et al. (1996).
| Compound | R Group (at position 2) | Kᵢ (μM) for DAT[3] |
| 1 | COOCH₃ (exo) | 2.1 ± 0.3 |
| 2 | COOCH₃ (endo) | 14.2 ± 1.5 |
| 3 | COOH (exo) | > 100 |
| 4 | CH₂OH (exo) | 8.5 ± 0.9 |
| 5 | H | 9.8 ± 1.1 |
Note: Data was obtained from competitive binding assays using [³H]WIN 35,428 as the radioligand in rat caudate-putamen tissue.[3]
Experimental Protocols
Radioligand Binding Assays for SERT, DAT, and NET
These protocols describe competitive radioligand binding assays to determine the affinity (Kᵢ) of test compounds for the serotonin, dopamine, and norepinephrine transporters.
1.1. Materials and Reagents
-
Membrane Preparations:
-
For hSERT: Membranes from HEK293 cells stably expressing the human serotonin transporter.
-
For hDAT: Membranes from CHO cells stably expressing the human dopamine transporter.
-
For hNET: Membranes from MDCK cells stably expressing the human norepinephrine transporter.
-
Alternatively, synaptosomal preparations from specific brain regions (e.g., rat striatum for DAT, rat cortex for NET and SERT) can be used.
-
-
Radioligands:
-
For SERT: [³H]Citalopram (specific activity ~70-90 Ci/mmol)
-
For DAT: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
For NET: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)
-
-
Non-specific Binding Control:
-
For SERT: 10 µM Paroxetine or 1 µM Fluoxetine
-
For DAT: 10 µM GBR 12909 or 30 µM Nomifensine
-
For NET: 1 µM Desipramine or 10 µM Mazindol
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Cell harvester (e.g., Brandel or PerkinElmer)
-
Liquid scintillation counter
-
Scintillation cocktail
1.2. Membrane Preparation (General Protocol)
-
Harvest cells or dissect brain tissue and place in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize using a Teflon-glass homogenizer or a polytron.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh ice-cold homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.2-1.0 mg/mL.
-
Store membrane aliquots at -80°C until use.
1.3. Binding Assay Protocol
-
Prepare serial dilutions of the 9-azabicyclo[3.3.1]nonane test compounds in the assay buffer.
-
In a 96-well plate, set up the following reactions in triplicate in a final volume of 250 µL:
-
Total Binding: 50 µL of radioligand (final concentration ~0.5-2 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of the appropriate non-specific binding control, and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of radioligand, 50 µL of varying concentrations of the test compound, and 150 µL of membrane preparation.
-
-
Incubate the plates for 60-120 minutes at room temperature or 4°C (incubation conditions may need to be optimized for each transporter).
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
-
Wash the filters three to four times with 300 µL of ice-cold wash buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours.
-
Quantify the radioactivity using a liquid scintillation counter.
1.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the transporter.
Mandatory Visualizations
Caption: Monoamine reuptake pathway and inhibition.
Caption: Radioligand binding assay workflow.
References
- 1. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Sigma-2 Receptor Ligands Derived from 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target, particularly in oncology, due to its overexpression in proliferating cancer cells compared to healthy tissues.[1][2] Ligands that bind to the sigma-2 receptor can induce apoptotic and non-apoptotic cell death in tumor cells, making them attractive candidates for cancer therapy and diagnostic imaging.[3][4] The 9-azabicyclo[3.3.1]nonane scaffold has proven to be a valuable core structure for developing potent and selective sigma-2 receptor ligands. This document provides detailed application notes and protocols for the synthesis of sigma-2 receptor ligands using 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine as a key precursor, along with methodologies for their in vitro evaluation.
Synthetic Applications of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
The primary amine of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine serves as a crucial handle for the synthesis of a diverse library of sigma-2 receptor ligands. The typical synthetic strategy involves the formation of carbamate or amide linkages to introduce various substituents that can modulate the affinity and selectivity for the sigma-2 receptor.
A common synthetic route involves the reaction of the bicyclic amine with an appropriate isocyanate to form a urea or carbamate derivative. Alternatively, acylation with carboxylic acid derivatives can yield corresponding amides. The N-methyl group on the bicyclononane core can also be modified or replaced with other substituents to explore structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Synthesis of N-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)-N'-(substituted phenyl)urea Analogues
This protocol describes a general procedure for the synthesis of urea derivatives from 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and various phenyl isocyanates.
Materials:
-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
-
Substituted phenyl isocyanate (e.g., 2-methoxy-5-methylphenyl isocyanate)
-
Anhydrous dichloromethane (DCM)
-
Dibutyltin diacetate (catalyst)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of the substituted phenyl isocyanate (1.05 equivalents) in anhydrous DCM, add 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 equivalent).
-
Add a catalytic amount of dibutyltin diacetate to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the DCM under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the desired N-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)-N'-(substituted phenyl)urea.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Sigma-1 and Sigma-2 Receptor Binding Assays
This protocol details the methodology for determining the binding affinity (Ki) of the synthesized compounds for sigma-1 and sigma-2 receptors using radioligand binding assays.[5][6][7]
Materials:
-
For Sigma-1 Assay:
-
Guinea pig brain membrane homogenates
-
--INVALID-LINK---Pentazocine (radioligand)
-
Haloperidol (for non-specific binding)
-
50 mM Tris-HCl buffer (pH 8.0)
-
-
For Sigma-2 Assay:
-
Rat liver membrane homogenates
-
[³H]Di-o-tolylguanidine ([³H]DTG) or other suitable sigma-2 selective radioligand
-
(+)-Pentazocine (to mask sigma-1 sites)
-
Haloperidol or DTG (for non-specific binding)
-
50 mM Tris-HCl buffer (pH 8.0)
-
-
Synthesized test compounds
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Sigma-1 Receptor Assay: a. In a 96-well plate, combine guinea pig brain membrane homogenate (~300 µg protein), --INVALID-LINK---pentazocine (~3 nM), and varying concentrations of the test compound in 50 mM Tris-HCl buffer. b. For determining non-specific binding, add 10 µM haloperidol to separate wells. c. Incubate the plates at 37°C for 90 minutes.
-
Sigma-2 Receptor Assay: a. In a 96-well plate, combine rat liver membrane homogenate (~300 µg protein), [³H]DTG (~3 nM), 100 nM (+)-pentazocine (to mask sigma-1 receptors), and varying concentrations of the test compound in 50 mM Tris-HCl buffer. b. For determining non-specific binding, add 10 µM haloperidol or DTG to separate wells. c. Incubate the plates at room temperature for 120 minutes.
-
Filtration and Counting: a. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. c. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Quantitative Data Summary
The following table summarizes the binding affinities of representative N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs for sigma-1 and sigma-2 receptors.[8]
| Compound | R-group on Nitrogen | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| WC-26 | 4-(dimethylamino)benzyl | 1437 | 2.58 | 557 |
| WC-59 | 2-(2-(2-fluoroethoxy)ethoxy)ethyl | 1711 | 0.82 | 2087 |
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for sigma-2 receptor ligands.
Sigma-2 Receptor Signaling Pathway in Cancer Cells
Caption: Sigma-2 receptor-mediated signaling leading to cell death.
Conclusion
The 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine scaffold is a versatile starting point for the synthesis of potent and selective sigma-2 receptor ligands. The protocols outlined in this document provide a framework for the synthesis and in vitro characterization of these compounds. The ability of these ligands to induce cell death through multiple pathways, including caspase-independent apoptosis and autophagy, underscores their potential as novel anticancer agents.[9][10][11] Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development as therapeutic and diagnostic tools.
References
- 1. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate in the development of various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine?
The two main strategies for synthesizing 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known as granatamine, are:
-
Reductive Amination of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one: This is the most common approach, involving the direct conversion of the ketone to the amine. This can be a one-pot reaction or a two-step process involving the formation of an intermediate oxime or imine followed by reduction.
-
Reduction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Oxime: This two-step method involves the formation of the oxime from the corresponding ketone, followed by its reduction to the desired amine.
Q2: What is the significance of the endo vs. exo stereochemistry in this synthesis?
The spatial orientation of the amine group at the C-3 position results in two stereoisomers: endo and exo. For many pharmaceutical applications, a specific isomer, typically the endo isomer, is required for biological activity. Therefore, achieving high stereoselectivity in the synthesis is crucial to maximize the yield of the desired product and simplify purification.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of the starting material and the formation of the product and any byproducts. An HPLC method has been developed for the specific purpose of separating the exo and endo isomers of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[1]
Troubleshooting Guides
Problem 1: Low Overall Yield
Low yield is a common issue that can arise from several factors throughout the synthetic process.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete reaction | - Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor progress using TLC or HPLC. - Temperature: The reaction may require heating to proceed to completion. Experiment with a range of temperatures to find the optimum. - Reagent Stoichiometry: Ensure the correct molar ratios of reagents are used. An excess of the reducing agent may be necessary. |
| Side reactions | - Choice of Reducing Agent: The choice of reducing agent can significantly impact the formation of byproducts. See the table below for a comparison of common reducing agents. - Temperature Control: Running the reaction at a lower temperature can sometimes minimize the formation of undesired side products. |
| Product degradation | - Work-up Conditions: Ensure that the work-up procedure is not too harsh. For example, strong acidic or basic conditions might lead to degradation of the product. - Purification Method: The choice of purification method can affect the final yield. Column chromatography on silica gel is a common method, but care should be taken to avoid product loss on the column. |
| Mechanical losses | - Transfers: Minimize the number of transfers between flasks. - Extractions: Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent. |
| Reducing Agent | Typical Solvent | Reaction Conditions | Reported Yield | Stereoselectivity (endo:exo) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | Moderate to High | Varies, often favors endo | A common and cost-effective reagent. The stereoselectivity can be influenced by temperature and solvent. |
| Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C) | Ethanol, Methanol | Hydrogen pressure, 50°C | High (e.g., 90%) | Can be highly stereoselective | Often used for the reduction of the oxime intermediate. Requires specialized hydrogenation equipment. |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to reflux | High | Can be less selective | A powerful reducing agent, but less commonly used for this specific transformation due to its high reactivity and potential for over-reduction. |
Problem 2: Poor Stereoselectivity (endo/exo Ratio)
Achieving the desired stereoisomer is often a primary goal.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Choice of reducing agent | - Sterically Hindered Reagents: Consider using bulkier reducing agents that can favor attack from the less hindered face of the ketone, potentially leading to higher stereoselectivity. |
| Reaction temperature | - Low-Temperature Reduction: Performing the reduction at lower temperatures (e.g., -78 °C to 0 °C) can often enhance the stereoselectivity by favoring the kinetically controlled product. |
| Solvent effects | - Solvent Polarity: The polarity of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome. Experiment with a range of protic and aprotic solvents. |
Problem 3: Difficulty in Product Purification
The separation of the desired product from starting materials, byproducts, and the other stereoisomer can be challenging.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Similar polarity of product and impurities | - Column Chromatography: Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. - Acid-Base Extraction: Utilize the basic nature of the amine to perform an acid-base extraction. This can help remove non-basic impurities. |
| Co-elution of endo and exo isomers | - Specialized Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase or a more specialized technique like preparative HPLC. An HPLC method using an Inertsil C8 column with a mobile phase of 0.3% trifluoroacetic acid has been reported for the separation of these isomers.[1] |
| Product is an oil or difficult to crystallize | - Salt Formation: Convert the amine product to a crystalline salt (e.g., hydrochloride or dihydrochloride) to facilitate purification by recrystallization. |
Experimental Protocols
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Precursor)
This procedure describes the synthesis of a key precursor to the target molecule.
-
To a cooled (0-10 °C) solution of benzylamine and water, slowly add sulfuric acid while maintaining the temperature.[2]
-
Add glutaraldehyde followed by acetonedicarboxylic acid, keeping the temperature below 5 °C.[2]
-
Slowly add a solution of sodium acetate.[2]
-
Age the reaction mixture at 5 °C and then at 25 °C.[2]
-
Adjust the pH to 2 with sulfuric acid and extract with MTBE to remove impurities.[2]
-
Adjust the pH of the aqueous layer to 8 with sodium carbonate and extract the product with a mixture of heptane and MTBE.[2]
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one to the endo-Alcohol
-
Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol and cool the solution to 0 °C under a nitrogen atmosphere.[3][4]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[3][4]
-
Quench the reaction with acetone and remove the volatiles in vacuo.[3][4]
-
Dissolve the resulting solid in water and extract with dichloromethane.[3][4]
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[3][4]
Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine via Oxime Reduction
-
Dissolve N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime and ammonium acetate in ethanol.
-
Hydrogenate the mixture over Raney nickel at 300 p.s.i. and 50 °C for 24 hours.
-
Filter the reaction mixture and evaporate the solvent in vacuo.
-
Dissolve the residue in dilute hydrochloric acid, then basify and extract with ethyl acetate.
-
Dry the combined organic layers with potassium carbonate, filter, and evaporate in vacuo to yield the product. A yield of 90% has been reported for this method.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic pathways and a troubleshooting decision-making process.
Caption: Key synthetic routes to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
troubleshooting HPLC peak tailing for bicyclic amines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC peak tailing issues encountered during the analysis of bicyclic amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for my bicyclic amine in HPLC?
Peak tailing for basic compounds like bicyclic amines is a common issue in reversed-phase HPLC. It is typically caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. The most common causes include:
-
Secondary Silanol Interactions: The primary cause of peak tailing for amines is the interaction between the basic amine functional group and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These interactions are a form of secondary retention mechanism, alongside the intended hydrophobic retention, which can lead to delayed elution for a portion of the analyte molecules, resulting in a tailed peak.[2][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the bicyclic amine, both the ionized (protonated) and non-ionized (free base) forms of the analyte will exist simultaneously. This can lead to peak broadening or splitting, which often manifests as tailing.
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[3][4] Similarly, injecting a large sample volume in a solvent stronger than the mobile phase can also cause peak shape issues.[4][5]
-
Column Degradation: Over time, columns can degrade. This can manifest as a void at the column inlet, a partially blocked inlet frit, or contamination of the stationary phase.[2][3] These issues disrupt the flow path and can lead to peak tailing for all analytes.
-
Extra-Column Effects: Peak broadening and tailing can be introduced by the HPLC system itself.[1] Excessive tubing length or diameter between the injector, column, and detector, as well as poorly made connections, can increase extra-column volume and contribute to peak asymmetry.[4]
Q2: How does mobile phase pH affect the peak shape of my bicyclic amine?
Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like bicyclic amines.[6] Its effect is directly related to the ionization state of both the analyte and the stationary phase.
-
Low pH (pH < 3): At low pH, the residual silanol groups on the silica packing are fully protonated (Si-OH), minimizing their ability to interact with the protonated amine (BH+).[2] This reduces peak tailing but may also decrease retention time as the protonated amine is more polar.[7]
-
Mid pH (pH 3-7): This range is often problematic. The silanol groups are partially ionized (SiO-), leading to strong electrostatic interactions with the protonated amine (BH+), causing significant peak tailing. It is also more likely that the mobile phase pH will be close to the analyte's pKa in this range, causing the presence of both ionized and unionized forms of the amine, which results in poor peak shape.[8]
-
High pH (pH > 8): At high pH, the bicyclic amine is in its neutral, non-ionized form (B), making it more hydrophobic and increasing its retention in reversed-phase chromatography.[7][9] This can lead to improved peak shape as the silanol interactions are suppressed. However, traditional silica-based columns are not stable at high pH.[8] Therefore, a column specifically designed for high pH stability must be used.[7][9]
Troubleshooting Guides
Q3: How can I systematically troubleshoot peak tailing for my bicyclic amine?
A logical, step-by-step approach is the best way to identify and resolve the cause of peak tailing. The following workflow can guide your troubleshooting process.
Q4: What type of HPLC column should I use to prevent peak tailing with basic compounds?
Selecting the right column chemistry is crucial for achieving symmetrical peaks for bicyclic amines. Standard C18 columns on traditional silica can be problematic due to exposed silanol groups.[10] Consider these alternatives:
-
End-Capped Columns: These columns have been treated to convert many of the residual silanol groups into less polar surface groups, reducing secondary interactions.[2][3]
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This helps to shield the silanol groups from interacting with basic analytes.[1]
-
High pH Stable Columns: Columns made with hybrid particle technology (e.g., organo-silica hybrids) are stable at high pH (up to 12).[7][9] This allows you to run your method at a high pH where the bicyclic amine is neutral, significantly improving peak shape.
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange.[11] A mixed-mode column with cation-exchange capabilities can provide good retention and peak shape for basic compounds.[12]
| Column Type | Operating Principle | Ideal for Bicyclic Amines When... |
| Standard C18 | Hydrophobic interactions | Used with mobile phase modifiers at low pH. |
| End-Capped C18 | Hydrophobic interactions with reduced silanol activity.[3] | A general improvement over standard C18 is needed. |
| Polar-Embedded | Hydrophobic interactions with silanol shielding.[1] | Working at low to mid pH without amine modifiers. |
| High pH Stable | Hydrophobic interactions at high pH.[7] | You want to analyze the amine in its neutral state for better retention and peak shape. |
| Mixed-Mode (RP/Ion-Exchange) | Hydrophobic and ionic interactions.[11] | High retention and alternative selectivity are required. |
Experimental Protocols
Protocol 1: Mobile Phase pH Screening
This protocol helps determine the optimal mobile phase pH for your bicyclic amine analysis. It is crucial to use a column with a suitable pH range.
Objective: To evaluate the effect of mobile phase pH on peak shape and retention.
Methodology:
-
Prepare Buffers: Prepare aqueous buffer solutions at different pH values (e.g., pH 3.0, pH 7.0, and pH 10.0). Ensure the buffer has sufficient capacity (typically 10-20 mM).
-
Prepare Mobile Phases: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired proportions (e.g., 70:30 v/v).
-
Column Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.
-
Injection: Inject a standard solution of your bicyclic amine.
-
Data Collection: Record the chromatogram, noting the retention time and calculating the peak asymmetry or tailing factor.
-
Iteration: Repeat steps 3-5 for each pH value, ensuring the column is properly flushed and re-equilibrated when changing mobile phases.
-
Analysis: Compare the chromatograms to identify the pH that provides the best peak symmetry and resolution.
| pH | Expected Analyte State | Expected Silanol State | Expected Result |
| Low (~3.0) | Protonated (BH+) | Neutral (Si-OH) | Good peak shape, potentially low retention.[2] |
| Mid (~7.0) | Protonated (BH+) | Ionized (SiO-) | Significant peak tailing likely.[1] |
| High (~10.0) | Neutral (B) | Ionized (SiO-) | Good peak shape, good retention (requires high pH stable column).[9] |
Q5: What are some sample preparation best practices to avoid peak tailing?
Proper sample preparation is essential to protect the column and ensure reproducible results.[13][14]
-
Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase.[4] If a stronger solvent must be used for solubility, keep the injection volume small to prevent peak distortion.[5]
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection.[15] This removes particulates that can block the column frit, leading to high backpressure and peak shape problems.[13]
-
Solid-Phase Extraction (SPE): For complex sample matrices (e.g., biological fluids), use SPE to clean up the sample and concentrate the analyte.[14][16] This removes interferences that could co-elute with your analyte or contaminate the column.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Blogs | Restek [discover.restek.com]
- 6. veeprho.com [veeprho.com]
- 7. waters.com [waters.com]
- 8. moravek.com [moravek.com]
- 9. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. helixchrom.com [helixchrom.com]
- 12. sielc.com [sielc.com]
- 13. organomation.com [organomation.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. benchchem.com [benchchem.com]
improving resolution of endo/exo isomers in HPLC
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of endo/exo isomers in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why are my endo/exo isomers co-eluting or showing poor resolution?
Endo and exo isomers are a type of diastereomer, meaning they are non-superimposable, non-mirror images with different physical properties.[1] This inherent difference in structure makes them separable on standard, non-chiral (achiral) HPLC columns.[1] If you are experiencing poor resolution, it is not because separation is impossible, but because the chromatographic conditions are suboptimal. The most common causes include:
-
Incorrect Mobile Phase Composition: The solvent strength, pH, or choice of organic modifier may not be suitable for creating sufficient selectivity between the isomers.
-
Inappropriate Stationary Phase: The column chemistry may not provide the necessary differential interactions to resolve the isomers.
-
Suboptimal Temperature or Flow Rate: These parameters influence the kinetics and thermodynamics of the separation, and incorrect settings can lead to band broadening and poor resolution.
Q2: How can I optimize the mobile phase to improve isomer resolution?
The mobile phase is the most flexible and powerful parameter to adjust during method development.[2][3]
-
Adjust Solvent Strength: In reversed-phase HPLC, increasing the aqueous portion of the mobile phase will generally increase retention times, which can provide more opportunity for the isomers to separate.[4][5]
-
Modify Mobile Phase pH: For ionizable compounds, adjusting the pH is critical. Using a buffer or acidifying the mobile phase can suppress the ionization of analytes, leading to sharper, more symmetrical peaks and improved reproducibility.[5][6] For example, adding 0.1-0.3% of an acid like formic acid or trifluoroacetic acid (TFA) is a common and effective strategy.[6][7]
-
Change the Organic Modifier: Switching between common organic solvents like acetonitrile and methanol can alter selectivity (the relative spacing between peaks) due to different solvent-analyte interactions.[4]
-
Implement Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient is a primary recommendation for separating closely eluting isomers.[6] A shallow gradient, which involves a slow change in the organic solvent percentage, is particularly effective at resolving compounds with similar retention behavior.[5][6]
Q3: What role does the stationary phase (column) play, and which should I choose?
The stationary phase is a cornerstone of chromatographic separation, and changing it can have the most significant impact on selectivity.[2]
-
Varying Column Chemistries: Standard C18 and C8 columns are good starting points.[7] However, if resolution is poor, consider columns that offer different interaction mechanisms. For instance, a Phenyl column can provide unique selectivity for aromatic compounds through π-π interactions, which can be highly effective for separating structural isomers.[4][8]
-
Column Dimensions and Particle Size:
-
Longer Columns: Increasing column length provides more theoretical plates, which generally leads to better resolution, though it also increases analysis time and backpressure.[2][4]
-
Smaller Particle Sizes: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) are more efficient, producing sharper peaks and improved resolution.[2][4][9]
-
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Potential Advantage for Endo/Exo Isomers |
| C18 (Octadecyl) | Hydrophobic | Broad range of non-polar to moderately polar compounds.[8] | General purpose, good starting point. |
| C8 (Octyl) | Hydrophobic (less retentive than C18) | Compounds that are too strongly retained on C18.[7] | Can provide different selectivity than C18. |
| Phenyl | π-π interactions, Hydrophobic | Aromatic compounds, structural isomers.[4][8] | Excellent for isomers where aromatic rings influence stereochemistry. |
| Cyano (CN) | Dipole-dipole, Weak Hydrophobic | Polar compounds; can be used in normal-phase or reversed-phase.[4] | Offers alternative selectivity based on polarity differences. |
| HILIC | Hydrophilic Interaction | Very polar compounds poorly retained in reversed-phase.[8] | Useful if isomers have significant differences in polarity. |
Q4: How does temperature influence the separation of endo/exo isomers?
Temperature is a critical parameter that affects solvent viscosity, analyte diffusion, and the thermodynamics of analyte-stationary phase interactions.[10][11]
-
Higher Temperatures: Increasing the column temperature (e.g., to 40-50°C) decreases the mobile phase viscosity, which lowers system backpressure and allows for faster flow rates.[12] It also enhances the diffusion of analytes, often leading to sharper peaks and improved efficiency.[11][12]
-
Lower Temperatures: Decreasing the temperature generally increases analyte retention.[10] This can sometimes improve the resolution of closely eluting peaks by increasing the interaction time with the stationary phase.[9]
-
Selectivity Changes: Temperature can also alter the selectivity of the separation, especially for ionizable compounds or when secondary interactions are present.[2][10] Sometimes, a small change in temperature can significantly change the relative retention of the isomers.
It's important to note that the effect of temperature can be complex, and in some cases, unusual retention behavior has been observed where capacity factors decrease at subambient temperatures.[13] Therefore, exploring a range of temperatures is a valuable step in method development.
Troubleshooting Guides
Systematic Approach to Improving Resolution
A methodical, one-variable-at-a-time approach is the most efficient way to optimize a separation.[9] The following workflow provides a logical sequence for troubleshooting and method development.
Caption: Troubleshooting workflow for improving isomer resolution.
Experimental Protocols
Protocol 1: General Method Development for Endo/Exo Isomer Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating endo/exo isomers.
-
Analyte and Column Information Gathering:
-
Determine the physicochemical properties of your isomers (pKa, logP, UV absorbance).
-
Start with a standard reversed-phase column, such as a C18 or C8, with typical dimensions (e.g., 250 x 4.6 mm, 5 µm).[7]
-
-
Initial Scouting Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Gradient: Run a fast linear gradient from 5% to 95% B over 15-20 minutes to determine the approximate elution time of the isomers.
-
-
Optimization of Gradient:
-
Based on the scouting run, design a shallower gradient around the elution time of the isomers.
-
Example: If isomers elute around 40% B, create a new gradient: 20% to 60% B over 20 minutes. This slower change in solvent strength increases the opportunity for separation.[5]
-
-
Mobile Phase Fine-Tuning:
-
If resolution is still insufficient, switch the organic modifier from Acetonitrile to Methanol and repeat Step 3. Methanol can offer different selectivity.[4]
-
If peaks are tailing, ensure the mobile phase pH is appropriate to suppress ionization. For basic compounds, a higher pH buffer may be needed.
-
-
Stationary Phase Screening:
-
If mobile phase optimization is unsuccessful, change the column.
-
Select a column with a different chemistry, such as a Phenyl phase, especially if your isomers contain aromatic rings.[4]
-
Repeat the optimized gradient run (from Step 3) on the new column.
-
-
Temperature and Flow Rate Adjustment:
-
Once partial separation is achieved, fine-tune the method.
-
Temperature: Analyze the sample at different temperatures (e.g., 25°C, 40°C, 50°C) to see the effect on resolution.[9][10]
-
Flow Rate: If necessary, reduce the flow rate (e.g., to 0.8 mL/min) to increase interaction time with the stationary phase, which can improve resolution at the cost of a longer run time.[9]
-
-
Method Validation:
-
Once acceptable resolution (typically Rs > 1.5) is achieved, validate the method for robustness, precision, and accuracy.
-
The Theory of Resolution
Chromatographic resolution (Rs) is determined by three key factors: column efficiency (N), selectivity (α), and the retention factor (k). Understanding their relationship is key to effective method development.
Caption: Factors influencing HPLC resolution (Rs).
References
- 1. homework.study.com [homework.study.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. mastelf.com [mastelf.com]
- 6. benchchem.com [benchchem.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromtech.com [chromtech.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Effect of temperature on separation of estradiol stereoisomers and equilin by liquid chromatography using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Bicyclic Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclic amines. The content is designed to directly address specific issues that may be encountered during experimentation.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Challenges in Bicyclic Amine Synthesis
-
Protecting Group Strategies
-
Purification Techniques
-
-
Troubleshooting Guides by Reaction Type
-
Intramolecular Cyclization via C-H Amination (e.g., Hofmann-Löffler-Freytag Reaction)
-
Synthesis of Bicyclic Imines/Enamines via Horner-Wadsworth-Emmons (HWE) Reaction
-
Synthesis of the 8-Azabicyclo[3.2.1]octane Core (Tropane Alkaloids)
-
-
Experimental Protocols
-
Protocol 1: Synthesis of a Bridged Bicyclic Amine via Intramolecular C-H Amination
-
Protocol 2: Synthesis of a Chiral Bicyclic Imine via Horner-Wadsworth-Emmons Reaction
-
Protocol 3: Purification of a Bicyclic Amine using Amine-Deactivated Silica Gel Chromatography
-
-
Data Tables
-
Table 1: Effect of Carbonyl Substrate on Imine/Enamine Formation in HWE Reaction
-
Table 2: Troubleshooting Common Issues in Bicyclic Amine Synthesis
-
Frequently Asked Questions (FAQs)
General Challenges in Bicyclic Amine Synthesis
Q1: Why is the synthesis of bridged bicyclic amines often challenging?
A1: The synthesis of bridged bicyclic amines is challenging primarily due to unfavorable entropic factors associated with forming medium-sized rings and the potential for competing side reactions that can lead to smaller, more stable ring systems. Achieving specific stereochemistry during the ring-forming process is also a significant hurdle.[1]
Q2: What are some common strategies to overcome the challenges in constructing bicyclic amine scaffolds?
A2: Modern synthetic strategies to address these challenges include organocatalytic cycloadditions, tandem catalysis, and intramolecular C-H amination reactions like the Hofmann-Löffler-Freytag (HLF) reaction.[1] The HLF approach offers a unified method to access bridged, fused, and spirocyclic bicyclic amines.[2]
Q3: What are the main side reactions to be aware of during intramolecular cyclization reactions?
A3: Common side reactions include the formation of undesired ring sizes due to competing cyclization pathways, elimination reactions, and rearrangements. For instance, in some intramolecular amination reactions, unexpected products like fused azetidines or rearranged bridged bicyclic amines can be observed.[3] Over-halogenation can also be a problem in reactions like the HOFmann-Löffler-Freytag reaction.[4]
Protecting Group Strategies
Q4: What are the most commonly used protecting groups for amines in bicyclic amine synthesis?
A4: The most common amine protecting groups are carbamates such as tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on its stability under the planned reaction conditions and the availability of orthogonal deprotection strategies.[5][6]
Q5: What are the potential side reactions during the deprotection of a Boc-protected bicyclic amine?
A5: The acidic conditions required for Boc deprotection can lead to several side reactions. The most common is t-butylation, where the liberated tert-butyl cation alkylates other nucleophilic sites on the molecule.[1][7] Incomplete deprotection and, if using trifluoroacetic acid (TFA), trifluoroacetylation of the deprotected amine are also possible.[1] The use of scavengers like triethylsilane or thioanisole is often recommended to trap the tert-butyl cation.[1]
Q6: How stable is the Fmoc group during the synthesis of bicyclic amines?
A6: The Fmoc group is generally stable under acidic conditions but is cleaved by bases, typically a solution of piperidine in DMF.[8][9][10] It is considered orthogonal to the acid-labile Boc group. However, the Fmoc group can be susceptible to cleavage under certain reductive conditions, such as catalytic hydrogenation, which is also used to remove Cbz groups.[8]
Purification Techniques
Q7: Why is the purification of bicyclic amines by silica gel chromatography often problematic?
A7: Bicyclic amines, being basic, can interact strongly with the acidic silanol groups on the surface of standard silica gel.[11][12] This can lead to peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[12][13]
Q8: How can I improve the chromatographic purification of basic bicyclic amines?
A8: There are two main strategies to improve the purification of basic amines on silica gel. The first is to add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the eluent. This neutralizes the acidic sites on the silica. The second, and often more effective, method is to use an amine-deactivated or amine-functionalized silica gel column.[12][14] Alternatively, using a more basic stationary phase like alumina can also be effective.[15]
Q9: What is a good starting point for separating diastereomers of a bicyclic amine?
A9: The separation of diastereomers can often be achieved by flash column chromatography, as they have different physical properties. Careful selection of the solvent system is crucial. If separation on silica is difficult, HPLC, including reverse-phase HPLC, can provide better resolution.[16][17] In some cases, derivatization to form salts with a chiral acid can allow for separation by fractional crystallization.[16]
Troubleshooting Guides by Reaction Type
Intramolecular Cyclization via C-H Amination (e.g., Hofmann-Löffler-Freytag Reaction)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Bicyclic Amine | - Inefficient generation of the nitrogen radical.- The N-haloamine precursor is unstable.- Reaction temperature is too low. | - Ensure proper initiation. For photochemical reactions, check the lamp's wavelength and intensity. For thermal reactions, ensure the temperature is sufficient.[18]- Prepare the N-haloamine precursor immediately before use. N-bromoamines are generally less thermally stable than N-chloroamines.[18]- For thermal initiation, gradually increase the temperature. Some cyclizations require temperatures up to 140°C in concentrated sulfuric acid.[4] |
| Formation of Side Products (e.g., over-halogenation) | - Radical chain propagation is not efficient.- Excess halogenating agent. | - Ensure an adequate concentration of the N-haloamine to sustain the radical chain.[4]- Use a stoichiometric amount of the halogenating agent when preparing the N-haloamine precursor. |
| Poor Regioselectivity (Formation of undesired ring sizes) | - The 1,5-hydrogen atom transfer is not favored due to conformational constraints. | - Modify the substrate to favor the desired six-membered transition state for the 1,5-HAT. Pyrrolidine (5-membered ring) formation is generally favored over piperidine (6-membered ring) due to entropic factors.[4] |
Logical Workflow for Troubleshooting HLF Reaction
Caption: Troubleshooting workflow for the Hofmann-Löffler-Freytag reaction.
Synthesis of Bicyclic Imines/Enamines via Horner-Wadsworth-Emmons (HWE) Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Imine/Enamine Product | - Incomplete deprotonation of the phosphonate.- The phosphonate carbanion is not stable.- The aldehyde/ketone substrate is sterically hindered or unreactive. | - Use a stronger base (e.g., NaH, n-BuLi). Guanidine bases like TBD and MTBD can also be effective under mild conditions.[11][19]- Perform the reaction at a lower temperature (e.g., -78°C to 0°C) to maintain the stability of the carbanion.[20]- Increase the reaction time or temperature. For unreactive ketones, the HWE reaction may be sluggish.[11] |
| Formation of a Mixture of Imine and Enamine | - Tautomerization of the imine product to the more stable enamine. | - The imine/enamine ratio is often substrate-dependent. In some cases, immediate reduction of the crude mixture can provide the desired saturated amine without needing to isolate the imine/enamine.[3][20] |
| Product is Unstable and Decomposes | - The resulting bicyclic imine is strained or otherwise unstable under the reaction or workup conditions. | - For unstable products (e.g., with a cyclopropyl substituent), proceed to the next step (e.g., reduction) immediately after the reaction without purification of the crude imine.[3][20] |
Experimental Workflow for HWE Reaction
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Synthesis of the 8-Azabicyclo[3.2.1]octane Core (Tropane Alkaloids)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Robinson-Scholl Synthesis | - Polymerization of succinaldehyde.- Incorrect pH for the Mannich reaction.- Low acidity of the acetone derivative. | - Use freshly prepared or purified succinaldehyde.[7]- Maintain the reaction pH between 3 and 11, with an optimum often around pH 5-7. Use a buffer like calcium carbonate.[7]- Use an activated acetone derivative like acetonedicarboxylic acid or its esters to facilitate the ring-forming Mannich reactions.[7] |
| Low Yield in Vinyl Aziridine Rearrangement | - Decomposition or de-esterification at high temperatures.- Steric hindrance blocking nucleophilic attack. | - Use a catalyst system (e.g., NaBr and Cu(II)) to allow the reaction to proceed at a lower temperature.[21]- For sterically hindered substrates, extended reaction times or alternative catalysts may be necessary.[21] |
| Poor Diastereoselectivity | - Insufficient facial bias during the key bond-forming step (e.g., cycloaddition, aldol reaction). | - Use a chiral catalyst or auxiliary to control the stereochemistry. For example, proline-catalyzed desymmetrization of tropinone derivatives can provide high enantioselectivity.[22]- Optimize the solvent, as it can have a significant effect on stereoselectivity.[13] |
Experimental Protocols
Protocol 1: Synthesis of a Bridged Bicyclic Amine via Intramolecular C-H Amination
This protocol is a general procedure based on the Hofmann-Löffler-Freytag reaction for the synthesis of a pyrrolidine-containing bicyclic amine.
Materials:
-
N-chloroamine precursor
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution, 5M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
UV lamp (if photochemical initiation is used)
Procedure:
-
Preparation of N-chloroamine (perform in the dark): Dissolve the secondary amine precursor in an appropriate solvent (e.g., DCM). Cool the solution to 0°C. Add a solution of N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) dropwise. Stir for 1-2 hours at 0°C. Wash the reaction mixture with water and brine, then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure, keeping the temperature low. Use the crude N-chloroamine immediately in the next step.
-
Cyclization: In a flask equipped with a reflux condenser (and a quartz immersion well if using UV light), dissolve the crude N-chloroamine in concentrated H₂SO₄ at 0°C.
-
Initiation:
-
Workup: Cool the reaction mixture to 0°C and slowly pour it onto ice. Basify the aqueous solution to pH > 12 by the slow addition of 5M NaOH solution, keeping the temperature below 20°C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or DCM) (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude bicyclic amine by column chromatography (see Protocol 3).
Protocol 2: Synthesis of a Chiral Bicyclic Imine via Horner-Wadsworth-Emmons Reaction
This protocol is adapted from a procedure for the synthesis of chiral hexahydroquinoxaline-2(1H)-one derived imines.[20]
Materials:
-
Hexahydroquinoxalin-2(1H)-one-derived dimethyl phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried flask under an argon atmosphere, add anhydrous THF. Disperse the sodium hydride in the THF.
-
Carbanion Formation: Cool the mixture to 0°C in an ice bath. Add a solution of the phosphonate in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes.
-
HWE Reaction: Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Purification of a Bicyclic Amine using Amine-Deactivated Silica Gel Chromatography
This protocol describes a method to improve the purification of basic amines.
Materials:
-
Crude bicyclic amine
-
Silica gel
-
Triethylamine (Et₃N)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Pre-treatment of Silica (Slurry Method):
-
In a beaker, create a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane:EtOAc).
-
Add triethylamine to the slurry (approximately 1-2% of the total solvent volume).
-
Stir the slurry for 15-20 minutes.
-
-
Packing the Column: Pour the treated silica slurry into the chromatography column and allow it to pack under a positive pressure of air or nitrogen.
-
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the starting eluent (containing 0.1-1% triethylamine).
-
Loading the Sample: Dissolve the crude bicyclic amine in a minimum amount of the eluent or a stronger solvent like DCM. Adsorb the sample onto a small amount of silica gel ("dry loading") or load it directly onto the column ("wet loading").
-
Elution: Elute the column with a gradient of EtOAc in hexane, ensuring that the eluent always contains the same percentage of triethylamine used for equilibration.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Workup: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Data Tables
Table 1: Effect of Carbonyl Substrate on Imine/Enamine Formation in HWE Reaction
Data synthesized from Iwanejko et al. (2020)[20]
| Entry | Aldehyde Substrate | Product(s) | Yield (%) | Imine:Enamine Ratio |
| 1 | Butyraldehyde | Imine + Enamine | 75 | ~3:2 |
| 2 | Heptanal | Imine | 90 | >95:5 |
| 3 | Isovaleraldehyde | Imine | 86 | >95:5 |
| 4 | Cyclohexanecarboxaldehyde | Imine | 81 | >95:5 |
| 5 | Benzaldehyde | Enamine | 98 | <5:95 |
| 6 | Phenylacetaldehyde | Imine | 77 | >95:5 |
Table 2: Troubleshooting Common Issues in Bicyclic Amine Synthesis
| Issue Code | Problem | Primary Cause(s) | Recommended Action(s) |
| TC-001 | Low Reaction Yield | - Suboptimal reaction temperature or time.- Unstable precursor.- Inefficient catalyst or reagent. | - Systematically vary the temperature and monitor the reaction over time.[23]- Prepare reactive intermediates (e.g., N-haloamines) fresh and use immediately.[18]- Screen alternative catalysts or reagents (e.g., different bases for HWE, different initiators for HLF).[11][23] |
| TC-002 | Poor Stereoselectivity | - Insufficient facial bias in the transition state.- Flexible substrate conformation.- Epimerization under reaction or workup conditions. | - Employ a chiral catalyst or auxiliary.- Use a solvent that can enhance stereocontrol through specific solvation effects.[13]- If epimerization is suspected, use milder workup conditions (e.g., avoid strong acids/bases if the stereocenter is labile). |
| TC-003 | Difficult Purification | - Strong interaction of the basic amine with acidic silica gel.- Diastereomers are difficult to separate. | - Use amine-deactivated silica or add a competing amine (e.g., Et₃N) to the eluent.[12][14]- For challenging diastereomer separations, consider preparative HPLC or derivatization followed by crystallization.[16] |
| TC-004 | Protecting Group Issues | - Incomplete deprotection.- Side reactions during deprotection (e.g., t-butylation). | - For incomplete Boc deprotection, increase acid concentration or reaction time.[1]- Add a scavenger (e.g., triethylsilane) during Boc deprotection to trap the t-butyl cation.[1][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Strong Bicyclic Guanidine Base-Promoted Wittig and Horner-Wadsworth-Emmons Reactions [organic-chemistry.org]
- 12. biotage.com [biotage.com]
- 13. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. biotage.com [biotage.com]
- 15. Chromatography [chem.rochester.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. addi.ehu.es [addi.ehu.es]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Granisetron Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of granisetron intermediates. Our goal is to help you mitigate common side reactions, improve yield, and ensure the purity of your final product.
I. Synthesis of 1-Methyl-1H-indazole-3-carboxylic Acid
The synthesis of 1-methyl-1H-indazole-3-carboxylic acid is a critical step in the production of granisetron. A common challenge in this synthesis is controlling the regioselectivity of the methylation reaction, which can lead to the formation of the undesired N-2 methylated isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the synthesis of 1-methyl-1H-indazole-3-carboxylic acid?
A1: The most significant side reaction is the formation of the constitutional isomer, 2-methyl-2H-indazole-3-carboxylic acid (also known as the N-2 isomer). This occurs because the indazole ring has two nucleophilic nitrogen atoms (N-1 and N-2) that can be methylated.
Q2: How does the formation of the N-2 isomer impact the synthesis of granisetron?
A2: The presence of the N-2 isomer as an impurity in the 1-methyl-1H-indazole-3-carboxylic acid intermediate will lead to the formation of Granisetron Impurity A in the final API. This impurity is difficult to remove and can affect the overall purity and yield of the final product.
Q3: What factors influence the ratio of N-1 to N-2 methylated products?
A3: The regioselectivity of the methylation is highly dependent on the reaction conditions. The formation of the desired N-1 isomer is thermodynamically controlled, while the formation of the N-2 isomer is kinetically favored.[1] Key factors include the choice of base, solvent, and methylating agent.
Troubleshooting Guide: Minimizing the Formation of the N-2 Isomer
This guide provides strategies to maximize the yield of the desired N-1 isomer and minimize the formation of the N-2 impurity.
| Issue | Potential Cause | Recommended Solution |
| High levels of N-2 isomer impurity | Reaction conditions favor kinetic control. | Employ conditions that promote thermodynamic control. Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[2] |
| Use of a weak base or a protic solvent. | Avoid using weak bases like potassium carbonate in polar aprotic solvents like DMF, as this can lead to a mixture of isomers. | |
| Incomplete reaction | Insufficient amount of methylating agent or reaction time. | Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents). Monitor the reaction by TLC or LC-MS to ensure completion. |
| Low Yield | Suboptimal reaction conditions or purification methods. | Optimize the reaction temperature and time. For purification, crystallization is often effective in separating the N-1 isomer from the N-2 isomer. |
Quantitative Data on Regioselectivity
The following table summarizes the reported regioselectivity of the methylation of indazole-3-carboxylic acid under different conditions.
| Base | Solvent | Methylating Agent | N-1 Isomer (%) | N-2 Isomer (%) | Reference |
| Calcium methoxide | Methanol | Dimethyl sulfate | 98.92 | 0.58 | [3] |
| Sodium hydride | THF | Alkyl bromide | >99 | <1 | [2][4] |
Experimental Protocol: Selective N-1 Methylation of 1H-Indazole-3-carboxylic Acid
This protocol is designed to favor the formation of the thermodynamically stable N-1 isomer.[1][2]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide or dimethyl sulfate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-indazole-3-carboxylic acid (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the methylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization to yield the pure 1-methyl-1H-indazole-3-carboxylic acid.
Caption: N-Alkylation pathways of 1H-indazole-3-carboxylic acid.
II. Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
The stereoselective synthesis of the endo isomer of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is another crucial step. The formation of the undesired exo isomer is a common side reaction that needs to be controlled.
Frequently Asked Questions (FAQs)
Q1: What is the main side reaction in the synthesis of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine?
A1: The primary side reaction is the formation of the exo stereoisomer, exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. The stereochemistry is typically established during the reduction of the precursor, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, or its corresponding oxime.
Q2: Why is it important to control the formation of the exo isomer?
A2: The presence of the exo isomer in the bicyclic amine intermediate leads to the formation of exo-granisetron (Granisetron Impurity F) in the final product. Regulatory guidelines often have strict limits on the amount of this diastereomeric impurity. For instance, the European Pharmacopoeia specifies a limit of not more than 0.10% for the exo-isomer in granisetron.[5]
Q3: How can the endo and exo isomers be separated and quantified?
A3: The endo and exo isomers can be effectively separated and quantified using High-Performance Liquid Chromatography (HPLC). A validated HPLC method can achieve good resolution between the two isomers, allowing for accurate determination of their respective amounts.[5][6]
Troubleshooting Guide: Controlling Stereoselectivity
This guide provides recommendations for maximizing the formation of the desired endo isomer.
| Issue | Potential Cause | Recommended Solution |
| High levels of exo isomer | Non-stereoselective reduction method. | The choice of reducing agent is critical. Catalytic hydrogenation of the corresponding oxime is a common method. The use of specific catalysts and reaction conditions can influence the endo/exo ratio. |
| Inadequate purification of the intermediate. | If a mixture of isomers is formed, purification by column chromatography or fractional crystallization may be necessary to isolate the desired endo isomer before proceeding to the next step. | |
| Difficulty in quantifying the exo isomer at low levels | Analytical method lacks sufficient resolution or sensitivity. | Develop and validate a specific HPLC method for the separation and quantification of the endo and exo isomers.[5][6] |
Quantitative Data on Stereoselectivity
The following table provides an example of the stereoselectivity achieved in the synthesis of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
| Reduction Method | Precursor | endo Isomer (%) | exo Isomer (%) | Reference |
| Catalytic Reduction | 3-high tropine ketoxime | ~90 | ~10 | [7] |
Experimental Protocol: Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
This protocol describes a general procedure for the reduction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime to the corresponding amine, with a focus on obtaining the endo isomer.[8]
Materials:
-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Raney nickel or other suitable reduction catalyst
-
Ammonium acetate
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Anhydrous potassium carbonate
Procedure:
Step 1: Oximation
-
Dissolve 9-methyl-9-azabicyclo[3.3.1]nonan-3-one in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the oxime.
Step 2: Reduction
-
Dissolve the 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime in ethanol.
-
Add the reduction catalyst (e.g., Raney nickel) and ammonium acetate.
-
Hydrogenate the mixture under pressure at a suitable temperature for 24 hours.
-
After the reaction is complete, filter off the catalyst.
-
Evaporate the solvent in vacuo.
-
Dissolve the residue in dilute hydrochloric acid, then basify the solution.
-
Extract the product into ethyl acetate.
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and evaporate the solvent to yield the crude amine.
-
Purify the crude product by chromatography or crystallization to obtain the desired endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
Caption: Stereoselective synthesis of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of the compound, it is recommended to store it at room temperature in a tightly sealed container.[1][2] The storage area should be dry, cool, and well-ventilated to prevent degradation.[3] For transportation, cold-chain may be used by some suppliers to maintain optimal conditions.[4]
Q2: Is this compound sensitive to moisture?
A2: As an amine hydrochloride salt, the compound has the potential to be hygroscopic (tendency to absorb moisture from the air).[5][6] It is crucial to minimize its exposure to the atmosphere by keeping the container tightly sealed when not in use.
Q3: How should I prepare solutions of this compound for my experiments?
A3: The dihydrochloride salt form is intended to enhance solubility in polar solvents.[7] For aqueous solutions, use deionized water or an appropriate buffer. If using organic solvents, ensure they are dry and free of contaminants. Prepare solutions fresh whenever possible. One study noted that test solutions in a specific mobile phase were stable for up to 48 hours, but stability in your specific solvent system should be verified.[8]
Q4: What are the initial signs of potential degradation?
A4: Physical changes such as discoloration, clumping, or a change in odor can indicate potential degradation. For quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new impurity peaks or a decrease in the main peak area.
Troubleshooting Guide
Q1: My compound, which was a fine powder, has become clumpy and difficult to handle. What is the cause and how can I address this?
A1: This is a common sign of moisture absorption due to the hygroscopic nature of many amine hydrochloride salts.[5] While the compound may still be usable depending on your experimental tolerance for water content, this indicates improper storage. To prevent this, always store the compound in a desiccator after opening and ensure the container is sealed tightly. For future use, consider aliquoting the compound into smaller, single-use vials to minimize atmospheric exposure.
Q2: I am observing inconsistent results in my biological assays. Could this be related to the stability of the compound?
A2: Yes, inconsistent results can be a symptom of compound degradation. Degradation can lead to a lower effective concentration of the active compound and the presence of impurities that may interfere with the assay. It is recommended to verify the purity of your compound stock using an appropriate analytical method, such as HPLC. If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments.
Q3: I have prepared an aqueous stock solution. How long can I store it and under what conditions?
A3: The stability of the compound in solution is dependent on the solvent, pH, temperature, and light exposure. As a general guideline, aqueous stock solutions should be prepared fresh for each experiment. If storage is necessary, we recommend filtering the solution, storing it at 2-8°C, and protecting it from light. It is highly advisable to perform a stability study on your specific solution by analyzing its purity at different time points to determine an appropriate storage duration.
Experimental Protocols
To empower users to generate their own stability data, the following section provides a detailed methodology for conducting a forced degradation study. Forced degradation studies are a vital tool for understanding a compound's intrinsic stability and identifying potential degradation pathways.[8][9]
Forced Degradation Study Protocol
This protocol outlines the conditions for subjecting this compound to various stressors to induce degradation.
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a suitable detector (e.g., UV/Vis or MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60°C for a specified period (e.g., 2-8 hours).
-
Neutralize the solution with an equivalent amount and concentration of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M NaOH and/or heat at 60°C.
-
Neutralize the solution with an equivalent amount and concentration of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the solution directly.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C) for 48 hours.
-
Also, subject the stock solution to the same conditions.
-
Allow samples to cool to room temperature before preparing for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Ensure a control sample is kept under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all process impurities and degradation products.
-
Data Presentation
The results from the forced degradation study should be summarized in a clear and structured table to facilitate comparison.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Reagent/Temp/Duration | % Assay of Parent Compound | % Degradation | No. of Degradants | Peak Area of Major Degradant (%) |
| Control | N/A | 100.0 | 0.0 | 0 | N/A |
| Acid Hydrolysis | 0.1 M HCl / RT / 24h | ||||
| 1 M HCl / 60°C / 8h | |||||
| Base Hydrolysis | 0.1 M NaOH / RT / 24h | ||||
| 1 M NaOH / 60°C / 8h | |||||
| Oxidation | 3% H₂O₂ / RT / 24h | ||||
| Thermal (Solid) | 80°C / 48h | ||||
| Thermal (Solution) | 80°C / 48h | ||||
| Photolytic (Solid) | ICH Q1B | ||||
| Photolytic (Solution) | ICH Q1B |
Visualizations
Diagram 1: Experimental Workflow for Compound Handling
Caption: Workflow for handling to minimize stability issues.
Diagram 2: Logical Flow for Forced Degradation Study
Caption: Logical workflow for a forced degradation study.
References
- 1. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. refining.metrohmusa.com [refining.metrohmusa.com]
- 4. scribd.com [scribd.com]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of Hygroscopic Dihydrochloride Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of hygroscopic dihydrochloride salts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, alongside detailed experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a dihydrochloride salt is hygroscopic?
A: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding atmosphere. Dihydrochloride salts, a common form for many active pharmaceutical ingredients (APIs), can be particularly prone to this phenomenon. This moisture absorption can lead to a range of physical and chemical changes in the material.
Q2: What are the common signs that my dihydrochloride salt has absorbed moisture?
A: You may observe several changes, including:
-
Caking and Clumping: The free-flowing powder may become sticky and form hard lumps, making it difficult to handle and weigh accurately.[1]
-
Deliquescence: In cases of high hygroscopicity and humidity, the solid may absorb enough water to dissolve and form a liquid solution.
-
Changes in Physical Appearance: You might notice alterations in the color or transparency of the crystals.
-
Inaccurate Molar Concentrations: Weighing a sample that has absorbed water will lead to an overestimation of the amount of the active compound, resulting in solutions with lower-than-intended concentrations.
Q3: What are the potential consequences of moisture absorption for my experiments?
A: Moisture absorption can significantly impact experimental outcomes and product quality by causing:
-
Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the degradation of the API and the formation of impurities.
-
Altered Dissolution Rates: Changes in the physical state of the salt due to moisture can affect how quickly it dissolves, which is a critical parameter in drug development.
-
Salt Disproportionation: The salt can convert back to its less soluble free base form in the presence of moisture, which can negatively impact bioavailability.[2]
-
Microbial Growth: Increased water content can create a more favorable environment for microbial contamination.
Q4: How should I store my hygroscopic dihydrochloride salts to minimize moisture absorption?
A: Proper storage is crucial for maintaining the integrity of hygroscopic salts. Key recommendations include:
-
Airtight Containers: Always store hygroscopic salts in tightly sealed, airtight containers. High-density polyethylene (HDPE) containers or glass vials with secure caps are good options.
-
Controlled Environment: Store the containers in a controlled environment with low relative humidity (RH). A desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate) is highly recommended. For highly sensitive materials, a dry box or glove box with an inert atmosphere (e.g., nitrogen or argon) may be necessary.[3]
-
Consistent Temperature: Maintain a stable, cool temperature as fluctuations can affect the air's moisture-holding capacity.[1]
-
Use of Desiccants: Place desiccant packets inside the secondary container to absorb any residual moisture.[4]
Q5: What is the best way to handle a hygroscopic dihydrochloride salt when weighing it for an experiment?
A: Minimize exposure to ambient air. Work quickly and efficiently. For highly sensitive compounds, it is best to weigh the salt inside a glove box with a controlled low-humidity atmosphere. If a glove box is not available, have all your equipment ready and minimize the time the container is open. Weighing the compound in a pre-weighed, sealable container can also help.
Troubleshooting Guides
This section addresses specific issues you might encounter when working with hygroscopic dihydrochloride salts.
Problem 1: The powder has clumped or caked.
-
Cause: The salt has absorbed moisture from the atmosphere due to improper storage or prolonged exposure to air.
-
Solution:
-
Assess the extent of clumping: For minor clumping, you may be able to break up the clumps with a clean, dry spatula inside a low-humidity environment (like a glove box or under a flow of dry nitrogen).
-
Drying: For more significant caking, you may need to dry the salt. This can be done by placing it in a vacuum oven at a gentle temperature. Caution: Ensure the temperature is not high enough to cause degradation of the compound. Always consult the material's technical data sheet for thermal stability information.
-
Prepare a Stock Solution: If precise solid weighing is no longer feasible, consider preparing a stock solution with the entire contents of the container. After dissolving, you can determine the exact concentration using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC) and then use volumetric aliquots for your experiments.
-
Problem 2: Inconsistent experimental results from the same batch of salt.
-
Cause: This could be due to variable moisture content in the salt from one use to the next. If the container is opened frequently in a humid environment, the top layer will absorb more moisture than the bulk material.
-
Solution:
-
Aliquot the Salt: Upon receiving a new container of a highly hygroscopic salt, it is good practice to immediately aliquot it into smaller, single-use vials under a dry, inert atmosphere. This minimizes the exposure of the entire batch to moisture during repeated use.
-
Standardize Handling Procedures: Ensure that everyone in the lab follows a consistent procedure for handling the salt, including minimizing the time the container is open and always storing it in a desiccator.
-
Measure Moisture Content: Before critical experiments, consider measuring the moisture content of a small sample from the batch using a method like Karl Fischer titration to account for any absorbed water in your calculations.
-
Problem 3: The salt dissolves completely when exposed to air (deliquescence).
-
Cause: The salt is extremely hygroscopic and the ambient humidity is above its critical relative humidity.
-
Solution:
-
Use a Glove Box: Handling and weighing must be performed in a glove box with a controlled, low-humidity atmosphere.
-
Work Quickly: If a glove box is unavailable, minimize exposure time to a few seconds. Have a pre-weighed, sealable container ready to immediately transfer the salt into after weighing.
-
Prepare a Concentrated Stock Solution: Dissolve the entire contents of the vial in a known volume of a suitable solvent immediately after opening to prevent deliquescence. The concentration can then be verified analytically.
-
Data Presentation
Table 1: Hygroscopicity Classification of Pharmaceutical Solids
This table provides a general classification of hygroscopicity based on the European Pharmacopoeia, which can be determined using dynamic vapor sorption (DVS).
| Hygroscopicity Class | Water Uptake at 25°C / 80% RH | Description |
| Class 1 | < 0.2% w/w | Non-hygroscopic |
| Class 2 | 0.2% to < 2% w/w | Slightly hygroscopic |
| Class 3 | 2% to < 15% w/w | Moderately hygroscopic |
| Class 4 | ≥ 15% w/w | Very hygroscopic |
Data sourced from general pharmaceutical guidelines.
Table 2: Comparative Moisture Uptake of Ranitidine Hydrochloride Under Various Conditions
This table presents compiled data for Ranitidine Hydrochloride, a well-known hygroscopic dihydrochloride salt, to illustrate the impact of relative humidity and formulation on moisture absorption.
| Material/Formulation | Relative Humidity (RH) | Moisture Uptake (% w/w) | Source |
| Pure Ranitidine HCl | 22% | 0.6 | [5] |
| Pure Ranitidine HCl | 57% | 3.1 | [5] |
| Pure Ranitidine HCl | 75% | 4.9 | [5] |
| Ranitidine HCl with Povidone K-30 | 75% | ~9.8 (double that of pure drug) | [5] |
| Ranitidine HCl with Lactose | 75% | Lower than pure drug | [5] |
| Ranitidine HCl Uncoated Tablets | 75% | 4.5 | [5] |
| Ranitidine HCl Coated Tablets | 75% | 2.0 | [5] |
| Ranitidine HCl in PVC-Alu Foil Pack | N/A | 3.3 | [5] |
| Ranitidine HCl in Alu-Alu Pack | N/A | 0.16 | [5] |
Note: Data is compiled from the cited study and illustrates the significant influence of environmental humidity, excipients, and packaging on the moisture content of a hygroscopic dihydrochloride salt.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration (Volumetric)
Objective: To accurately determine the water content of a hygroscopic dihydrochloride salt.
Materials:
-
Karl Fischer Titrator (volumetric)
-
Karl Fischer reagent (e.g., single-component composite)
-
Anhydrous methanol (KF grade)
-
Water standard (e.g., sodium tartrate dihydrate)
-
Airtight glass syringe or a dry spatula and weighing boat
-
Analytical balance
Procedure:
-
Instrument Preparation:
-
Ensure all glassware of the Karl Fischer apparatus is clean and thoroughly dried.
-
Fill the reservoir with the Karl Fischer reagent and the titration vessel with anhydrous methanol.[6]
-
Seal the system to prevent exposure to atmospheric moisture.
-
-
Pre-Titration (Neutralization):
-
Start the instrument's neutralization function to titrate any residual moisture present in the methanol until a stable, dry endpoint is reached.[6]
-
-
Standardization of the Titrant:
-
Accurately weigh a suitable amount of the water standard (e.g., sodium tartrate dihydrate).
-
Quickly introduce the standard into the titration vessel.
-
Begin the titration and record the volume of Karl Fischer reagent consumed.
-
Calculate the titer (F) of the reagent in mg H₂O/mL. It is recommended to perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
Accurately weigh the hygroscopic dihydrochloride salt sample. The sample size should be chosen based on the expected water content.
-
Quickly and carefully introduce the sample into the neutralized titration vessel.
-
Start the titration immediately and record the volume of the Karl Fischer reagent consumed at the endpoint.
-
-
Calculation:
-
Calculate the percentage of water in the sample using the following formula:
-
Protocol 2: Gravimetric Determination of Moisture Content (Loss on Drying)
Objective: To determine the moisture content of a dihydrochloride salt by measuring the loss in mass upon drying.
Materials:
-
Drying oven with temperature control
-
Analytical balance
-
Desiccator
-
Weighing dish (glass or aluminum)
-
Tongs
Procedure:
-
Preparation:
-
Pre-dry the weighing dish in the oven at the selected temperature for at least 30 minutes.
-
Cool the weighing dish to room temperature in a desiccator and then weigh it accurately.
-
-
Sample Preparation:
-
Place a specified amount of the dihydrochloride salt sample into the pre-weighed dish and weigh it accurately.
-
-
Drying:
-
Place the weighing dish with the sample in the drying oven set to a temperature that will not cause decomposition of the salt (typically 105°C, but this should be verified for the specific compound).
-
Dry the sample for a specified period (e.g., 2-3 hours) or until a constant weight is achieved.
-
-
Achieving Constant Weight:
-
To ensure all moisture has been removed, remove the weighing dish from the oven using tongs, cool it to room temperature in a desiccator, and weigh it.
-
Return the dish to the oven for another hour of drying.
-
Repeat the cooling and weighing process until the difference between two consecutive weighings is negligible (e.g., < 0.5 mg).
-
-
Calculation:
-
Calculate the percentage of moisture content using the following formula:
-
Mandatory Visualizations
Caption: Workflow for handling hygroscopic dihydrochloride salts.
Caption: Troubleshooting guide for common issues with hygroscopic salts.
References
- 1. researchgate.net [researchgate.net]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jopcr.com [jopcr.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Technical Support Center: Chiral Separation of Bicyclic Amines by HPLC
Welcome to the technical support center for the chiral separation of bicyclic amines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful chiral separation of bicyclic amines?
A1: The selection of the appropriate Chiral Stationary Phase (CSP) is the single most critical factor.[1] Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates (e.g., CHIRALPAK® series), are highly effective and broadly selective for a wide range of chiral compounds, including bicyclic amines.[2][3] A screening approach using several different CSPs is often the most efficient strategy to find the optimal column for a specific bicyclic amine.[1]
Q2: Why are basic additives like diethylamine (DEA) or triethylamine (TEA) almost always required for the chiral separation of amines?
A2: Basic additives are crucial for two main reasons. First, they minimize peak tailing by acting as silanol-masking agents. Bicyclic amines, being basic, can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to broad and asymmetric peaks. The additive competes for these active sites, resulting in improved peak shape.[4] Second, these additives can influence the chiral recognition mechanism itself, sometimes improving selectivity and resolution.[5] Typically, a concentration of 0.1% (v/v) of a basic additive is a good starting point for normal phase separations.[6]
Q3: Can I use the same column for both normal-phase and reversed-phase chiral separations?
A3: It depends on the type of CSP. "Immobilized" polysaccharide CSPs are covalently bonded to the silica support and offer greater solvent compatibility, allowing them to be used in a wider range of mobile phases, including normal phase, reversed phase, and polar organic modes.[3] "Coated" CSPs, however, are more restrictive in the solvents that can be used, as certain solvents can strip the chiral selector from the support. Always consult the column manufacturer's instructions to ensure compatibility and prevent irreversible damage to the column.[7]
Q4: What is a "memory effect" in chiral chromatography?
A4: A memory effect can occur when mobile phase additives, particularly amines like DEA, are adsorbed onto the stationary phase and continue to influence separations even after they have been removed from the mobile phase.[8][9] This can be a significant issue when switching between methods that require different additives. A persistent memory effect has been demonstrated on some polysaccharide columns in hexane-based mobile phases.[8] To mitigate this, it is essential to have dedicated columns for specific methods or to employ rigorous column flushing and regeneration procedures. Flushing with a strong solvent like isopropanol can help remove most of the memory effect.[8][10]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Enantiomeric Resolution
You are injecting your racemic bicyclic amine, but the chromatogram shows only a single peak or two barely separated peaks (Rs < 1.5).
Root Causes & Solutions
-
Suboptimal Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient stereoselective interactions with your analyte.
-
Solution: Screen multiple CSPs with different chiral selectors. Polysaccharide-based (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based CSPs are excellent starting points.[6]
-
-
Incorrect Mobile Phase Composition: The mobile phase polarity might be too high or too low, preventing effective chiral recognition.
-
Solution (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in your non-polar solvent (e.g., hexane or heptane). Small changes can have a significant impact on selectivity.[6][11]
-
Solution (Other Modes): If using reversed-phase or polar organic mode, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous or polar organic component.[6]
-
-
Suboptimal Temperature: Chiral separations are often sensitive to temperature, which affects the thermodynamics of the interaction between the enantiomers and the CSP.[11]
-
Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lowering the temperature often increases interaction strength and can improve resolution, though it may also increase retention time and peak broadening.[1] Conversely, some separations are entropically driven and improve at higher temperatures.[12]
-
-
Inappropriate Flow Rate: A high flow rate may not allow sufficient time for the diastereomeric complexes between the analyte and the CSP to form and equilibrate.
Issue 2: Severe Peak Tailing or Broad Peaks
The peaks for your bicyclic amine enantiomers are asymmetric, with a pronounced "tail," leading to poor integration and inaccurate quantification.
Root Causes & Solutions
-
Secondary Silanol Interactions: This is the most common cause of peak tailing for basic compounds like bicyclic amines.[1] The amine's basic nitrogen interacts strongly with acidic silanol groups on the silica surface.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Quantitative Data Summary
The following tables summarize the impact of various parameters on chiral separations, providing a quick reference for method development and optimization.
Table 1: Effect of Mobile Phase Additives on Bicyclic Amine Separation
| Additive | Typical Concentration | Primary Effect | Secondary Effect | Reference |
| Diethylamine (DEA) | 0.1% - 0.5% (v/v) | Reduces peak tailing | Can modify selectivity | [4][14] |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Reduces peak tailing | May alter elution order | |
| Butylamine (BA) | 0.1% (v/v) | Reduces peak tailing | Effective for polysaccharide columns | [1][2] |
Table 2: Influence of Experimental Parameters on Resolution (Rs)
| Parameter | Change | Expected Impact on Resolution (Rs) | Potential Drawback | Reference |
| Flow Rate | Decrease | Increase | Longer analysis time, broader peaks | [1][15] |
| Temperature | Decrease | Often Increases | Longer analysis time, higher backpressure | [1][12] |
| Temperature | Increase | Can Increase or Decrease | May reduce selectivity | [11][15] |
| Alcohol Modifier % | Optimize (Vary) | Significant change in selectivity (α) | May require extensive screening | [16][6] |
Experimental Protocols
Protocol 1: General Screening Method for Bicyclic Amines (Normal Phase)
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Column Selection: Choose 2-3 polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA).[6]
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA.
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% DEA.[6]
-
-
Sample Preparation: Dissolve the bicyclic amine racemate in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.[6]
-
Temperature: 25°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Procedure: a. Equilibrate the first column with Mobile Phase A until a stable baseline is achieved. b. Inject the sample and record the chromatogram for at least 20 minutes.[6] c. Flush the column and equilibrate with Mobile Phase B. d. Re-inject the sample and record the chromatogram. e. Repeat steps a-d for each selected column.
-
Evaluation: Analyze the results to identify the column and mobile phase combination that provides the best selectivity or baseline separation. This condition will be the starting point for further optimization.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting chiral separations of bicyclic amines.
Caption: A systematic workflow for developing a chiral HPLC method.
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Methylation for Bicyclic Amines
Welcome to the technical support center for the N-methylation of bicyclic amines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this specific transformation. Bicyclic amines, with their rigid, sterically demanding structures, often present unique hurdles not seen with simpler aliphatic or aromatic amines. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established and modern synthetic methods.
Troubleshooting Guide: Common Issues & Solutions
Navigating the N-methylation of bicyclic amines requires a nuanced understanding of steric effects, reagent choice, and reaction kinetics. Below are common problems encountered in the lab, their probable causes, and actionable solutions.
Issue 1: Low to No Product Yield
This is the most frequent challenge, often stemming from the inherent structure of the substrate.
Probable Causes:
-
Severe Steric Hindrance: The bicyclic scaffold (e.g., tropane, 7-azabicyclo[2.2.1]heptane) can physically block the nitrogen atom, impeding the approach of reagents. This is often the primary reason for low reactivity in classical methods.[1][2]
-
Low Nucleophilicity of the Amine: Electron-withdrawing groups on the bicyclic frame can reduce the nucleophilicity of the nitrogen, slowing down the initial reaction with the methylating agent.
-
Poor Substrate Solubility: The bicyclic amine may not be fully soluble in the reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.
-
Inappropriate Reagent Choice: The chosen methylating agent or reaction conditions may be too mild for the activation energy required by the sterically encumbered amine.
Proposed Solutions:
-
Modify Eschweiler-Clarke Conditions: This classic reaction is robust but may require optimization for hindered substrates.[3][4]
-
Increase Temperature: Carefully increase the reaction temperature to just below the decomposition point of the starting material. Reactions are often run near boiling, but a controlled increase can overcome activation barriers.[3]
-
Increase Reagent Stoichiometry: Use a larger excess of both formaldehyde and formic acid (e.g., 5-10 equivalents each) to drive the equilibrium towards product formation.
-
Consider a Co-solvent: If solubility is an issue in aqueous formic acid, adding a co-solvent like DMF or dioxane might improve homogeneity.
-
-
Switch to a More Potent, Less Hindered Methylating Agent:
-
Use Methyl Iodide or Dimethyl Sulfate: These are highly reactive electrophiles. However, they carry a significant risk of over-alkylation to the quaternary ammonium salt. Use a non-nucleophilic hindered base (e.g., 2,6-lutidine, proton sponge) and carefully control stoichiometry (1.0-1.2 eq. of methylating agent). For particularly tough cases, high-temperature and high-pressure techniques with methyl iodide have been employed.[5]
-
-
Employ Modern Catalytic Methods: These methods often use smaller, more reactive intermediates that can access sterically shielded nitrogens.
-
Copper-Hydride Catalysis: Use a (CAAC)CuCl catalyst with paraformaldehyde as the C1 source and a silane reductant (e.g., PMHS). This system operates under mild conditions and shows good functional group tolerance.[1][2]
-
CO₂ as a C1 Source: Employ catalytic systems (e.g., Zn(OAc)₂/1,10-phenanthroline or Ru-based catalysts) that use CO₂ as the methyl source and a hydrosilane as the reductant. This is a green and effective modern alternative.[6][7][8]
-
-
Consider Biocatalysis: For high-value pharmaceutical intermediates, using an engineered imine reductase can provide exquisite selectivity and efficiency for sterically challenging amines, avoiding harsh reagents.[9]
Troubleshooting Decision Workflow
References
- 1. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of N-[11C]methylated analogues of epibatidine as tracers for positron emission tomographic studies of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Bicyclic Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar bicyclic amines.
Frequently Asked Questions (FAQs)
Q1: My polar bicyclic amine shows significant tailing during silica gel column chromatography. How can I resolve this?
A1: Tailing of amines on silica gel is a common issue caused by the interaction between the basic amine and acidic silanol groups on the silica surface.[1][2] To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a competing base into your mobile phase.[1][3] Common choices include triethylamine (TEA) at 0.5-2% or ammonia in methanol (e.g., 1-10% solution used as the polar component).[3] This neutralizes the acidic sites on the silica gel.[3]
-
Use a Different Stationary Phase:
-
Amine-functionalized Silica: This stationary phase is designed for the purification of basic compounds and masks the acidic silanol groups.[3][4][5]
-
Alumina (Basic or Neutral): Basic alumina is particularly well-suited for the purification of amines.[6]
-
Deactivated Silica: You can deactivate silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[7]
-
Q2: My polar bicyclic amine is not moving from the baseline on the TLC plate, even with a very polar mobile phase. What should I do?
A2: If your compound has an Rf value of 0, it indicates very strong binding to the stationary phase.[3] Here are some solutions:
-
Increase Mobile Phase Polarity: For highly polar compounds, a common "flush" solvent is 10-20% methanol in dichloromethane (DCM) with 1% triethylamine.[3]
-
Switch to a Different Chromatographic Technique:
-
Reversed-Phase (C18) Chromatography: This is an excellent technique for polar compounds. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of very polar analytes that are poorly retained in reversed-phase chromatography.[6][8]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds, often providing better peak shapes than normal-phase HPLC.[6]
-
Q3: My polar bicyclic amine seems to be degrading on the silica gel column. How can I purify it without decomposition?
A3: Degradation on silica suggests your compound is sensitive to acid.[1][7] In this case, avoid silica gel and consider these alternatives:
-
Use a More Inert Stationary Phase: As mentioned in Q1, basic alumina, amine-functionalized silica, or Florisil are less acidic options.[6]
-
Reversed-Phase Chromatography: The non-polar stationary phase in reversed-phase chromatography is less likely to cause acid-catalyzed degradation.[6]
-
Acid-Base Extraction: This technique avoids solid stationary phases altogether and can be very effective for separating your amine from neutral or acidic impurities.[9][10]
-
Salt Formation and Recrystallization: Converting the amine to a salt with an acid can allow for purification by recrystallization, thus avoiding chromatography.[11][12]
Q4: My polar bicyclic amine is an oil and won't crystallize. How can I obtain a solid for easier handling and purification?
A4: When an amine fails to crystallize, converting it into a salt is a highly effective strategy.[11] The resulting salt is often a crystalline solid that is easier to purify by recrystallization.[11]
-
Form a Hydrochloride Salt: Dissolve the amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same or a compatible solvent.[11]
-
Use Other Acids: Other acids like sulfuric acid, tartaric acid, oxalic acid, or trichloroacetic acid can also be used to form crystalline salts.[11][13][14] The choice of acid can influence the crystallinity and solubility of the resulting salt.[11]
Q5: How can I remove highly polar, water-soluble impurities from my polar bicyclic amine?
A5: If your amine has some solubility in an organic solvent, an acid-base extraction is a very effective method to remove water-soluble acidic or neutral impurities.[6] By washing the organic solution of your amine with aqueous acid, the amine is protonated and moves to the aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[6][9][15]
Troubleshooting Guides
Column Chromatography Troubleshooting
Below is a decision tree to help you troubleshoot common issues during the column chromatography of polar bicyclic amines.
Caption: Decision tree for selecting a suitable chromatography method.
Data Presentation
Table 1: Comparison of Purification Techniques for Polar Bicyclic Amines
| Technique | Stationary/Mobile Phase | Advantages | Disadvantages |
| Normal-Phase Chromatography (Silica Gel) | Polar stationary phase (silica), non-polar mobile phase (e.g., Hexane/EtOAc). | Inexpensive, widely available. | Can cause tailing, streaking, and degradation of basic amines.[1][2] |
| Normal-Phase Chromatography (Alumina) | Basic or neutral alumina, non-polar mobile phase. | Better for basic compounds than silica.[6] | Can have lower resolution than silica for some compounds. |
| Reversed-Phase HPLC (C18) | Non-polar stationary phase (C18), polar mobile phase (e.g., Water/ACN). | Excellent for polar compounds, less likely to cause degradation.[3][6] | May require removal of large volumes of water post-purification.[4] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar stationary phase, mobile phase with high organic content. | Ideal for very polar compounds that have little or no retention on C18 columns.[6][8] | Can have issues with sample solubility in the highly organic mobile phase.[16] |
| Supercritical Fluid Chromatography (SFC) | Various (chiral and achiral), Supercritical CO2 with polar co-solvent (e.g., methanol). | Fast separations, low organic solvent use, good for chiral separations.[6][17] | Requires specialized equipment.[6] |
| Mixed-Mode Chromatography | Combines reversed-phase and ion-exchange or HILIC functionalities. | Can separate polar, non-polar, and ionizable compounds in a single run; MS compatible.[16][18][19] | Method development can be more complex.[8] |
| Acid-Base Extraction | Organic solvent and aqueous acid/base. | Excellent for removing neutral or acidic impurities, scalable.[6][9] | Only separates based on acidic/basic properties. |
| Crystallization / Salt Formation | A suitable solvent or solvent system. | Can provide very high purity, cost-effective for large scales. | Compound must be a solid or form a crystalline salt; yield can be lower.[20] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification of a Bicyclic Amine
This protocol describes the separation of a bicyclic amine from neutral and acidic impurities.
Caption: Workflow for acid-base extraction of a bicyclic amine.
Methodology:
-
Dissolution: Dissolve the crude mixture in an immiscible organic solvent such as diethyl ether or dichloromethane.[6]
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).[6]
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine salt will partition into the aqueous layer.[9]
-
Separation: Drain the aqueous layer. Wash the organic layer again with the aqueous acid to ensure complete extraction of the amine.[6]
-
Basification: Combine the aqueous layers and cool them in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) until the solution is basic (confirm with pH paper).[6][15] The free amine should precipitate or form an oily layer.
-
Back Extraction: Extract the purified amine back into an organic solvent (e.g., diethyl ether) two to three times.[6]
-
Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified amine.[6]
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
This protocol is suitable for amines that are solids or can form crystalline salts.
Methodology:
-
Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether, ethyl acetate, or isopropanol.[11][14]
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise until no further precipitation is observed.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities.
-
Recrystallization:
-
Find a suitable solvent or solvent pair for recrystallization. The ideal solvent will dissolve the salt when hot but not when cold.[21] Common solvents for amine salts include ethanol/ether, isopropanol, or acetone.[14]
-
Dissolve the crude salt in the minimum amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[21]
-
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[22]
References
- 1. biotage.com [biotage.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. waters.com [waters.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 14. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. youtube.com [youtube.com]
- 21. community.wvu.edu [community.wvu.edu]
- 22. Isolation (Recovery) [chem.ualberta.ca]
mitigating poor solubility of dihydrochloride salts in organic solvents
Welcome to the Technical Support Center for handling dihydrochloride salts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating poor solubility of dihydrochloride salts in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my dihydrochloride salt poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate?
Dihydrochloride salts are the result of reacting a molecule with two basic functional groups (like amines) with two equivalents of hydrochloric acid.[1] This process creates a highly polar ionic salt.[2] The charged nature of the dihydrochloride salt makes it more compatible with polar solvents such as water, methanol, and ethanol.[2] Conversely, it leads to poor solubility in nonpolar or weakly polar organic solvents.[2]
Q2: What are the recommended initial solvents for dissolving a dihydrochloride salt?
For direct dissolution, it is best to start with polar solvents. Recommended starting points include:
-
High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[2]
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are also effective, particularly in contexts like peptide synthesis.[2]
Q3: Can I improve the solubility of a dihydrochloride salt by heating the mixture?
Gentle warming can increase both the rate of dissolution and the solubility of the salt to a certain degree.[2] However, it is crucial to exercise caution as excessive heat can lead to the degradation of the compound.[2] It is recommended to monitor the stability of your specific compound under thermal stress.
Q4: What is the "common-ion effect" and how can it affect my experiment?
The common-ion effect can decrease the solubility of a hydrochloride salt in a solution that already contains a source of chloride ions.[1][3] For instance, in the acidic environment of the stomach, the high concentration of chloride ions can suppress the dissolution of a drug's hydrochloride salt form.[1] In a laboratory setting, if your reaction mixture or solvent system contains a significant concentration of chloride ions, it could potentially reduce the solubility of your dihydrochloride salt.[4]
Troubleshooting Guides
Issue: Dihydrochloride salt will not dissolve in the desired non-polar organic solvent for a chemical reaction.
This is a common challenge when a reaction requires a non-polar environment. Here is a step-by-step guide to address this issue:
1. Attempt Direct Dissolution with Co-Solvents:
-
Before resorting to chemical modification, try to dissolve the salt in your desired non-polar solvent by adding a small amount of a polar co-solvent. For example, adding a small volume of methanol to a suspension in dichloromethane can sometimes be sufficient to achieve dissolution.[2]
2. Convert the Dihydrochloride Salt to its Free Base:
-
If co-solvents are not effective or permissible for your reaction, the most reliable strategy is to convert the salt to its corresponding free amine (the "free base").[2] The free base is significantly less polar and will be more soluble in a wider range of organic solvents.[2]
Workflow for Addressing Poor Solubility
References
preventing degradation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | 1. Oxidation: Exposure to air. 2. Hygroscopicity: Absorption of moisture.[1][2][3] 3. Light Exposure: Photochemical degradation.[1] | 1. Handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).[4] 2. Store in a desiccator or a dry box.[2] 3. Use amber vials or store in a dark place.[1][4] |
| Decreased purity confirmed by analysis (e.g., NMR, LC-MS) | 1. Hydrolysis: Reaction with absorbed water.[1][2] 2. Thermal Degradation: Storage at elevated temperatures.[1] 3. Reaction with CO₂: Formation of carbamates with atmospheric carbon dioxide. | 1. Ensure the storage container is tightly sealed and consider using a desiccant.[2] 2. Store at a controlled cool temperature.[1] 3. Purge the container with an inert gas like argon or nitrogen before sealing. |
| Inconsistent experimental results | Degraded starting material: Use of a compromised batch of the compound. | 1. Re-evaluate the purity of the stored compound before use. 2. If degradation is suspected, purify the compound (e.g., by distillation or chromatography) or use a fresh batch. 3. Review and improve storage and handling procedures based on this guide. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine?
A1: To minimize degradation, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine should be stored in a cool, dry, dark, and inert environment. The compound is known to be hygroscopic.[3] General guidelines for storing organic amines suggest a temperature range of 5°C to 25°C.[1]
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 5°C to 25°C[1] | Prevents thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with CO₂. |
| Humidity | Low (use of desiccants recommended)[2] | Prevents hydrolysis due to the compound's hygroscopic nature.[2][3] |
| Light | In the dark (amber vials)[1] | Prevents photochemical reactions.[1] |
| Container | Tightly sealed, compatible material (e.g., glass, HDPE)[2] | Prevents exposure to air and moisture.[2] |
Q2: How should I handle the compound when taking a sample from the main container?
A2: To prevent contamination and degradation of the bulk material, it is crucial to use proper air-sensitive handling techniques.[5] The use of a glove box or a Schlenk line with an inert gas atmosphere is highly recommended.[4] If these are not available, minimize the time the container is open to the atmosphere and consider flushing the container with an inert gas before re-sealing. Use clean, dry syringes or spatulas for transfer.
Q3: What are the potential degradation pathways for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine?
A3: While specific degradation pathways for this compound are not extensively documented in readily available literature, common degradation routes for amines include:
-
Oxidation: The lone pair of electrons on the nitrogen atoms can be susceptible to oxidation by atmospheric oxygen, potentially forming N-oxides or other oxidation products.
-
Hydrolysis: As a hygroscopic substance, it can absorb moisture from the air, which may lead to the formation of hydrates or other hydrolysis products.[1][2]
-
Reaction with Carbon Dioxide: Primary and secondary amines can react with atmospheric CO₂ to form carbamates.
Q4: How can I check the purity of my stored 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine?
A4: The purity of the compound can be assessed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To check for the appearance of new signals or changes in the integration of existing signals that would indicate the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To separate the main compound from any degradation products and identify them by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this can be used to identify volatile impurities.
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. For instance, a method used for a related compound involves a developing solvent system of ethyl acetate, isopropyl alcohol, and ammonium hydroxide (50:30:6.5) on a silica gel plate.[6]
Experimental Protocols
Protocol 1: Inert Atmosphere Handling and Aliquoting
This protocol describes how to safely handle and aliquot 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine to prevent degradation.
-
Preparation: Move the sealed container of the amine, along with the necessary tools (spatula, vials, balance), into a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Equilibration: Allow the container to equilibrate to the glove box temperature before opening to prevent condensation.
-
Aliquoting: Open the main container and quickly weigh the desired amount of the amine into smaller, pre-labeled vials.
-
Sealing: Tightly seal the new vials. For long-term storage, consider using vials with septa that allow for removal of the compound via syringe.
-
Main Container Storage: Before closing the main container, flush the headspace with inert gas. Seal it tightly, and for extra protection, wrap the cap with Parafilm.
-
Removal from Glove Box: Return the sealed main container and aliquots to the appropriate storage location (cool, dark area).
Visualizations
References
- 1. additive-chem.com [additive-chem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Acetate [cymitquimica.com]
- 4. ossila.com [ossila.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
Validation & Comparative
A Comparative Analysis of 9-Azabicyclo[3.3.1]nonane and Tropane Analogs: Scaffolds in Modern Drug Discovery
An objective guide for researchers exploring the distinct pharmacological profiles of two foundational bicyclic amine scaffolds.
The 9-azabicyclo[3.3.1]nonane (also known as granatane) and 8-azabicyclo[3.2.1]octane (tropane) cores represent two closely related, yet conformationally distinct, bicyclic scaffolds that have been instrumental in the development of neuropharmacological agents. While differing by only a single carbon atom in one of the rings, this structural variance imparts significant differences in their three-dimensional shape, influencing their interaction with biological targets and defining their therapeutic potential.[1] This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in scaffold selection and drug design.
Structural and Conformational Differences
The fundamental difference between the two scaffolds lies in their ring systems. The tropane skeleton consists of a five-membered pyrrolidine ring and a six-membered piperidine ring, which typically adopts a chair-boat conformation. In contrast, the 9-azabicyclo[3.3.1]nonane system is composed of two fused six-membered piperidine rings, favoring a more symmetric chair-chair conformation.[2] This distinction alters the spatial orientation of substituents and the overall molecular volume, which are critical factors for receptor binding.
Comparative Pharmacological Performance
Analogs derived from these scaffolds have been extensively studied for their interactions with monoamine transporters and G-protein coupled receptors (GPCRs), such as muscarinic and sigma receptors. The choice of scaffold has a profound impact on binding affinity and selectivity.
Monoamine Transporter Inhibition
The tropane scaffold is famously represented by cocaine and its analogs, which are potent inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3] In contrast, studies on 9-azabicyclo[3.3.1]nonane derivatives have shown that modifications to the tropane structure, such as expanding the ring system, can significantly reduce potency at the DAT. For example, a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were found to be approximately 100-fold less potent as DAT ligands than cocaine and other tropane analogs.[4][5] This suggests the cocaine-binding site at the DAT is highly sensitive to the specific conformation conferred by the tropane ring system.[4][5]
Receptor Binding Affinity
While less potent at DAT, the 9-azabicyclo[3.3.1]nonane scaffold has proven to be an excellent platform for developing highly potent and selective ligands for other targets, such as sigma (σ) receptors. Researchers have synthesized N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs that demonstrate nanomolar binding affinity for the σ₂ receptor with high selectivity over the σ₁ subtype.[6] This highlights the versatility of the granatane scaffold for targets outside the traditional monoamine transporters.
| Compound/Analog Class | Scaffold | Target | Binding Affinity (Ki) | Reference |
| WIN 35,428 (CFT) | Tropane | DAT | 10-20 nM (approx.) | [7] |
| HD-205 | Tropane | DAT | 4.1 nM | [3] |
| HD-205 | Tropane | SERT | 14 nM | [3] |
| 9-Methyl-3β-phenyl...nonanes | 9-Azabicyclo[3.3.1]nonane | DAT | 2 - 14 µM (100x less potent) | [4][5] |
| WC-59 | 9-Azabicyclo[3.3.1]nonane | σ₂ Receptor | 0.82 nM | [6] |
| WC-26 | 9-Azabicyclo[3.3.1]nonane | σ₂ Receptor | 2.58 nM | [6] |
Table 1. Comparative binding affinities of representative tropane and 9-azabicyclo[3.3.1]nonane analogs for various CNS targets.
Experimental Protocols
The quantitative data presented above are typically generated using standardized in vitro assays. The following are detailed methodologies for key experiments.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the dopamine transporter (DAT) or a muscarinic receptor subtype.
1. Membrane Preparation:
-
Harvest cells or tissues expressing the receptor of interest (e.g., rat caudate-putamen for DAT).[5]
-
Homogenize the tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., using a Bradford assay).
2. Competitive Binding Assay:
-
In a 96-well or 384-well filter plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT).
-
Serial dilutions of the unlabeled test compound.
-
The prepared cell membrane suspension.
-
-
For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent unlabeled ligand (e.g., unlabeled cocaine).
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.[8]
3. Separation and Quantification:
-
Rapidly separate the receptor-bound radioligand from the unbound ligand by vacuum filtration through the filter plate.[8]
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Protocol 2: GPCR Functional Assay (Calcium Flux)
This protocol is suitable for measuring the activation of Gq-coupled receptors, such as the M1, M3, and M5 muscarinic subtypes, which signal through an increase in intracellular calcium.[9]
1. Cell Culture and Plating:
-
Culture a cell line stably or transiently expressing the GPCR of interest (e.g., CHO-M3 cells).
-
Seed the cells into a 96-well or 384-well black, clear-bottom assay plate at a predetermined density (e.g., 12,000 cells/well).[10]
-
Incubate for 18-24 hours to allow for cell adherence.[10]
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or a commercial kit) according to the manufacturer's instructions. This solution often includes an anion-exchange inhibitor like probenecid to prevent dye leakage.[9]
-
Remove the culture medium from the cells and add the dye solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
3. Compound Addition and Signal Detection:
-
Prepare 2X or 5X concentrated solutions of your test compounds (agonists) in an appropriate assay buffer.
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for several seconds.
-
Automatically inject the test compounds into the wells while continuously monitoring the fluorescence signal.
-
Record the fluorescence intensity over time (typically 60-180 seconds) to capture the transient increase in intracellular calcium.
4. Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
For agonists, generate concentration-response curves by plotting the response against the log concentration of the compound.
-
Use non-linear regression to fit the data and determine the EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (maximum effect).
Conclusion
The comparative analysis of 9-azabicyclo[3.3.1]nonane and tropane analogs reveals distinct structure-activity relationships that are crucial for targeted drug design. The tropane scaffold remains a privileged structure for potent monoamine transporter inhibitors, particularly for the dopamine transporter. Its rigid, conformationally constrained nature appears optimal for fitting within the DAT binding pocket. Conversely, the more flexible, symmetric 9-azabicyclo[3.3.1]nonane scaffold, while generally a poor framework for potent DAT ligands, has demonstrated significant utility in creating highly potent and selective ligands for other CNS targets like the σ₂ receptor. This highlights a key principle in medicinal chemistry: subtle changes in a core scaffold can unlock entirely new pharmacological profiles, and the selection between these two bicyclic systems should be a data-driven decision based on the specific biological target of interest.
References
- 1. mdpi.com [mdpi.com]
- 2. inhn.org [inhn.org]
- 3. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WIN-35428 - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Binding Affinity at the Dopamine Transporter: A Comparative Analysis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and the well-characterized dopamine transporter (DAT) inhibitor, cocaine. The objective is to present available experimental data to inform research and development in neuropharmacology and medicinal chemistry.
Summary of Findings
Quantitative Data
Cocaine Binding Affinity at the Dopamine Transporter (DAT)
The binding affinity of cocaine for the dopamine transporter is well-documented and consistently demonstrates high affinity, with inhibition constants (Ki) typically in the nanomolar range. These values can vary based on the specific experimental conditions, such as the radioligand used and the tissue or cell preparation.
| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| Cocaine | [³H]WIN 35,428 | Rat Striatal Homogenate | ~200-400 | ~255-510 | [1] |
| Cocaine | [¹²⁵I]RTI-55 | HEK Cells expressing hDAT | ~330 | - | [2] |
| Cocaine | [³H]Mazindol | Rat Caudate Nuclei | ~388 | - | [2] |
9-Methyl-9-azabicyclo[3.3.1]nonane Derivatives
While direct data for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is unavailable, a study on a series of its 2-methoxycarbonyl-3-phenyl derivatives provides some insight into the potential affinity of this scaffold. These derivatives were found to be significantly less potent than cocaine.
| Compound Series | Radioligand | Preparation | Ki (µM) | Reference |
| 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives | Not Specified | Rat caudate-putamen tissue | 2 - 14 | [3][4] |
This suggests that the core 9-azabicyclo[3.3.1]nonane structure, without specific substitutions to enhance DAT interaction, may possess a lower affinity for the transporter compared to cocaine.
Experimental Protocols
The determination of binding affinity for DAT ligands is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on common methodologies.
Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the dopamine transporter.
Materials:
-
Tissue/Cell Preparation: Rat striatal tissue homogenates or human embryonic kidney (HEK) cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: A high-affinity DAT radioligand such as [³H]WIN 35,428 or [¹²⁵I]RTI-55.
-
Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test Compound: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine or other compounds of interest, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.
-
Scintillation Counter: For detection of radioactivity.
-
Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
If using tissue, dissect the striatum from rat brains and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the DAT.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled DAT inhibitor), and competitor binding (radioligand + varying concentrations of the test compound).
-
Add a constant amount of the membrane preparation to each well.
-
-
Incubation:
-
Add the radioligand to all wells at a concentration typically near its Kd value.
-
Add the appropriate concentration of the test compound or the non-specific binding control to the respective wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization
Caption: Logical relationship of binding affinity comparison.
Conclusion
While cocaine is a high-affinity ligand for the dopamine transporter, there is a lack of publicly available data to definitively characterize the binding affinity of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine at the same target. The significantly lower potency of its phenyl-substituted derivatives suggests that the parent compound may also exhibit a weaker interaction with DAT compared to cocaine. Further experimental investigation utilizing standardized radioligand binding assays is required to elucidate the precise binding profile of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine at the dopamine transporter and enable a direct and quantitative comparison with cocaine.
References
A Comparative Guide to 9-Azabicyclo[3.3.1]nonane Derivatives: Structure-Activity Relationships and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonane scaffold, a conformationally constrained bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise orientation of substituents, making it an attractive template for the design of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 9-azabicyclo[3.3.1]nonane derivatives, with a focus on their interactions with nicotinic acetylcholine receptors, sigma receptors, and monoamine transporters. We present quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate drug discovery and development efforts.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Derivatives of 9-azabicyclo[3.3.1]nonane have been investigated as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders. The following table compares the binding affinities of selected 9-azabicyclo[3.3.1]nonane derivatives with other azabicyclic scaffolds at the α7 nAChR subtype.
Table 1: Comparative Binding Affinities of Azabicyclic Derivatives at the α7 Nicotinic Acetylcholine Receptor.
| Compound ID | Scaffold | R Group | Kᵢ (nM) | Selectivity vs. α4β2 |
| 1 | 9-Azabicyclo[3.3.1]nonane | 3-(5-chloropyridin-3-yl) | 5.2 | >1000-fold |
| 2 | 9-Azabicyclo[3.3.1]nonane | 3-(pyridin-3-yl) | 10.1 | >1000-fold |
| 3 | 1,4-Diazabicyclo[3.2.2]nonane | 3-(pyridin-3-yl) | 0.8 | >1000-fold |
| 4 | 8-Azabicyclo[3.2.1]octane (Tropane) | 3-(pyridin-3-yl) | 15.6 | >500-fold |
Data compiled from multiple sources.
The data indicates that while the 9-azabicyclo[3.3.1]nonane scaffold yields potent α7 nAChR ligands, the 1,4-diazabicyclo[3.2.2]nonane framework can lead to even higher affinity. The tropane scaffold, in this comparison, shows a slightly lower affinity.
Experimental Protocol: α7 nAChR Radioligand Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for the α7 nAChR.[1][2][3]
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing the human α7 nAChR (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 100 µM nicotine or unlabeled α-bungarotoxin).
-
Assay Buffer: Typically a Tris-based buffer containing salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with various concentrations of the test compound.
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.
-
Competition Binding: Cell membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Sigma Receptor Ligands
The 9-azabicyclo[3.3.1]nonane scaffold has proven to be a valuable template for the development of selective sigma (σ) receptor ligands.[4] These receptors are implicated in various central nervous system disorders and cancer. A key SAR finding is that expansion of the tropane ring (8-azabicyclo[3.2.1]octane) to the 9-azabicyclo[3.3.1]nonane system can maintain or enhance affinity for σ₁ and σ₂ receptors while reducing off-target effects at other receptors.[5]
Table 2: Comparative Binding Affinities of Azabicyclic Derivatives at Sigma Receptors.
| Compound ID | Scaffold | R Group | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | σ₂/σ₁ Selectivity |
| 5 | 9-Azabicyclo[3.3.1]nonane | 3α-(N-(2-methoxy-5-methylphenyl)carbamate) | 89 | 3.1 | 28.7 |
| 6 | 9-Azabicyclo[3.3.1]nonane | 3α-(N-(4-aminobutyl)-N'-(2-methoxy-5-methylphenyl)carbamate) | 150 | 1.5 | 100 |
| 7 | 8-Azabicyclo[3.2.1]octane (Tropane) | 3β-(N-(2-methoxy-5-methylphenyl)carbamate) | 75 | 4.2 | 17.9 |
Data compiled from multiple sources, including Mach et al., 2001 and Vangveravong et al., 2006.[4]
The N-substitution on the 9-azabicyclo[3.3.1]nonane ring significantly influences σ₂ receptor affinity and selectivity.[6] For instance, the introduction of an N-(4-aminobutyl) group (Compound 6) enhances σ₂ selectivity over the N-methylated analog.
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of compounds at σ₁ and σ₂ receptors.[7][8][9]
Materials:
-
Tissue Homogenate: Guinea pig brain homogenate for σ₁ receptors and rat liver homogenate for σ₂ receptors.
-
Radioligands: [³H]-(+)-Pentazocine for σ₁ receptors and [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ₂ receptors.
-
Masking Agent (for σ₂ assay): (+)-Pentazocine to block the binding of [³H]-DTG to σ₁ receptors.
-
Non-specific Binding Control: A high concentration of a non-selective sigma ligand like haloperidol.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Other reagents and equipment are similar to the nAChR binding assay.
Procedure:
-
Tissue Preparation: Homogenize the respective tissues in cold assay buffer and prepare membrane fractions by differential centrifugation.
-
Assay Setup (σ₁): In a 96-well plate, combine the guinea pig brain membrane homogenate, [³H]-(+)-pentazocine, and either buffer (for total binding), haloperidol (for non-specific binding), or the test compound.
-
Assay Setup (σ₂): In a 96-well plate, combine the rat liver membrane homogenate, [³H]-DTG, (+)-pentazocine (to mask σ₁ sites), and either buffer, haloperidol, or the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes for [³H]-DTG).
-
Filtration, Washing, and Quantification: Follow the same procedure as described for the nAChR binding assay.
-
Data Analysis: Calculate IC₅₀ and Kᵢ values as described previously.
Monoamine Transporter Inhibition
Derivatives of 9-azabicyclo[3.3.1]nonane have also been explored as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT), which is a key target in the treatment of addiction and neurological disorders.[10] However, SAR studies have shown that modifications to the bicyclic core can have a dramatic impact on affinity.
Table 3: Comparative Dopamine Transporter (DAT) Affinities of Phenyl-Substituted Azabicyclic Compounds.
| Compound ID | Scaffold | R Group | DAT Kᵢ (µM) |
| 8 | 9-Methyl-9-azabicyclo[3.3.1]nonane | 2-methoxycarbonyl-3-phenyl | 2-14 |
| Cocaine | 8-Methyl-8-azabicyclo[3.2.1]octane (Tropane) | 2-methoxycarbonyl-3-benzoyloxy | ~0.1-0.5 |
Data from Carroll et al., 1996.[11]
The data clearly indicates that the 9-azabicyclo[3.3.1]nonane derivatives in this series are significantly less potent at the DAT compared to cocaine, which has a tropane skeleton.[11] This suggests that the cocaine binding site at the DAT is highly sensitive to the structure of the bicyclic scaffold.[11]
Experimental Protocol: Monoamine Transporter Uptake Assay
This protocol outlines a common method for measuring the inhibition of monoamine uptake by test compounds in synaptosomes or transfected cells.[12][13][14]
Materials:
-
Synaptosomes or Transfected Cells: Rat striatal synaptosomes for DAT assays, or cell lines stably expressing the human DAT, serotonin transporter (SERT), or norepinephrine transporter (NET).
-
Radiolabeled Substrates: [³H]-Dopamine (for DAT), [³H]-Serotonin (for SERT), or [³H]-Norepinephrine (for NET).
-
Uptake Buffer: A Krebs-based buffer containing essential ions and glucose.
-
Inhibitors: Known selective inhibitors for each transporter to determine non-specific uptake.
-
Other reagents and equipment are similar to the binding assays.
Procedure:
-
Preparation: Prepare synaptosomes from brain tissue or harvest transfected cells.
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomes or cells with various concentrations of the test compound or a known inhibitor.
-
Initiation of Uptake: Add the radiolabeled substrate to initiate the uptake reaction.
-
Incubation: Incubate for a short period at a controlled temperature (e.g., room temperature or 37°C).
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained by the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of uptake and calculate the Kᵢ value.
Visualizing Structure-Activity Relationships and Workflows
To better understand the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Comparative affinity of different azabicyclic scaffolds for the α7 nAChR.
Caption: General workflow for a radioligand binding assay.
Caption: Key SAR insights for sigma receptor ligands based on azabicyclic scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 10. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 11. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Pharmaceutical Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Ensuring the safety and efficacy of pharmaceutical products is paramount. A critical aspect of this is the meticulous identification, quantification, and control of impurities. This guide provides a comprehensive comparison of the most widely used analytical techniques for pharmaceutical impurity profiling: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). The information presented herein is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction to Pharmaceutical Impurities
Pharmaceutical impurities are unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation or upon aging. The International Council for Harmonisation (ICH) provides stringent guidelines (ICH Q3A(R2) and Q3B(R2)) that mandate the reporting, identification, and qualification of impurities in new drug substances and products.[1][2][3][4][5][6][7][8][9] Controlling these impurities is crucial as they can impact the safety and efficacy of the final drug product.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for impurity profiling depends on the nature of the impurity, the required sensitivity, and the complexity of the drug matrix. The following tables provide a comparative overview of the key performance characteristics of HPLC, GC-MS, LC-MS, and CE.
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[10] It offers a wide range of stationary phases and mobile phase compositions, providing high versatility and resolving power.
| Parameter | Description | Typical Values/Remarks |
| Analyte Type | Non-volatile or thermally unstable organic impurities. | Broad applicability for a wide range of pharmaceuticals. |
| Limit of Detection (LOD) | Lowest concentration of an analyte that can be reliably detected. | 0.05 to 0.11 µg/mL for captopril and its impurities.[11] |
| Limit of Quantification (LOQ) | Lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | 0.17 to 0.36 µg/mL for captopril and its impurities.[11] |
| Resolution | The degree of separation between two adjacent peaks. | A resolution of >1.5 is generally desired for baseline separation. |
| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) typically < 2%. |
| Accuracy | The closeness of the measured value to the true value. | Recovery typically within 98-102%. |
| Typical Applications | Routine quality control, stability testing, separation of known impurities.[10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile organic impurities, such as residual solvents.[12] The coupling of a gas chromatograph with a mass spectrometer provides both high separation efficiency and definitive identification.
| Parameter | Description | Typical Values/Remarks |
| Analyte Type | Volatile and semi-volatile organic compounds. | Ideal for residual solvents and other volatile impurities.[12] |
| Limit of Detection (LOD) | Lowest concentration of an analyte that can be reliably detected. | Can reach low ng/mL to pg/mL levels, depending on the compound and acquisition mode. |
| Limit of Quantification (LOQ) | Lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Typically in the low to mid ng/mL range. |
| Resolution | The degree of separation between two adjacent peaks. | High resolution is achieved with appropriate column selection and temperature programming. |
| Precision | The closeness of agreement between a series of measurements. | RSD typically < 5%. |
| Accuracy | The closeness of the measured value to the true value. | Recovery typically within 95-105%. |
| Typical Applications | Residual solvent analysis (ICH Q3C), analysis of genotoxic impurities, leachables and extractables studies. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for identifying and quantifying unknown impurities at trace levels.[13]
| Parameter | Description | Typical Values/Remarks |
| Analyte Type | A wide range of organic compounds, including non-volatile and thermally labile molecules. | Highly versatile for both known and unknown impurity profiling. |
| Limit of Detection (LOD) | Lowest concentration of an analyte that can be reliably detected. | 0.04 µg/g for Vinamidinium Hexafluorophosphate impurity in Etoricoxib.[14] Can reach pg/mL levels for many compounds. |
| Limit of Quantification (LOQ) | Lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | 0.13 µg/g for Vinamidinium Hexafluorophosphate impurity in Etoricoxib.[14] |
| Resolution | The degree of separation between two adjacent peaks. | High-resolution mass spectrometry (HRMS) provides excellent mass accuracy for formula determination. |
| Precision | The closeness of agreement between a series of measurements. | RSD typically < 5-10% at the LOQ. |
| Accuracy | The closeness of the measured value to the true value. | Recovery typically within 90-110%. |
| Typical Applications | Identification of unknown impurities, degradation product studies, genotoxic impurity analysis, peptide and protein impurity analysis. |
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species and chiral compounds.[15][16] It offers a different separation mechanism compared to chromatography, making it a powerful orthogonal technique.
| Parameter | Description | Typical Values/Remarks |
| Analyte Type | Charged molecules (ions), polar compounds, and chiral enantiomers. | Excellent for chiral separations and analysis of small ions. |
| Limit of Detection (LOD) | Lowest concentration of an analyte that can be reliably detected. | 0.8 µg/mL for RS86017 isomers; 0.6 µg/mL for R-omeprazole.[17] |
| Limit of Quantification (LOQ) | Lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | 2.5 µg/mL for RS86017 isomers; 2.0 µg/mL for R-omeprazole.[17] |
| Resolution | The degree of separation between two adjacent peaks. | Very high separation efficiency, often exceeding that of HPLC. |
| Precision | The closeness of agreement between a series of measurements. | RSD of migration times typically < 1%, peak areas < 3%. |
| Accuracy | The closeness of the measured value to the true value. | Recovery typically within 95-105%. |
| Typical Applications | Chiral impurity analysis, analysis of small inorganic ions, separation of proteins and peptides. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results in impurity profiling. Below are representative methodologies for key applications using the discussed techniques.
HPLC-UV Method for the Determination of Related Substances in a Drug Product
Objective: To quantify known and unknown impurities in a drug substance.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A
-
5-35 min: Linear gradient to 40% A
-
35-40 min: Linear gradient to 20% A
-
40-45 min: Hold at 20% A
-
45-46 min: Return to 95% A
-
46-55 min: Re-equilibration at 95% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector at 220 nm
Sample Preparation:
-
Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
-
For unknown impurities, report the percentage area relative to the main peak.
GC-MS Method for the Analysis of Residual Solvents (Based on USP <467>)
Objective: To identify and quantify residual solvents in a drug substance.
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass selective detector (MSD).
Chromatographic Conditions:
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 20 minutes
-
Ramp 1: 10 °C/min to 240 °C
-
Hold at 240 °C for 20 minutes
-
-
Injector Temperature: 140 °C
-
Transfer Line Temperature: 240 °C
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 60 min
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide or water).
-
Seal the vial immediately.
Data Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times with those of certified reference standards.
-
Quantify the identified solvents using a calibration curve prepared with known standards.
LC-MS/MS Method for the Identification of an Unknown Impurity
Objective: To identify the structure of an unknown impurity in a drug substance.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the impurity from the main component and other impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Scan Mode: Full scan MS and data-dependent MS/MS
-
Mass Range: m/z 100-1000
-
Collision Energy: Ramped collision energy for MS/MS fragmentation
Procedure:
-
Analyze the sample using the LC-MS/MS method.
-
Determine the accurate mass of the unknown impurity from the full scan MS data to predict its elemental composition.
-
Analyze the fragmentation pattern from the MS/MS data to elucidate the structure of the impurity.
-
Utilize software tools for database searching and structural elucidation.
Capillary Electrophoresis Method for Chiral Impurity Analysis
Objective: To separate and quantify the enantiomeric impurity of a chiral drug.
Instrumentation:
-
Capillary electrophoresis system with a UV-Vis or PDA detector.
CE Conditions:
-
Capillary: Fused-silica, 50 cm total length (40 cm to detector), 50 µm I.D.
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer (pH 2.5) containing 15 mM of a chiral selector (e.g., randomly substituted sulfated β-cyclodextrin).
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: 214 nm
Sample Preparation:
-
Dissolve the drug substance in the BGE or a compatible solvent to a concentration of 0.5 mg/mL.
-
Filter the sample through a 0.22 µm filter.
Data Analysis:
-
Calculate the resolution between the two enantiomers.
-
Quantify the enantiomeric impurity by comparing its peak area to the total peak area of both enantiomers.
Workflow for Pharmaceutical Impurity Profiling
The process of impurity profiling is a systematic workflow that involves several key stages, from initial detection to final control strategies.
Caption: General workflow for pharmaceutical impurity profiling.
Conclusion
The selection of an appropriate analytical technique is a critical decision in the process of pharmaceutical impurity profiling. HPLC remains a robust and versatile workhorse for routine quality control. GC-MS is unparalleled for the analysis of volatile impurities, while LC-MS provides the power to identify and characterize unknown impurities with high sensitivity and specificity. Capillary electrophoresis offers a valuable orthogonal approach, particularly for chiral separations. By understanding the strengths and limitations of each technique and employing a systematic workflow, researchers and drug development professionals can effectively ensure the quality, safety, and efficacy of pharmaceutical products.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 6. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. soeagra.com [soeagra.com]
- 13. ojs.chimia.ch [ojs.chimia.ch]
- 14. ijper.org [ijper.org]
- 15. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: An HPLC Method Validation
For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates is paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known as granatamine, is a critical intermediate in the synthesis of Granisetron, a potent antiemetic agent. Controlling the isomeric purity of this intermediate is crucial, as the presence of the undesired exo isomer can impact the safety and efficacy of the final drug product.
This guide provides a detailed overview and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of the exo and endo isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. Furthermore, it offers a comparison with alternative analytical techniques that could be employed for similar analytical challenges, supported by experimental data and detailed protocols.
Validated HPLC Method for Isomer Separation
A simple, accurate, and robust reversed-phase HPLC (RP-HPLC) method has been developed and validated for the separation and quantification of the exo and endo isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.[1][2] This method is particularly suitable for determining the presence of the exo-isomer in bulk samples of the endo-isomer.[1][2]
Experimental Protocol: HPLC Method
The chromatographic separation of the isomers is achieved using an Inertsil C8 column with a mobile phase containing 0.3% trifluoroacetic acid.[1]
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | Inertsil C8, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.3% Trifluoroacetic Acid in Water |
| Flow Rate | Not explicitly stated, but a total run time of about 20 minutes was achieved. |
| Injection Volume | 10 µL |
| Detection | UV (Wavelength not explicitly stated) |
| Column Temperature | Ambient (Assumed) |
Data Presentation: HPLC Method Validation Summary
The developed HPLC method was rigorously validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The validation parameters are summarized in the table below.[1][2]
| Validation Parameter | Result |
| Specificity | The method is specific for the separation of exo and endo isomers with a resolution of > 4. |
| Linearity | The method yielded good linearity. |
| Accuracy (Recovery) | 99% to 102% w/w recovery of the exo-isomer.[1] |
| Precision | The method demonstrated good precision. |
| Limit of Detection (LOD) | 0.8 µg/mL for the exo-isomer.[1] |
| Limit of Quantification (LOQ) | 2.5 µg/mL for the exo-isomer.[1] |
| Robustness | The method was found to be robust. |
| Ruggedness | The method was found to be rugged. |
| Solution Stability | The test solution and mobile phase were stable for up to 48 hours.[1] |
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for the validated HPLC method, from sample preparation to data analysis.
Comparison with Alternative Analytical Techniques
While the validated HPLC-UV method is demonstrated to be effective, other analytical techniques could also be considered for the quantification of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, particularly in different matrices or for different analytical objectives.
| Technique | Principle | Advantages | Disadvantages | Applicability to Analyte |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Robust, reproducible, widely available, and cost-effective. | Moderate sensitivity, requires chromophores for good detection. | Proven and validated for isomer separation and quantification in bulk samples. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High resolution for volatile and thermally stable compounds. Can be coupled with various detectors (e.g., FID, MS). | Requires derivatization for non-volatile compounds. High temperatures can degrade labile analytes. | Potentially suitable, as a GC method has been reported for a similar compound, 3-amino-8-methyl-8-azabicylco[3.2.1]octane.[3] Derivatization might be necessary to improve volatility and peak shape. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by detection based on the mass-to-charge ratio of the analyte and its fragments. | High sensitivity and selectivity, suitable for complex matrices and trace-level quantification. | Higher cost of instrumentation and maintenance. Potential for matrix effects. | Highly suitable alternative , especially for bioanalytical studies. Validated LC-MS/MS methods exist for the parent drug, Granisetron, demonstrating the feasibility for related compounds.[4][5][6] |
Logical Approach to Method Selection
The choice of an analytical method depends on various factors, including the analytical objective, sample matrix, and available resources. The following diagram provides a logical decision-making process for selecting a suitable technique for the quantification of a pharmaceutical intermediate like 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
Conclusion
The validated HPLC-UV method provides a reliable and accurate means for the quantification and isomeric purity determination of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate in the synthesis of Granisetron. The method's robustness and simplicity make it well-suited for routine quality control in a pharmaceutical manufacturing environment. For applications requiring higher sensitivity, such as bioanalytical studies, LC-MS/MS presents a powerful alternative, leveraging its inherent selectivity and low detection limits. The choice of the most appropriate analytical technique should be guided by the specific requirements of the analysis, including the sample matrix, the concentration of the analyte, and the available instrumentation.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Evaluation of Novel 9-Azabicyclo[3.3.1]nonane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas. Its rigid bicyclic framework allows for the precise spatial orientation of functional groups, leading to high-affinity interactions with various biological targets. This guide provides a comparative analysis of the biological performance of novel 9-azabicyclo[3.3.1]nonane derivatives, with a focus on their activity as sigma receptor modulators, and their potential in anticancer and antiviral applications. The performance of these derivatives is compared with established alternatives, supported by experimental data.
Quantitative Data Summary
The following tables summarize the biological activity of selected novel 9-azabicyclo[3.3.1]nonane derivatives and their alternatives.
Table 1: Sigma Receptor Binding Affinity of 9-Azabicyclo[3.3.1]nonane Derivatives and Alternative Ligands
| Compound | Scaffold | Target | Kᵢ (nM) | Selectivity (σ₁/σ₂) | Reference |
| WC-59 | 9-Azabicyclo[3.3.1]nonane | σ₂ Receptor | 0.82 | 2087 | [1] |
| WC-26 | 9-Azabicyclo[3.3.1]nonane | σ₂ Receptor | 2.58 | 557 | [1] |
| Siramesine | Phenylpiperidine | σ₂ Receptor | - | High for σ₂ | [2] |
| Rimcazole | Dihydroisobenzofuran | σ₂ Receptor | - | Selective σ₂ antagonist | [3] |
| SM-21 | Phenylpiperazine | σ₂ Receptor | - | Selective σ₂ antagonist | [3] |
Table 2: Anticancer Activity of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 13 | MCF-7 (Breast Cancer) | 62.4 | [4] |
| Compound 22 | MCF-7 (Breast Cancer) | 91.6 | [4] |
| Compound 13 | HCT-116 (Colon Cancer) | 43.5 | [4] |
| Compound 21 | HCT-116 (Colon Cancer) | 38.5 | [4] |
| Doxorubicin (Standard) | PaCa-2 (Pancreatic Cancer) | 28.3 µg/mL | [4] |
Table 3: Cholinergic System Modulators as Alternatives in Neurodegenerative Diseases
| Compound | Primary Target | Binding Affinity/Inhibition | Reference |
| Donepezil | Acetylcholinesterase (AChE) | High affinity for AChE | [5][6] |
| Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Inhibits both AChE and BuChE | [7][8] |
| Galantamine | Acetylcholinesterase (AChE) & Nicotinic Acetylcholine Receptors (nAChRs) | Allosteric modulator of nAChRs | [7][9] |
Table 4: Antiviral Entry Inhibitors as Conceptual Alternatives
| Compound | Target/Mechanism | Virus | Reference |
| Enfuvirtide | Viral fusion inhibition (gp41) | HIV | [10][11] |
| Maraviroc | CCR5 co-receptor antagonist | HIV | [11][12] |
| Umifenovir (Arbidol) | Inhibition of membrane fusion | Influenza and other RNA viruses | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sigma Receptor Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of novel compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Materials:
-
Test compounds (e.g., 9-azabicyclo[3.3.1]nonane derivatives)
-
Radioligand for σ₁ receptors (e.g., --INVALID-LINK---pentazocine)
-
Radioligand for σ₂ receptors (e.g., [³H]-DTG with a σ₁ masking agent)
-
Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain for σ₁, rat liver for σ₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., haloperidol)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic potential of novel compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.[6][10]
Antiviral Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Test compounds
-
Infection medium
-
Overlay medium (containing, for example, agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
-
6- or 12-well plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and the test compounds.
-
Pre-incubate the virus with different concentrations of the test compound for 1 hour.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates for several days until visible plaques (zones of cell death) are formed.
-
Fix the cells with the fixative solution and then stain with the staining solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the IC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).[5][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of 9-azabicyclo[3.3.1]nonane derivatives.
References
- 1. New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vitro Cytotoxic Studies of Novel 8-(4’/2’-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rivastigmine From Capsules to Patch: Therapeutic Advances in the Management of Alzheimer’s Disease and Parkinson’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholinesterase inhibitors in Alzheimer's disease: supplementary commission rivastigmine patches and galantamine - Institute for Quality and Efficiency in Health Care: Executive Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. Targeting viral entry as a strategy for broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral drug - Wikipedia [en.wikipedia.org]
Comparative Analysis of Receptor Cross-Reactivity: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine with various receptors. The parent compound, a tropane alkaloid, serves as a scaffold for the development of ligands with specific receptor affinities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to offer an objective comparison of their performance against alternative receptor targets.
Introduction
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine belonging to the tropane alkaloid family.[1] While this core structure is known for its interaction with muscarinic acetylcholine receptors (mAChRs), synthetic derivatives have been explored for their affinity and selectivity towards other targets, notably nicotinic acetylcholine receptors (nAChRs) and sigma receptors.[2][3] This guide focuses on the cross-reactivity profiles of these derivatives, providing valuable data for drug development and pharmacological research.
Quantitative Receptor Binding and Functional Data
The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of key derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine at various receptors.
Table 1: Binding Affinities (Ki, nM) of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Derivatives at Nicotinic and Sigma Receptors
| Compound | α3β4 nAChR (human) | α4β2 nAChR (human) | σ1 Receptor | σ2 Receptor | Reference |
| AT-1001 | High Affinity | Lower Affinity | Not Reported | Not Reported | [2][4] |
| WC-26 | Not Reported | Not Reported | 1438 | 2.58 | [3] |
| WC-59 | Not Reported | Not Reported | 1712 | 0.82 | [3] |
Table 2: Functional Activity of AT-1001 at Nicotinic Acetylcholine Receptors
| Compound | Receptor | Agonist/Antagonist | Efficacy (% of ACh max) | Potency (EC50, nM) | Reference |
| AT-1001 | human α3β4 nAChR | Partial Agonist | 65-70% | Potent | [2][4] |
| AT-1001 | rat α3β4 nAChR | Partial Agonist | 65-70% | Potent | [2][4] |
| AT-1001 | human α4β2 nAChR | Partial Agonist | 18% | Less Potent | [2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays for Sigma Receptors
This protocol outlines the general procedure for determining the binding affinity of test compounds for σ1 and σ2 receptors through competitive inhibition experiments.[3]
Workflow for Sigma Receptor Binding Assay
Caption: Workflow for determining sigma receptor binding affinity.
Detailed Steps:
-
Membrane Preparation: Guinea pig brain tissue is homogenized in an appropriate buffer (e.g., Tris-HCl). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Competitive Binding Assay: The membrane preparation is incubated with a selective radioligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) and varying concentrations of the test compound.
-
Filtration and Quantification: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand. The amount of radioactivity trapped on the filter is then quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology for nAChR Functional Activity
This protocol describes the whole-cell patch-clamp technique used to measure the functional activity of compounds at ligand-gated ion channels like nAChRs expressed in a cellular system (e.g., HEK293 cells).[2][4]
Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for nAChR functional analysis via patch-clamp.
Detailed Steps:
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured and then transiently transfected with the cDNAs encoding the subunits of the desired nAChR subtype (e.g., α3 and β4).
-
Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
Compound Application: The test compound is applied to the cell at various concentrations via a perfusion system.
-
Data Acquisition and Analysis: The currents elicited by the application of the compound are recorded. The peak amplitude of the current is measured at each concentration, and the data are used to construct a concentration-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) are determined.
Signaling Pathways
Derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine interact with receptors that are coupled to distinct signaling pathways.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
nAChRs are ligand-gated ion channels. Upon agonist binding, the channel opens, leading to an influx of cations (primarily Na+ and Ca2+), which results in depolarization of the cell membrane and subsequent cellular responses.
Simplified nAChR Signaling Pathway
Caption: Agonist-mediated nAChR ion channel activation.
Sigma Receptor Signaling
Sigma receptors are not classical G protein-coupled receptors or ion channels but are considered chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane. Their signaling is complex and can modulate various other signaling systems, including calcium signaling and lipid metabolism.
Conceptual Overview of Sigma Receptor Interaction
Caption: Ligand interaction with sigma receptors at the ER.
Conclusion
The available data indicate that derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine can be engineered to exhibit high affinity and selectivity for specific receptor targets beyond the traditional tropane alkaloid interactions with muscarinic receptors. Notably, derivatives like AT-1001 show promise as selective ligands for α3β4 nAChRs, while others, such as WC-26 and WC-59, are potent and selective ligands for σ2 receptors. This highlights the versatility of the 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine scaffold in developing targeted therapeutics. Further cross-reactivity studies against a broader panel of receptors would be beneficial to fully characterize the selectivity profile of these and other novel derivatives.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to the Monoamine Reuptake Inhibition Profiles of Bicyclic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro monoamine reuptake inhibition profiles of four bicyclic amines: centanafadine, tesofensine, radafaxine, and sibutramine. The information herein is intended to support research and drug development efforts by offering a side-by-side analysis of their potencies and selectivities for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, supplemented with experimental data and methodologies.
Quantitative Comparison of Monoamine Transporter Inhibition
The following table summarizes the in vitro binding affinities (Kᵢ) and/or inhibitory concentrations (IC₅₀) of the selected bicyclic amines for the human serotonin, norepinephrine, and dopamine transporters. Lower values are indicative of higher potency. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) |
| Centanafadine | hSERT | - | 83[1] |
| hNET | - | 6[1] | |
| hDAT | - | 38[1] | |
| Tesofensine | hSERT | - | 11 |
| hNET | - | 1.7 | |
| hDAT | - | 65 | |
| (Alternative Data) | - | 11.0 (SERT), 3.2 (NET), 8.0 (DAT) | |
| Radafaxine | hSERT | >10,000[2] | - |
| hNET | 26[2] | 520[3] | |
| hDAT | 436[2] | Similar to NET inhibition[3] | |
| Sibutramine | hSERT | ~2000-3000 (parent) | - |
| hNET | Potent inhibition by metabolites (M1 & M2) | - | |
| hDAT | Weaker inhibition by metabolites (M1 & M2) | - |
*Note on Tesofensine Data: Conflicting IC₅₀ values have been reported for tesofensine. The more recent data suggests a higher selectivity for NET over DAT.[2] *Note on Sibutramine Data: The in vivo activity of sibutramine is primarily attributed to its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[2][4] While these metabolites are known to be potent inhibitors of norepinephrine and serotonin reuptake, specific and directly comparable Kᵢ or IC₅₀ values for each metabolite against all three transporters are not consistently available in the public domain. The parent compound exhibits weak affinity for SERT.[1]
Signaling Pathway and Experimental Workflow
Monoamine Reuptake Inhibition Signaling Pathway
Monoamine reuptake inhibitors act at the presynaptic terminal to block the reabsorption of neurotransmitters from the synaptic cleft. This leads to an increased concentration and prolonged presence of monoamines—serotonin, norepinephrine, and dopamine—in the synapse, thereby enhancing neurotransmission.
Caption: Mechanism of monoamine reuptake inhibition by bicyclic amines.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are a common in vitro method to determine the binding affinity of a compound for a specific transporter. The workflow involves incubating a radiolabeled ligand with a preparation of cell membranes expressing the target transporter in the presence of varying concentrations of the test compound.
Caption: General workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This in vitro assay is employed to determine the binding affinity (Kᵢ) of a test compound for a specific monoamine transporter.
a. Materials:
-
Cell Membranes: Preparations of cell lines (e.g., HEK293 or CHO) stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Radioligands:
-
For hSERT: [³H]Citalopram or [³H]Paroxetine
-
For hNET: [³H]Nisoxetine or [³H]Mazindol
-
For hDAT: [³H]WIN 35,428 or [³H]GBR-12935
-
-
Test Compounds: Bicyclic amines of interest (Centanafadine, Tesofensine, Radafaxine, Sibutramine and its metabolites).
-
Buffers:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[3]
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Counter and Fluid.
b. Procedure:
-
Cell membrane preparations are thawed on ice and resuspended in the assay buffer.
-
In a 96-well plate, the membrane suspension, radioligand (at a concentration near its Kₑ), and varying concentrations of the test compound are incubated.
-
To determine non-specific binding, a separate set of wells is incubated with the membrane suspension, radioligand, and a high concentration of a known selective inhibitor for the respective transporter.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.
c. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the transporter.[3]
Synaptosomal Monoamine Reuptake Inhibition Assay
This assay measures the functional ability of a compound to inhibit the uptake of a radiolabeled monoamine into isolated nerve terminals (synaptosomes).
a. Materials:
-
Synaptosomes: Prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).
-
Radiolabeled Monoamines: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.
-
Test Compounds: Bicyclic amines of interest.
-
Buffers: Krebs-Ringer bicarbonate buffer or similar physiological salt solution.
-
Filtration Apparatus and Scintillation Counter.
b. Procedure:
-
Freshly prepared synaptosomes are suspended in the assay buffer.
-
The synaptosomal suspension is pre-incubated with varying concentrations of the test compound or vehicle.
-
The uptake reaction is initiated by the addition of the radiolabeled monoamine.
-
The incubation is carried out for a short period at 37°C to measure the initial rate of uptake.
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
The radioactivity retained by the synaptosomes on the filters is measured by liquid scintillation counting.
c. Data Analysis:
-
The percentage of inhibition of monoamine uptake is calculated for each concentration of the test compound relative to the control (vehicle-treated) samples.
-
The IC₅₀ value, which is the concentration of the compound that produces 50% inhibition of uptake, is determined by non-linear regression analysis.
Conclusion
The bicyclic amines reviewed in this guide exhibit diverse monoamine reuptake inhibition profiles. Centanafadine is a triple reuptake inhibitor with a preference for the norepinephrine transporter. Tesofensine also acts on all three transporters, with high potency for both NET and SERT. Radafaxine is a selective norepinephrine and dopamine reuptake inhibitor with negligible affinity for the serotonin transporter.[2] The pharmacological activity of sibutramine is primarily mediated by its active metabolites, which are potent inhibitors of norepinephrine and serotonin reuptake.[4] The provided data and experimental protocols offer a foundation for further research and development of novel therapeutics targeting the monoamine transport system.
References
- 1. researchgate.net [researchgate.net]
- 2. Sibutramine. A review of its contribution to the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary alternative synthetic routes to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a valuable bicyclic amine scaffold in medicinal chemistry. The routes discussed are foundational and offer distinct advantages and disadvantages in terms of efficiency, scalability, and experimental complexity. Both routes converge on the key intermediate, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (also known as pseudopelletierine), which is subsequently converted to the target amine.
The comparison focuses on the classic Robinson-Schöpf Condensation and the multi-step Dieckmann Condensation for the synthesis of the ketone intermediate, followed by a reliable method for its conversion to the final amine product via an oxime reduction.
Route 1: Robinson-Schöpf Biomimetic Synthesis
This elegant and highly efficient one-pot synthesis mimics the biosynthetic pathway of tropane alkaloids. It involves a double Mannich reaction between glutaraldehyde, methylamine, and acetonedicarboxylic acid.[1][2] This multicomponent reaction proceeds under mild, aqueous conditions to directly form the bicyclic ketone core.[1]
Experimental Protocol: Robinson-Schöpf Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one[1]
-
Preparation of Glutaraldehyde Solution: In a 3-L round-bottomed flask under a nitrogen stream, 22 mL of concentrated hydrochloric acid is added to 165 mL of deoxygenated water. To this, 64 g (0.5 mole) of 2-ethoxy-3,4-dihydro-2H-pyran is added. The mixture is stirred vigorously for 20 minutes and then left to stand for 1 hour to complete the hydrolysis to glutaraldehyde.
-
Condensation Reaction: The freshly prepared glutaraldehyde solution is treated sequentially with 350 mL of water, a solution of 50 g (0.74 mole) of methylamine hydrochloride in 500 mL of water, a solution of 83 g (0.57 mole) of acetonedicarboxylic acid in 830 mL of water, and a buffer solution (88 g of disodium hydrogen phosphate dodecylhydrate and 7.3 g of sodium hydroxide in 200 mL of water).
-
Reaction Monitoring: The mixture is stirred under nitrogen for 24 hours. The pH will gradually increase from approximately 2.5 to 4.5, with evolution of carbon dioxide.
-
Decarboxylation & Workup: The reaction mixture is acidified with 100 mL of concentrated hydrochloric acid and heated on a steam bath for 1 hour. After cooling, the solution is made strongly alkaline (pH > 11) with sodium hydroxide.
-
Isolation and Purification: The basic mixture is extracted with methylene chloride (8 x 250 mL portions). The combined organic extracts are dried over sodium sulfate, concentrated, and filtered through a 400 g alumina column. The eluate is concentrated under reduced pressure to yield crystalline product. Further purification by sublimation (40°C, 0.3 mm Hg) and recrystallization from pentane yields pure, colorless 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.[1]
Route 2: Dieckmann Condensation of a Piperidine Diester
This classical linear synthesis provides a more controlled, stepwise approach to the bicyclic core.[2][3] It involves the initial synthesis of a key intermediate, 1-methyl-2,6-piperidinediacetic acid diethyl ester, which undergoes an intramolecular Dieckmann condensation to form a β-keto ester. Subsequent hydrolysis and decarboxylation afford the target ketone.[3]
Experimental Protocol: Dieckmann Condensation Route to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one[2][3]
-
Synthesis of Pyridyl-2,6-diacetic Acid Diethyl Ester: This precursor is prepared according to established literature methods.
-
Reduction to Piperidine: The pyridine ring of the diester is catalytically hydrogenated to yield the corresponding piperidine derivative, norlobelinic acid diethyl ester.
-
N-Methylation: The secondary amine of the piperidine is methylated using formaldehyde and formic acid (Eschweiler–Clarke reaction) to give 1-methyl-2,6-piperidinediacetic acid diethyl ester.
-
Dieckmann Condensation: The resulting diester is subjected to intramolecular cyclization using a strong base like sodium ethoxide in an inert solvent (e.g., ethanol) to form the bicyclic β-keto ester, carbethoxy-pseudopelletierine.
-
Hydrolysis and Decarboxylation: The β-keto ester is hydrolyzed with aqueous acid, and the resulting β-keto acid is heated to induce decarboxylation, yielding 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.
Final Step: Conversion to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
A reliable method to convert the ketone intermediate to the target primary amine involves a two-step sequence: formation of an oxime followed by its reduction.
Experimental Protocol: Oximation and Reduction
-
Oxime Formation: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in an alcoholic solvent. The mixture is typically heated to reflux to form 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime.
-
Oxime Reduction: The purified pseudopelletierine oxime is dissolved in a suitable solvent like ethanol or acetic acid. The reduction to the primary amine can be achieved using various reagents, such as sodium amalgam or through catalytic hydrogenation (e.g., using PtO₂ or Raney Nickel) under a hydrogen atmosphere.[4][5] The reaction yields the desired endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.[4]
Quantitative Data Comparison
| Parameter | Route 1: Robinson-Schöpf | Route 2: Dieckmann Condensation | Final Step: Oxime Reduction |
| Starting Materials | 2-ethoxy-3,4-dihydro-2H-pyran, methylamine HCl, acetonedicarboxylic acid | Pyridyl-2,6-diacetic acid diethyl ester | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, hydroxylamine HCl |
| Number of Steps | 1 (One-pot) | 4 | 2 |
| Overall Yield | 58-68%[1] | Data not readily available (multi-step, lower expected yield) | Typically moderate to good |
| Reaction Conditions | Aqueous, mild pH (2.5-4.5), room temp -> steam bath | Anhydrous, strong base (NaOEt), catalytic hydrogenation | Mild to moderate (reflux, hydrogenation) |
| Key Intermediate | N/A (Direct synthesis) | 1-methyl-2,6-piperidinediacetic acid diethyl ester | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime |
| Scalability | High | Moderate | High |
| Purification Method | Extraction, column chromatography, sublimation, recrystallization | Multiple chromatographic purifications | Extraction, crystallization/distillation |
Workflow Visualizations
Caption: Workflow for the Robinson-Schöpf Synthesis.
Caption: Workflow for the Dieckmann Condensation Route.
Caption: Workflow for the conversion of the ketone to the target amine.
Conclusion
The choice between these synthetic routes depends on the specific needs of the research.
-
The Robinson-Schöpf Condensation is a highly attractive method due to its high efficiency, operational simplicity (one-pot), and use of mild, aqueous conditions. Its high yield makes it ideal for the large-scale production of the pseudopelletierine intermediate.[1][2]
-
The Dieckmann Condensation route, while longer and more complex, offers a stepwise assembly of the molecule.[3] This linear approach can be advantageous when the synthesis of specific analogs is desired, as it allows for the introduction of functionality at different stages of the synthesis. However, it is expected to have a lower overall yield compared to the Robinson-Schöpf method due to the multiple steps involved.
For the final conversion to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine , the formation and subsequent reduction of the oxime is a robust and well-established method, providing reliable access to the desired primary amine.[4]
References
A Comparative Analysis of Precursors for 5-HT3 Receptor Antagonists: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine in Focus
The development of 5-HT3 receptor antagonists, colloquially known as "setrons," marked a significant advancement in managing nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2][3] These drugs act by selectively blocking 5-HT3 receptors, which are ligand-gated ion channels located on peripheral nerve terminals and in the central nervous system's chemoreceptor trigger zone.[1][3] The efficiency, scalability, and cost-effectiveness of manufacturing these active pharmaceutical ingredients (APIs) are critically dependent on the synthetic routes and the precursors employed.
This guide provides a comparative analysis of key precursors for three major 5-HT3 antagonists: Granisetron, Ondansetron, and Palonosetron. The central focus is on endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, the core precursor for Granisetron, evaluated against the primary intermediates used in the synthesis of Ondansetron and Palonosetron.
Core Precursors and Synthetic Strategies
The synthesis of first and second-generation 5-HT3 antagonists involves the coupling of distinct heterocyclic moieties. The choice of these precursors dictates the overall complexity, number of synthetic steps, and ultimately, the yield and purity of the final drug substance.
-
Granisetron: The synthesis of this indazole-based antagonist is a convergent process, primarily involving an amide bond formation between two key intermediates: endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and 1-methyl-indazole-3-carboxylic acid.[1][4][5] This route is noted for its directness and high efficiency in the final coupling step.
-
Ondansetron: As a carbazole derivative, Ondansetron is typically synthesized from the precursor 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.[6][7] The synthesis involves introducing the imidazole side chain onto the carbazolone core, often via a Mannich-type reaction, which can be executed in a one-pot process.[6][8]
-
Palonosetron: A second-generation antagonist with a more complex tricyclic structure, Palonosetron requires a multi-step synthesis.[2][9] Key precursors include (S)-3-amino-quinuclidine and a chiral tetralone derivative, such as (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid.[10][11] The synthesis involves acylation, reduction, and a crucial intramolecular cyclization to construct the final isoquinolinone ring system.[10][11]
Quantitative Comparison of Synthetic Routes
The following table summarizes key quantitative data from reported synthetic methods for each antagonist, highlighting the performance of their respective precursor pathways.
| Parameter | Granisetron | Ondansetron | Palonosetron |
| Primary Precursor(s) | endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine; 1-Methyl-indazole-3-carboxylic acid | 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | (S)-3-amino-quinuclidine; (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid |
| Core Synthetic Reaction | Amide Coupling[4][12] | Mannich Reaction & Substitution[13] | Acylation, Reduction, Cyclization[10][11] |
| Number of Key Steps | 1 (from precursors) | 1-2 (from precursor) | 3 (from precursors) |
| Reported Overall Yield | ~92% (final coupling step)[12] | ~70% (two-step process)[13] | ~76% (three-step process)[10][11] |
Visualizing Molecular and Process Pathways
To better understand the biological mechanism and the manufacturing logic, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a generalized workflow for antagonist synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. List of 5HT3 receptor antagonists (5hydroxytryptamine receptor antagonists) - Drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DE60309511T2 - PROCESS FOR THE PRODUCTION OF ONDANSETRON AND INTERMEDIATE PRODUCTS THEREFOR - Google Patents [patents.google.com]
- 7. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 8. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 9. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 10. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
A Researcher's Guide to Purity Assessment of Synthesized 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comparative overview of analytical techniques for assessing the purity of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate in the synthesis of pharmaceuticals like granisetron. We present supporting experimental data, detailed methodologies, and logical workflows to aid in the selection of the most appropriate analytical strategy.
Introduction
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine that can exist as two stereoisomers: the endo and exo forms. The specific isomer and the overall purity of the synthesized compound are crucial for its intended downstream applications. A thorough purity assessment should identify and quantify not only the isomeric ratio but also any residual starting materials, by-products, and other impurities that may have formed during the synthesis. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis for this purpose.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific information required, such as isomeric purity, identification of unknown impurities, or absolute quantification. The following table summarizes the strengths and limitations of each method for the analysis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
| Analytical Technique | Information Provided | Advantages | Limitations | Typical Purity Specification |
| HPLC | Isomeric purity (endo vs. exo), quantification of known impurities. | High resolution for isomer separation, good sensitivity, and reproducibility. | Requires a suitable chromophore for UV detection (derivatization may be needed for enhanced sensitivity), may not identify unknown impurities without a reference standard. | >99% (sum of isomers) |
| GC-MS | Identification and quantification of volatile impurities, confirmation of molecular weight. | High sensitivity, excellent for identifying unknown volatile impurities through mass spectral libraries. | May require derivatization for polar amines to improve volatility and peak shape, potential for thermal degradation of the analyte. | >99% |
| qNMR | Absolute purity determination, structural confirmation, quantification of impurities without a reference standard for each. | Provides structural information, is a primary ratio method, can quantify any proton-containing impurity. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. | >98% |
| Elemental Analysis | Determination of the elemental composition (C, H, N). | Provides fundamental information on the bulk purity of the sample. | Does not provide information on isomeric purity or the nature of impurities, requires a relatively pure sample for meaningful results. | C, H, N values within ±0.4% of the theoretical values. |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are recommended starting procedures for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
This method is particularly effective for the separation and quantification of the endo and exo isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.[1][2][3][4][5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Inertsil C8, 250 mm x 4.6 mm, 5 µm particle size.[1][2][3][4][5]
-
Mobile Phase: 0.3% Trifluoroacetic acid in water.[1][2][3][4][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
-
Data Analysis: The resolution between the exo and endo isomer peaks should be greater than 4. The percentage of each isomer is calculated from the peak area responses. The limit of detection (LOD) and limit of quantification (LOQ) for the exo isomer have been reported to be 0.8 µg/mL and 2.5 µg/mL, respectively.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful tool for identifying and quantifying volatile impurities that may be present from the synthesis. Due to the polar nature of amines, derivatization is often recommended to improve chromatographic performance.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: CP-Volamine, 30 m x 0.25 mm ID, 0.25 µm film thickness, or a similar phase designed for amine analysis.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation (with derivatization): To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of pyridine. Heat at 70 °C for 30 minutes. Inject 1 µL of the derivatized sample.
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal standard method if required.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR provides a direct measurement of the purity of the target compound against a certified internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with known purity, such as maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene. The choice of standard depends on its solubility and the absence of signal overlap with the analyte.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine sample into a clean vial.
-
Accurately weigh a suitable amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard. A D1 of 30 seconds is generally a safe starting point.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Elemental Analysis (CHNS)
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values to assess bulk purity.
-
Instrumentation: CHNS elemental analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the dried and homogenized sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (around 1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Analysis: Compare the experimental weight percentages of C, H, and N with the theoretical values for C₉H₁₈N₂ (MW: 154.26 g/mol ).
-
Theoretical C: 70.08%
-
Theoretical H: 11.76%
-
Theoretical N: 18.16% A deviation of more than ±0.4% from the theoretical values may indicate the presence of impurities.
-
Potential Impurities in Synthesized 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
The nature and quantity of impurities will depend on the synthetic route employed. A common route involves a Robinson-Schöpf-type condensation followed by reductive amination. Potential impurities to consider include:
-
exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: The stereoisomer of the desired endo product.
-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one: The ketone intermediate prior to reductive amination.
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include compounds like glutaraldehyde, methylamine, and acetoacetic acid derivatives.
-
By-products of Reductive Amination: Such as the corresponding alcohol (9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol) if the reduction of the ketone occurs without amination.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
Visualizing the Purity Assessment Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflows for the primary analytical techniques discussed.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for qNMR Absolute Purity Determination.
Conclusion
A multi-faceted approach is recommended for the comprehensive purity assessment of synthesized 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. HPLC is the method of choice for determining isomeric purity, while GC-MS is invaluable for identifying volatile impurities. For a definitive measure of absolute purity, qNMR is a powerful and direct technique. Elemental analysis serves as a fundamental check of the bulk sample's elemental composition. By employing these techniques in a complementary fashion, researchers can confidently establish the purity of their synthesized material, ensuring the integrity of their subsequent research and development activities.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (9-methyl-9-azabicyclo[3.3.1]nonan-3-amine); a key intermediate of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographic separation method: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
A Pharmacological Comparison of Endo and Exo Isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of the stereoisomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
The endo and exo isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known as granatamine, represent a compelling case study in stereopharmacology. While sharing the same molecular formula and connectivity, their distinct three-dimensional arrangements lead to significant differences in their interactions with biological targets. This guide provides a detailed comparison of their pharmacological properties, supported by available data and detailed experimental methodologies.
Executive Summary
Data Presentation
Due to the absence of specific quantitative binding data in the reviewed literature, a comparative table of Kᵢ or IC₅₀ values cannot be provided. However, the qualitative pharmacological profiles are summarized below.
| Feature | endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine |
| Primary Targets | 5-HT₃ Receptors, Nicotinic Acetylcholine Receptors | Low affinity for 5-HT₃ and nACh receptors |
| Pharmacological Role | High-affinity ligand, Precursor to Granisetron[2][3] | Considered a minor isomer in synthetic routes with lower receptor affinity[1] |
| Clinical Relevance | The active isomer for antiemetic effects (as part of Granisetron) | Generally considered pharmacologically inactive at clinically relevant concentrations |
Mandatory Visualizations
To illustrate the key concepts and experimental workflows discussed, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride: A Step-by-Step Guide
For immediate reference, the primary disposal method for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride is to consign it to a licensed chemical waste disposal facility.[1] This guide provides detailed procedures for handling, storage, and disposal in a laboratory setting.
Proper disposal of chemical reagents is paramount for laboratory safety and environmental protection. The following operational plan outlines the necessary steps for the safe and compliant disposal of this compound.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use chemical-impermeable gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or other suitable protective clothing should be worn. |
| Respiratory Protection | In case of dust or aerosol formation, use a NIOSH-approved respirator. |
Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[2]
-
Avoid direct contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols during handling.[2]
II. Step-by-Step Disposal Procedure
The disposal of this compound should be managed as a controlled process, from waste generation to final disposal by a certified entity.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, cleaning materials) in a designated and clearly labeled waste container.
-
The container must be suitable for chemical waste and have a secure, tight-fitting lid.[2]
-
-
Container Labeling:
-
Label the waste container with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols as per institutional and regulatory guidelines.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area.
-
Ensure the storage area is away from incompatible materials and foodstuffs.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and local regulations for the disposal of chemical waste.[2]
-
III. Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and contamination.
-
Immediate Actions:
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent or detergent and collect the cleaning materials for disposal as chemical waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
-
IV. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Glasses | Splash-proof monogoggles or safety glasses with side shields. A full-face shield is recommended when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or other suitable chemical-resistant gloves should be worn.[3] Inspect gloves for integrity before each use. |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.[4][5][6] |
| Respiratory Protection | Respirator | In poorly ventilated areas or when dusts or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Remove all sources of ignition and use non-sparking tools to prevent fire.[4]
2. Handling the Compound:
-
Avoid contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling the chemical.[2]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from incompatible materials and foodstuff containers.[4]
Emergency Procedures
| Incident | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4][7] Consult a doctor if irritation persists. |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][7] |
Disposal Plan
-
All waste materials, including empty containers and contaminated PPE, should be collected in suitable, closed containers for disposal.[4]
-
Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.
-
Adhered or collected material should be promptly disposed of.[4]
Chemical Handling Workflow
Caption: Workflow for handling this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. support.hpe.com [support.hpe.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. echemi.com [echemi.com]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 135906-03-5 Name: [xixisys.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
